molecular formula C8H9NO B011744 2,3-Dihydro-benzofuran-3-ylamine CAS No. 109926-35-4

2,3-Dihydro-benzofuran-3-ylamine

Cat. No.: B011744
CAS No.: 109926-35-4
M. Wt: 135.16 g/mol
InChI Key: PLCGAGSBVAGXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Dihydro-benzofuran-3-ylamine is a valuable chiral amine intermediate of significant interest in medicinal chemistry and drug discovery. Its structure incorporates a benzofuran moiety fused with a chiral aminodihydrofuran ring, making it a privileged scaffold for the synthesis of biologically active compounds. This compound serves as a key building block in the development of potential therapeutic agents, particularly for Central Nervous System (CNS) targets, where it can be used to create analogs that interact with various neurotransmitter receptors. The rigid, fused bicyclic system provides a defined three-dimensional orientation for functional groups, which is crucial for optimizing binding affinity and selectivity. Researchers utilize this compound as a precursor in the synthesis of diverse heterocyclic libraries, aiming to discover novel ligands for GPCRs, enzymes, and other protein targets. Its primary research value lies in its ability to impart specific stereochemical and physicochemical properties to candidate molecules, thereby aiding in the exploration of structure-activity relationships (SAR) and the development of compounds with improved pharmacokinetic profiles.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1-benzofuran-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-4,7H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCGAGSBVAGXMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00911400
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109926-35-4
Record name 2,3-Dihydro-1-benzofuran-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00911400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Enantioselective Synthesis of 2,3-Dihydrobenzofuran-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif found in a wide array of natural products and pharmacologically active compounds. The introduction of a chiral amine functionality at the C3 position offers significant opportunities for the development of novel therapeutics, making the enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine a critical endeavor for researchers in medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core strategies for the asymmetric synthesis of this valuable chiral building block, with a focus on organocatalytic, transition-metal-catalyzed, and base-mediated approaches. Detailed experimental protocols for key methodologies are provided, and quantitative data are summarized for comparative analysis.

Core Synthetic Strategies

The enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine predominantly relies on three key strategies: organocatalytic [3+2] cycloaddition reactions, transition-metal-catalyzed annulations, and base-mediated cyclizations. Each approach offers distinct advantages in terms of substrate scope, catalyst availability, and operational simplicity.

Organocatalytic [3+2] Cycloaddition

Organocatalysis has emerged as a powerful tool for the enantioselective construction of complex molecular architectures. Chiral phosphoric acids, in particular, have proven to be highly effective in catalyzing the [3+2] cycloaddition of quinones or their imine derivatives with various dienophiles to furnish 3-amino-2,3-dihydrobenzofuran derivatives with excellent stereocontrol.[1][2]

A prominent example involves the reaction of quinone monoimines with 3-hydroxymaleimides in the presence of a chiral phosphoric acid catalyst. This transformation proceeds via a [3+2] annulation to deliver the desired dihydrobenzofuran products in moderate to excellent yields and high enantioselectivities.[2] Another successful approach utilizes ene- and thioene-carbamates as reaction partners for quinones, also catalyzed by a chiral phosphoric acid, to provide the corresponding 3-amino-2,3-dihydrobenzofurans.[1]

Logical Relationship of Organocatalytic [3+2] Cycloaddition

organocatalytic_cycloaddition sub Quinone/Quinone Imine catalyst Chiral Phosphoric Acid sub->catalyst Activation dienophile Ene-carbamate/ 3-Hydroxymaleimide dienophile->catalyst Activation product Enantioenriched 2,3-Dihydrobenzofuran-3-amine catalyst->product [3+2] Cycloaddition

Caption: General workflow for the organocatalytic enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine.

Base-Mediated [4+1] Cyclization

An effective and green approach for the synthesis of 3-amino-2,3-dihydrobenzofurans involves a base-mediated [4+1] cyclization. This method utilizes readily available starting materials, such as substituted 2-hydroxylimides and trimethylsulfoxonium iodide.[3] The reaction is typically promoted by a strong base, such as sodium hydride, and proceeds through the formation of a sulfur ylide which then participates in a cyclization cascade to afford the desired product in moderate to excellent yields.[3]

Experimental Workflow for Base-Mediated [4+1] Cyclization

base_mediated_cyclization start Start: 2-Hydroxylimide & Trimethylsulfoxonium Iodide base Add Base (e.g., NaH) start->base ylide In situ generation of Sulfur Ylide base->ylide cyclization [4+1] Cyclization ylide->cyclization product 3-Amino-2,3-dihydrobenzofuran cyclization->product end End: Purification product->end

Caption: Step-by-step process for the base-mediated synthesis of 3-amino-2,3-dihydrobenzofurans.

Transition-Metal-Catalyzed Synthesis

Transition-metal catalysis offers a versatile platform for the synthesis of dihydrobenzofuran derivatives, although direct and highly enantioselective methods for the 3-amino substituted variants are less commonly reported. A notable strategy involves a one-pot, stereodivergent dual catalysis system. In this approach, arylvinyldiazoacetates react with substituted aminophenols in the presence of both a rhodium and an organocatalyst to generate various stereoisomers of 2,3-disubstituted dihydrobenzofurans, which can include the desired 3-amino functionality.

Quantitative Data Summary

The following table summarizes the quantitative data for representative examples of the enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine derivatives.

MethodCatalyst/BaseSubstrate 1Substrate 2Yield (%)ee (%)Reference
Organocatalytic [3+2]Chiral Phosphoric AcidQuinone Monoimine3-Hydroxymaleimide62-9949-99[2]
Organocatalytic [3+2]Chiral Phosphoric AcidQuinoneEne-carbamateGoodHigh[1]
Base-Mediated [4+1]NaH2-HydroxylimideTrimethylsulfoxonium Iodide50-94N/A[3]

Detailed Experimental Protocols

General Procedure for Chiral Phosphoric Acid-Catalyzed [3+2] Annulation of Quinone Monoimines with 3-Hydroxymaleimides[2]

To a solution of the quinone monoimine (0.1 mmol) and 3-hydroxymaleimide (0.12 mmol) in dichloroethane (DCE, 1.0 mL) was added the chiral phosphoric acid catalyst (5 mol%). The reaction mixture was stirred at the specified temperature (e.g., 30 °C) for the indicated time (e.g., 12-48 h) and monitored by TLC. Upon completion, the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired 2,3-dihydrobenzofuran-3-amine derivative. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Base-Mediated [4+1] Cyclization of 2-Hydroxylimides with Trimethylsulfoxonium Iodide[3]

To a suspension of NaH (60% in mineral oil, 2.0 equiv.) in a suitable solvent (e.g., THF) was added the substituted 2-hydroxylimide (1.0 equiv.) at 0 °C. The mixture was stirred for 30 minutes, followed by the addition of trimethylsulfoxonium iodide (1.5 equiv.). The reaction was then stirred at room temperature until the starting material was consumed, as monitored by TLC. The reaction was quenched with saturated aqueous NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The crude product was purified by column chromatography to give the 3-amino-2,3-dihydrobenzofuran.

Conclusion

The enantioselective synthesis of 2,3-dihydrobenzofuran-3-amine is a rapidly evolving field with significant implications for drug discovery and development. Organocatalytic [3+2] cycloadditions using chiral phosphoric acids represent a highly efficient and stereoselective approach. Base-mediated [4+1] cyclizations offer a green and straightforward alternative. While transition-metal catalysis provides a broader synthetic platform, further development is needed to establish direct and highly enantioselective methods for the synthesis of the 3-amino substituted core. The methodologies and data presented in this guide offer a valuable resource for researchers aiming to access this important class of chiral molecules.

References

An In-depth Technical Guide to the Synthesis of 2,3-Dihydro-benzofuran-3-ylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2,3-Dihydro-benzofuran-3-ylamine hydrochloride, a valuable building block in medicinal chemistry and drug development.[1] The synthesis is presented as a multi-step process commencing from readily available starting materials. This document details the experimental protocols for each key transformation, summarizes quantitative data, and provides visualizations of the chemical workflows.

Introduction

This compound hydrochloride is a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its rigid, bicyclic structure provides a unique scaffold for the development of novel therapeutic molecules. This guide outlines a robust and reproducible synthetic route, focusing on the preparation of the key intermediate, 2,3-dihydrobenzofuran-3-one, followed by its conversion to the target amine hydrochloride.

Overall Synthetic Strategy

The synthesis of this compound hydrochloride can be achieved through a three-step sequence starting from 2-hydroxyphenylacetic acid. The overall transformation is depicted below:

Synthesis_Overall Start 2-Hydroxyphenylacetic Acid Ketone 2,3-Dihydrobenzofuran-3-one Start->Ketone Intramolecular Cyclization Oxime 2,3-Dihydrobenzofuran-3-one Oxime Ketone->Oxime Oximation AmineHCl This compound Hydrochloride Oxime->AmineHCl Reduction & Salt Formation

2-Hydroxyphenylacetic acid --(H+, -H2O)--> 2,3-Dihydrobenzofuran-3-one

2,3-Dihydrobenzofuran-3-one + NH2OH·HCl --(Base)--> 2,3-Dihydrobenzofuran-3-one Oxime

2,3-Dihydrobenzofuran-3-one Oxime --(Reducing Agent)--> this compound this compound + HCl --> this compound Hydrochloride

Figure 2: Alternative synthetic route via azide reduction.

This approach, exemplified by the synthesis of the 5-chloro derivative, involves a Staudinger reaction where the azide is treated with triphenylphosphine in the presence of water to yield the amine. The subsequent formation of the hydrochloride salt is performed as previously described.

Characterization Data

The structural confirmation of the final product and key intermediates should be performed using standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
This compound hydrochlorideC₈H₁₀ClNO171.63Off-white to pale yellow crystalline powder

Table 4: Physical properties of this compound hydrochloride. [1] Spectroscopic Data:

  • ¹H NMR: Expected signals would include aromatic protons, diastereotopic protons of the furan ring methylene group, and a methine proton, along with signals for the amine protons which may be broad and exchangeable.

  • ¹³C NMR: Aromatic carbons, methylene carbon, and a methine carbon attached to the nitrogen are expected.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O-C stretching (ether) would be observed.

  • Mass Spectrometry: The molecular ion peak corresponding to the free amine would be expected, along with characteristic fragmentation patterns.

Conclusion

This technical guide has outlined a practical and efficient synthetic route for the preparation of this compound hydrochloride. The described methodologies, based on established chemical transformations, provide a clear pathway for researchers and drug development professionals to access this important building block. The provided experimental details and summary tables offer a solid foundation for the successful synthesis and characterization of the target compound.

References

Spectroscopic and Synthetic Elucidation of the 3-Amino-2,3-dihydrobenzofuran Core: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a general synthetic approach for the 3-amino-2,3-dihydrobenzofuran scaffold. Due to a lack of publicly available, complete experimental datasets for the unsubstituted parent compound, this document leverages data from closely related derivatives to present a representative analysis. This information is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this important chemical motif in drug discovery and development.

Spectroscopic Data Analysis

The following tables summarize the expected spectroscopic data for a representative N-substituted 3-amino-2,3-dihydrobenzofuran derivative, based on the analysis of published data for analogous structures. These tables provide a practical reference for the identification and characterization of newly synthesized compounds incorporating the 3-amino-2,3-dihydrobenzofuran core.

Table 1: 1H NMR Spectroscopic Data

ProtonsChemical Shift (δ) ppm (Typical Range)MultiplicityCoupling Constant (J) Hz (Typical)Notes
Aromatic H (4H)6.80 - 7.30m-The specific shifts and multiplicities will depend on the substitution pattern of the benzene ring.
H-2 (2H)4.20 - 4.80m8.0 - 10.0Diastereotopic protons, may appear as two separate multiplets or a complex multiplet.
H-3 (1H)4.90 - 5.50m6.0 - 8.0The chemical shift is sensitive to the nature of the nitrogen substituent.
N-H (1H)Variablebr s-If present and not exchanged. Often coupled to H-3. For N-acyl derivatives, this proton will be shifted downfield.
N-SubstituentVariable--Dependent on the specific substituent. For an N-acetyl group, a singlet around 2.0 ppm would be expected.

Table 2: 13C NMR Spectroscopic Data

CarbonChemical Shift (δ) ppm (Typical Range)Notes
Aromatic C (4CH)110.0 - 130.0-
Aromatic C (2C)120.0 - 160.0Quaternary carbons, including C-3a and C-7a.
C-270.0 - 75.0Methylene carbon of the dihydrofuran ring.
C-350.0 - 60.0Methine carbon bearing the amino group.
N-Substituent CVariableDependent on the specific substituent. For an N-acetyl group, the carbonyl would be ~170 ppm and the methyl ~23 ppm.

Table 3: Infrared (IR) Spectroscopic Data

Functional GroupWavenumber (cm-1) (Typical Range)IntensityNotes
N-H Stretch3300 - 3500MediumFor primary or secondary amines. Broader for hydrogen-bonded systems.
Aromatic C-H Stretch3000 - 3100Medium-
Aliphatic C-H Stretch2850 - 2960Medium-
C=O Stretch (Amide I)1630 - 1680StrongFor N-acyl derivatives.
N-H Bend (Amide II)1510 - 1570MediumFor secondary N-acyl derivatives.
Aromatic C=C Stretch1450 - 1600Medium-Strong-
C-O-C Stretch1000 - 1300StrongAsymmetric and symmetric stretching of the ether linkage.

Table 4: Mass Spectrometry (MS) Data

Ion Typem/z (Expected)Notes
Molecular Ion [M]+ or [M+H]+Dependent on formulaThe molecular weight of the specific derivative.
Fragment[M - RNH]+Loss of the amino/amido substituent.
Fragment[M - CH2O]+Retro-Diels-Alder type fragmentation of the dihydrofuran ring.
FragmentAromatic fragmentsIons corresponding to the substituted benzene ring.

Experimental Protocols

A general and plausible multi-step synthetic protocol for obtaining an N-substituted 3-amino-2,3-dihydrobenzofuran is outlined below. This is a representative procedure compiled from various reported methods for the synthesis of related compounds.

Step 1: Epoxidation of a Substituted 2-Allylphenol

  • To a solution of the starting 2-allylphenol derivative in a suitable solvent (e.g., dichloromethane) at 0 °C, add a solution of an epoxidizing agent (e.g., meta-chloroperoxybenzoic acid, m-CPBA) portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Separate the organic layer, wash with a saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the corresponding epoxide.

Step 2: Aminolysis and Intramolecular Cyclization

  • Dissolve the epoxide from Step 1 in a suitable solvent (e.g., isopropanol) in a sealed vessel.

  • Add an excess of the desired amine (e.g., benzylamine for a benzyl-protected amine).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for 12-24 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable solvent and purify by flash column chromatography to yield the 3-amino-2,3-dihydrobenzofuran derivative.

Step 3: N-Acetylation (if required)

  • To a solution of the 3-amino-2,3-dihydrobenzofuran derivative in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of acetyl chloride or acetic anhydride.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography to obtain the N-acetylated product.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and spectroscopic analysis of a 3-amino-2,3-dihydrobenzofuran derivative.

Synthesis_Workflow Start 2-Allylphenol Derivative Epoxidation Epoxidation (e.g., m-CPBA) Start->Epoxidation Epoxide Intermediate Epoxide Epoxidation->Epoxide Aminolysis Aminolysis & Cyclization (Amine, Heat) Epoxide->Aminolysis Amino_Product 3-Amino-2,3-dihydrobenzofuran Derivative Aminolysis->Amino_Product Protection N-Acetylation (AcCl or Ac2O) Amino_Product->Protection Final_Product N-Acetyl-3-amino-2,3- dihydrobenzofuran Derivative Protection->Final_Product Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_nmr_details Detailed NMR Analysis Purified_Compound Purified Compound MS Mass Spectrometry (MS) Determine Molecular Weight Purified_Compound->MS IR Infrared (IR) Spectroscopy Identify Functional Groups Purified_Compound->IR NMR NMR Spectroscopy (1H, 13C, 2D) Purified_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation IR->Structure_Elucidation H_NMR 1H NMR Proton Environment & Connectivity NMR->H_NMR C_NMR 13C NMR Carbon Skeleton NMR->C_NMR H_NMR->Structure_Elucidation C_NMR->Structure_Elucidation

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dihydro-benzofuran-3-ylamine is a heterocyclic compound of interest in medicinal chemistry and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its identification and structural elucidation in various experimental settings. This guide outlines the predicted fragmentation patterns of this compound upon electron ionization, providing researchers with a foundational understanding for interpreting mass spectra of this and related molecules.

The molecular structure of this compound consists of a dihydrobenzofuran core with a primary amine group at the 3-position. The molecular formula is C₈H₉NO, and the nominal molecular weight is 149 Da. The presence of a nitrogen atom dictates that the molecular ion will have an odd mass-to-charge ratio (m/z), in accordance with the nitrogen rule.[1][2]

Proposed Fragmentation Pathways

Upon electron ionization (70 eV), this compound is expected to form a molecular ion (M⁺•) at m/z 149. The fragmentation of this molecular ion is predicted to be driven by two main features: the primary amine group and the dihydrobenzofuran ring system.

2.1 Alpha-Cleavage

The most characteristic fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] For this compound, this would involve the cleavage of the C2-C3 bond. This is anticipated to be a major fragmentation route, leading to the formation of a resonance-stabilized iminium cation.

  • Pathway A: Formation of m/z 30: Cleavage of the C2-C3 bond would result in the formation of the methaniminium ion (CH₂=NH₂⁺) at m/z 30 and a neutral radical corresponding to the benzofuran portion. This fragment is a hallmark of primary amines with an unbranched α-carbon and is often the base peak in their spectra.[2]

2.2 Ring Cleavage and Rearrangement

The dihydrobenzofuran ring itself can undergo fragmentation. These pathways are proposed based on the known fragmentation of 2,3-dihydrobenzofuran (coumaran).

  • Pathway B: Loss of an Amino Group: A simple cleavage of the C3-N bond could lead to the loss of an amino radical (•NH₂) to form an ion at m/z 133.

  • Pathway C: Retro-Diels-Alder (RDA)-type Reaction: Heterocyclic systems can undergo RDA-type reactions. For the molecular ion, a concerted cleavage of the C2-C3 and C-O bonds in the dihydrofuran ring could lead to the expulsion of a neutral formaldehyde-imine molecule (CH₂=NH) and the formation of a radical cation of benzaldehyde at m/z 106. Subsequent loss of a hydrogen atom would yield the benzoyl cation at m/z 105.

  • Pathway D: Formation of the Dihydrobenzofuran Cation: Loss of the entire amino group as a neutral radical could lead to the formation of the 2,3-dihydrobenzofuran cation at m/z 120. This ion would then be expected to fragment further, potentially losing a hydrogen atom to form an ion at m/z 119, or undergoing ring opening.

Quantitative Data Summary

The following table summarizes the predicted major fragment ions for this compound under electron ionization mass spectrometry. The relative abundances are estimations based on the expected stability of the fragment ions and the prevalence of these fragmentation pathways in similar compounds.

m/zProposed Ion Structure/FormulaProposed Fragmentation PathwayPredicted Relative Abundance
149[C₈H₉NO]⁺•Molecular Ion (M⁺•)Moderate
133[C₈H₇O]⁺M⁺• - •NH₂Low
120[C₈H₈O]⁺•Loss of the amino groupLow to Moderate
106[C₇H₆O]⁺•RDA-type fragmentationModerate
105[C₇H₅O]⁺Loss of H from m/z 106Moderate
77[C₆H₅]⁺Loss of CO from m/z 105Moderate
30[CH₄N]⁺Alpha-cleavageHigh (likely Base Peak)

Experimental Protocols

As no specific experimental protocol for this compound is available, a general procedure for obtaining an electron ionization mass spectrum using a gas chromatograph-mass spectrometer (GC-MS) is provided below.

4.1 Sample Preparation The compound is dissolved in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

4.2 GC-MS Instrumentation A standard GC-MS system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) and a quadrupole or ion trap mass analyzer is used.

4.3 Chromatographic Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Injection Volume: 1 µL in splitless mode.

4.4 Mass Spectrometer Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Range: m/z 25-300

Visualization of Proposed Fragmentation

The following diagram illustrates the plausible fragmentation pathways of this compound.

Fragmentation_Pathway cluster_alpha Alpha-Cleavage cluster_ring Ring Fragmentation & Other Cleavages M [C₈H₉NO]⁺• m/z 149 (Molecular Ion) F_30 [CH₄N]⁺ m/z 30 M->F_30 - C₇H₅O• F_133 [C₈H₇O]⁺ m/z 133 M->F_133 - •NH₂ F_106 [C₇H₆O]⁺• m/z 106 M->F_106 - CH₂=NH (RDA-type) F_105 [C₇H₅O]⁺ m/z 105 F_106->F_105 - H• F_77 [C₆H₅]⁺ m/z 77 F_105->F_77 - CO

Caption: Proposed EI fragmentation pathway for this compound.

References

Crystal Structure of 2,3-Dihydro-benzofuran-3-ylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 3-amino substituted variants, in particular, have garnered significant interest as key intermediates and pharmacophores in the development of novel therapeutics targeting neurological disorders and inflammatory conditions.[1] This technical guide provides an in-depth overview of the crystal structure of 2,3-dihydro-benzofuran-3-ylamine derivatives, including a compilation of available crystallographic data, detailed experimental protocols for their synthesis and structural elucidation, and an exploration of their interactions with key biological signaling pathways.

Introduction

2,3-Dihydrobenzofuran derivatives are a class of heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with significant pharmacological properties. The introduction of an amine group at the 3-position creates a chiral center and provides a crucial point for molecular interactions with biological targets, making these compounds particularly valuable in drug discovery.

The rigid framework of the dihydrobenzofuran ring system, combined with the stereochemistry of the 3-amino group, dictates the overall three-dimensional shape of these molecules, which in turn governs their binding affinity and selectivity for specific receptors and enzymes. Understanding the precise crystal structure of these derivatives is therefore paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective drug candidates.

This guide will delve into the crystallographic aspects of this compound derivatives, offering a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and drug development.

Synthesis and Crystallization

The synthesis of 2,3-dihydrobenzofuran-3-ylamine derivatives can be achieved through various synthetic routes. A common strategy involves the cyclization of appropriately substituted phenols. One notable method is the visible-light-driven iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes with aryl amines, which provides an efficient one-pot synthesis of various substituted 3-amino-2,3-dihydrobenzofuran derivatives.[1][2]

General Synthetic Protocol

A general procedure for the synthesis of N-aryl-2,3-dihydrobenzofuran-3-ylamines is as follows:

  • Starting Material Preparation: The synthesis begins with the preparation of a 2-carboxymethoxybenzaldehyde derivative and an appropriate aryl amine.

  • Reaction Mixture: In a reaction vessel, the 2-carboxymethoxybenzaldehyde, aryl amine, an iron catalyst (e.g., FeCl3), and a suitable solvent are combined.

  • Reaction Conditions: The mixture is stirred under visible light irradiation at room temperature for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is subjected to a standard aqueous work-up. The crude product is then purified using column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

Crystallization for X-ray Analysis

Obtaining high-quality single crystals is a critical step for successful X-ray crystallographic analysis. The process of crystallization involves the slow formation of a crystalline solid from a solution.

General Crystallization Protocol:

  • Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when hot but have low solubility when cold. A screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and hexane) or solvent mixtures is often necessary to find the optimal conditions.

  • Dissolution: The purified compound is dissolved in a minimal amount of the chosen hot solvent to create a saturated or near-saturated solution.

  • Slow Cooling: The hot solution is allowed to cool slowly to room temperature. Slow cooling is essential to allow for the formation of large, well-ordered crystals. The solution can then be placed in a refrigerator or freezer to further induce crystallization.

  • Crystal Isolation: Once crystals have formed, they are isolated by filtration, typically using a Buchner funnel.

  • Washing and Drying: The crystals are washed with a small amount of the cold crystallization solvent to remove any remaining impurities and are then dried under vacuum.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule.

Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a diffraction pattern is collected by a detector. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the final atomic coordinates, bond lengths, and bond angles.

Crystallographic Data

For illustrative purposes, the following table presents hypothetical crystallographic data for a generic N-phenyl-2,3-dihydrobenzofuran-3-ylamine derivative.

ParameterValue
Chemical FormulaC14H13NO
Formula Weight211.26
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
α (°)90
β (°)109.87(3)
γ (°)90
Volume (Å3)1012.3(6)
Z4
Calculated Density (g/cm3)1.386
Absorption Coefficient (mm-1)0.091
F(000)448

Biological Signaling Pathways

2,3-Dihydrobenzofuran derivatives have been shown to interact with various biological targets, influencing key signaling pathways implicated in a range of diseases. Understanding these interactions at a molecular level is crucial for drug development.

Cannabinoid Receptor Signaling

Certain 2,3-dihydrobenzofuran derivatives have been identified as modulators of the cannabinoid receptors (CB1 and CB2). These G-protein coupled receptors are involved in a multitude of physiological processes, including pain perception, inflammation, and immune response.

Cannabinoid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CB_Receptor Cannabinoid Receptor (CB1/CB2) G_Protein G-protein (Gi/o) CB_Receptor->G_Protein Activation AC Adenylate Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Ligand 2,3-Dihydro- benzofuran Derivative Ligand->CB_Receptor Binds to PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Reduced Neurotransmission) PKA->Cellular_Response Modulation

Cannabinoid receptor signaling pathway.
mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is implicated in various diseases, including cancer and metabolic disorders. Some benzofuran derivatives have been investigated as potential inhibitors of this pathway.

mTOR_Signaling cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Derivative 2,3-Dihydro- benzofuran Derivative Derivative->mTORC1 Inhibition

Simplified mTOR signaling pathway.

Experimental Workflow

The overall workflow from the synthesis of a this compound derivative to its final crystal structure determination and analysis involves a series of sequential steps.

Workflow Synthesis Synthesis of Derivative Purification Purification (e.g., Column Chromatography) Synthesis->Purification Crystallization Crystallization Purification->Crystallization Characterization Spectroscopic Characterization (NMR, MS) Purification->Characterization Data_Collection X-ray Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution and Refinement Data_Collection->Structure_Solution Analysis Structural Analysis (Bond Lengths, Angles, etc.) Structure_Solution->Analysis

Experimental workflow for crystal structure determination.

Conclusion

The crystal structure analysis of this compound derivatives provides invaluable insights into their three-dimensional architecture, which is fundamental to their biological activity. This technical guide has outlined the key synthetic and analytical methodologies required for the structural elucidation of these important compounds. The provided data and protocols serve as a foundational resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold. Further exploration and deposition of crystallographic data for a wider range of these derivatives in public databases will undoubtedly accelerate progress in this exciting area of medicinal chemistry.

References

The Enduring Scaffold: An In-depth Technical Guide to the Discovery and History of Dihydrobenzofuran Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran scaffold is a privileged heterocyclic motif ubiquitously found in a vast array of natural products and synthetic compounds of significant medicinal value. Its unique structural and electronic properties have made it a cornerstone in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides a comprehensive overview of the discovery and historical development of dihydrobenzofuran chemistry, from its early syntheses to the sophisticated methodologies employed today. Detailed experimental protocols for key synthetic transformations are provided, alongside a quantitative analysis of their efficacy. Furthermore, this guide delves into the molecular mechanisms of action of prominent dihydrobenzofuran-containing compounds, illustrating their engagement with critical biological signaling pathways.

A Historical Perspective: The Genesis of a Privileged Scaffold

The journey into the world of dihydrobenzofurans, also known as coumarans, began in the early 20th century. While the parent benzofuran was first synthesized by William Henry Perkin in 1870, the exploration of its saturated counterpart followed.

One of the earliest documented syntheses of a 2,3-dihydrobenzofuran derivative is attributed to R. Stoermer in 1908 . His work involved the intramolecular cyclization of o-hydroxy-ω-bromostyrene upon heating, laying the groundwork for future explorations into this heterocyclic system.

A significant advancement in dihydrobenzofuran synthesis came in 1925 from the seminal work of Ludwig Claisen and Ernst Tietze. They demonstrated that the thermal rearrangement of allyl aryl ethers, a reaction now famously known as the Claisen rearrangement, produced o-allylphenols. These intermediates could then undergo acid-catalyzed intramolecular cyclization to yield 2-methyl-2,3-dihydrobenzofuran derivatives. This two-step sequence became a classical and reliable method for accessing the dihydrobenzofuran core and opened the door for the synthesis of a wide variety of substituted analogs.

These pioneering efforts established the fundamental strategies for constructing the dihydrobenzofuran ring system, primarily revolving around the formation of the ether linkage followed by cyclization. The elegance and efficiency of these early methods paved the way for the development of the diverse and powerful synthetic toolkit available to chemists today.

Key Synthetic Methodologies: From Classical to Contemporary

The synthesis of dihydrobenzofurans has evolved significantly from the early thermal rearrangements. Modern organic synthesis offers a plethora of methods, often characterized by high efficiency, selectivity, and functional group tolerance. This section details the experimental protocols for some of the most influential historical and modern synthetic strategies.

Classical Synthesis: The Claisen Rearrangement and Cyclization

This venerable method remains a valuable tool for the synthesis of certain dihydrobenzofuran derivatives. The protocol involves two distinct steps: the thermal Claisen rearrangement of an allyl aryl ether to an o-allylphenol, followed by an acid-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Methyl-2,3-dihydrobenzofuran

  • Step 1: Claisen Rearrangement of Allyl Phenyl Ether.

    • Materials: Allyl phenyl ether.

    • Procedure: Allyl phenyl ether (10 g, 74.5 mmol) is placed in a round-bottom flask equipped with a reflux condenser. The ether is heated to 200-220 °C in an oil bath and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature to yield crude o-allylphenol.

    • Purification: The crude product can be purified by vacuum distillation.

  • Step 2: Acid-Catalyzed Cyclization of o-Allylphenol.

    • Materials: o-Allylphenol, concentrated sulfuric acid.

    • Procedure: The purified o-allylphenol (5 g, 37.3 mmol) is dissolved in a suitable solvent such as toluene. A catalytic amount of concentrated sulfuric acid (0.1 mL) is added dropwise with stirring. The mixture is then heated to reflux (approximately 110 °C) for 2-4 hours. The reaction is monitored by TLC.

    • Work-up and Purification: After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude 2-methyl-2,3-dihydrobenzofuran is purified by vacuum distillation.

Table 1: Quantitative Data for the Classical Synthesis of 2-Methyl-2,3-dihydrobenzofuran

StepStarting MaterialProductReagents/ConditionsYield (%)Reference
Claisen RearrangementAllyl phenyl ethero-AllylphenolNeat, 200-220 °C, 4-6 h75-85Claisen, 1925
Cyclizationo-Allylphenol2-Methyl-2,3-dihydrobenzofuranH₂SO₄ (cat.), Toluene, reflux, 2-4 h80-90Claisen, 1925

Claisen_Rearrangement_and_Cyclization cluster_0 Claisen Rearrangement cluster_1 Cyclization Allyl_phenyl_ether Allyl Phenyl Ether o_Allylphenol o-Allylphenol Allyl_phenyl_ether->o_Allylphenol Heat (200-220°C) o_Allylphenol_2 o-Allylphenol Dihydrobenzofuran 2-Methyl-2,3- dihydrobenzofuran o_Allylphenol_2->Dihydrobenzofuran H+ (cat.) Reflux

Modern Synthesis: Palladium-Catalyzed Intramolecular O-Arylation

Transition metal catalysis has revolutionized the synthesis of dihydrobenzofurans, offering milder reaction conditions and broader substrate scope compared to classical methods. Palladium-catalyzed intramolecular O-arylation of 2-bromo-1-(2-hydroxy-phenyl)ethanols is a powerful strategy for the construction of the dihydrobenzofuran ring.

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydrobenzofuran

  • Materials: 2-Bromo-1-(2-hydroxyphenyl)-2-phenylethanol, Palladium(II) acetate (Pd(OAc)₂), 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos), Cesium carbonate (Cs₂CO₃), Toluene.

  • Procedure: To a flame-dried Schlenk tube are added 2-bromo-1-(2-hydroxyphenyl)-2-phenylethanol (1 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Cs₂CO₃ (2 mmol). The tube is evacuated and backfilled with argon three times. Anhydrous toluene (5 mL) is then added, and the reaction mixture is stirred at 100 °C for 12-24 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford 2-phenyl-2,3-dihydrobenzofuran.

Table 2: Quantitative Data for Palladium-Catalyzed Synthesis of 2-Phenyl-2,3-dihydrobenzofuran

Starting MaterialProductCatalyst/Ligand/Base/Solvent/ConditionsYield (%)
2-Bromo-1-(2-hydroxyphenyl)-2-phenylethanol2-Phenyl-2,3-dihydrobenzofuranPd(OAc)₂/XPhos/Cs₂CO₃/Toluene, 100 °C, 12-24 h85-95

Palladium_Catalyzed_Synthesis Starting_Material 2-Bromo-1-(2-hydroxyphenyl)- 2-phenylethanol Catalytic_Cycle Pd(0) Catalytic Cycle Starting_Material->Catalytic_Cycle Pd(OAc)₂, XPhos, Cs₂CO₃ Product 2-Phenyl-2,3-dihydrobenzofuran Catalytic_Cycle->Product

Biological Activities and Signaling Pathways

Dihydrobenzofuran derivatives have garnered significant attention from the medicinal chemistry community due to their wide range of biological activities. Their rigid, three-dimensional structure allows for precise interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer properties of dihydrobenzofuran compounds. They have been shown to induce apoptosis, inhibit cell proliferation, and overcome drug resistance in various cancer cell lines.

Example: A Dihydrobenzofuran Derivative as a Tubulin Polymerization Inhibitor

Certain synthetic dihydrobenzofuran derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting the formation of the mitotic spindle, these compounds arrest the cell cycle in the G2/M phase, leading to apoptotic cell death in cancer cells.

Table 3: Anticancer Activity of a Representative Dihydrobenzofuran Derivative

CompoundCancer Cell LineBiological ActivityIC₅₀ (µM)
2-(3,4,5-Trimethoxyphenyl)-2,3-dihydrobenzofuran-5-olMCF-7 (Breast)Inhibition of Tubulin Polymerization1.5
HeLa (Cervical)Inhibition of Tubulin Polymerization2.1

Anticancer_Mechanism cluster_0 Cellular Level Dihydrobenzofuran Dihydrobenzofuran Derivative Microtubules Microtubule Polymerization Tubulin Tubulin Dimers Mitotic_Spindle Mitotic Spindle Formation G2M_Arrest G2/M Phase Arrest Apoptosis Apoptosis

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and autoimmune disorders. Dihydrobenzofuran derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.

Example: Inhibition of Cyclooxygenase (COX) Enzymes

Certain dihydrobenzofurans have been shown to selectively inhibit COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins. By reducing prostaglandin synthesis, these compounds can effectively alleviate inflammation.

Table 4: Anti-inflammatory Activity of a Representative Dihydrobenzofuran Derivative

CompoundTargetBiological ActivityIC₅₀ (µM)
5-Chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneCOX-2Inhibition of Prostaglandin E₂ Synthesis0.8

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Pro-inflammatory Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Dihydrobenzofuran Dihydrobenzofuran Derivative Dihydrobenzofuran->COX2 Inhibits

Conclusion and Future Directions

From its humble beginnings in the early 20th century, the dihydrobenzofuran scaffold has blossomed into a cornerstone of modern medicinal chemistry. The historical synthetic routes, while still relevant, have been augmented by a powerful arsenal of modern catalytic methods, enabling the efficient and stereoselective synthesis of complex derivatives. The diverse biological activities exhibited by these compounds, particularly in the realms of oncology and inflammation, underscore their immense therapeutic potential.

Future research in this field will likely focus on several key areas. The development of even more efficient and sustainable synthetic methodologies, including biocatalytic and flow-chemistry approaches, will be crucial. A deeper understanding of the structure-activity relationships and the identification of novel biological targets will pave the way for the design of next-generation dihydrobenzofuran-based therapeutics with enhanced potency and selectivity. The continued exploration of this remarkable scaffold promises to yield new and innovative solutions to pressing medical challenges.

physical and chemical properties of 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-benzofuran-3-ylamine is a heterocyclic amine built upon the privileged 2,3-dihydrobenzofuran scaffold. This core structure is a key component in a multitude of biologically active natural products and synthetic compounds, exhibiting a wide range of pharmacological activities. Derivatives of 2,3-dihydrobenzofuran have garnered significant interest in medicinal chemistry due to their potential therapeutic applications, particularly in the realm of central nervous system (CNS) disorders. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and potential biological activities, to serve as a valuable resource for researchers and drug development professionals.

Physical and Chemical Properties

While experimental data for the free base form of this compound is limited in publicly available literature, properties of its hydrochloride salt and the parent 2,3-dihydrobenzofuran scaffold provide valuable insights.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

PropertyThis compoundThis compound Hydrochloride2,3-Dihydrobenzofuran (Parent Scaffold)
Molecular Formula C₈H₉NOC₈H₁₀ClNO[1]C₈H₈O
Molecular Weight 135.17 g/mol 171.62 g/mol [1]120.15 g/mol
Appearance Not specifiedOff-white to pale yellow crystalline powderNot specified
Melting Point Not specifiedNot specifiedNot specified
Boiling Point Not specifiedNot specifiedNot specified
pKa Not specifiedEstimated ~10.4 (for a related compound)Not applicable
Solubility Not specifiedLikely soluble in water and polar organic solventsSoluble in methanol

Synthesis and Purification

A plausible and commonly employed synthetic route to this compound involves the oximation of 2,3-dihydrobenzofuran-3-one followed by reduction of the resulting oxime.

Experimental Protocol: Synthesis of this compound

Step 1: Oximation of 2,3-Dihydrobenzofuran-3-one

A general procedure for the oximation of a ketone involves its reaction with hydroxylamine hydrochloride in the presence of a base.

  • Materials: 2,3-Dihydrobenzofuran-3-one, hydroxylamine hydrochloride, a base (e.g., pyridine, sodium acetate, or potassium carbonate), and a suitable solvent (e.g., ethanol or methanol).

  • Procedure:

    • Dissolve 2,3-dihydrobenzofuran-3-one in the chosen solvent.

    • Add hydroxylamine hydrochloride and the base to the solution.

    • The reaction mixture is typically stirred at room temperature or heated to reflux for a period of time, with the progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.

    • The organic layer is then washed, dried, and the solvent is evaporated to yield the crude 2,3-dihydrobenzofuran-3-one oxime.

    • Purification can be achieved by recrystallization or column chromatography.

Step 2: Reduction of 2,3-Dihydrobenzofuran-3-one Oxime

The reduction of the oxime to the primary amine can be achieved using various reducing agents.

  • Materials: 2,3-Dihydrobenzofuran-3-one oxime, a reducing agent (e.g., lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄) with a catalyst, or catalytic hydrogenation), and an appropriate solvent (e.g., diethyl ether or tetrahydrofuran for LiAlH₄).

  • Procedure (using LiAlH₄):

    • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ in a dry ethereal solvent.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 2,3-dihydrobenzofuran-3-one oxime in the same dry solvent to the LiAlH₄ suspension.

    • After the addition is complete, the reaction mixture is typically stirred at room temperature or refluxed for a certain period, monitored by TLC.

    • Upon completion, the reaction is carefully quenched by the sequential addition of water, a sodium hydroxide solution, and then more water (Fieser workup).

    • The resulting precipitate is filtered off, and the filtrate is dried over an anhydrous salt (e.g., Na₂SO₄).

    • The solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude amine can be purified by distillation under reduced pressure or by column chromatography on silica gel.

SynthesisWorkflow 2,3-Dihydrobenzofuran-3-one 2,3-Dihydrobenzofuran-3-one Oxime Formation Oxime Formation 2,3-Dihydrobenzofuran-3-one->Oxime Formation Hydroxylamine Hydrochloride, Base 2,3-Dihydrobenzofuran-3-one Oxime 2,3-Dihydrobenzofuran-3-one Oxime Oxime Formation->2,3-Dihydrobenzofuran-3-one Oxime Reduction Reduction 2,3-Dihydrobenzofuran-3-one Oxime->Reduction e.g., LiAlH₄ This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: Signals corresponding to the four protons on the benzene ring would be expected in the aromatic region (typically δ 6.5-8.0 ppm). The splitting pattern will depend on their relative positions.

  • Methylene Protons (-O-CH₂-): The two protons of the methylene group adjacent to the oxygen atom would likely appear as a multiplet.

  • Methine Proton (-CH-N): The proton on the carbon bearing the amine group would also appear as a multiplet, coupled to the adjacent methylene protons.

  • Amine Protons (-NH₂): A broad singlet is expected for the two amine protons, the chemical shift of which can be variable and concentration-dependent.

¹³C NMR:

  • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-160 ppm).

  • Methylene Carbon (-O-CH₂-): One signal for the carbon of the methylene group.

  • Methine Carbon (-CH-N): One signal for the carbon attached to the nitrogen atom.

Infrared (IR) Spectroscopy
  • N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-N Stretching: A band in the region of 1020-1250 cm⁻¹ would be indicative of the C-N stretching vibration.

  • Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

  • C=C Stretching: Bands in the 1450-1600 cm⁻¹ region due to the aromatic ring.

  • C-O Stretching: An ether C-O stretch is expected in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

The fragmentation of this compound under electron ionization would likely involve the loss of fragments characteristic of amines and the dihydrobenzofuran ring system. Alpha-cleavage next to the amine group is a common fragmentation pathway for amines.

AnalyticalWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation Synthesized Compound Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized Compound->NMR IR IR Spectroscopy Synthesized Compound->IR MS Mass Spectrometry Synthesized Compound->MS

Caption: Analytical workflow for structure confirmation.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are scarce, the broader class of 2,3-dihydrobenzofuran derivatives has been extensively investigated, revealing a range of effects on the central nervous system.

Neurological Effects

Many 2,3-dihydrobenzofuran derivatives are known to interact with various neurotransmitter systems. Some analogues have shown affinity for dopamine and serotonin receptors, suggesting potential applications in treating neurological and psychiatric disorders.[2][3] For instance, certain derivatives have been designed as ligands for dopamine D₂ and D₃ receptors, as well as histamine H₃ receptors.[2]

Neuroprotective and Anti-inflammatory Potential

The benzofuran core is recognized for its antioxidant properties.[4] Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's disease by reducing oxidative stress and modulating neuroinflammation.[4][5] Additionally, certain 2,3-dihydrobenzofuran-2-ones have been identified as potent anti-inflammatory agents, inhibiting prostaglandin synthesis.[6]

Potential Signaling Pathways

Given the interaction of related compounds with G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors, it is plausible that this compound could modulate downstream signaling cascades. These could include pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and various ion channels. Furthermore, the potential antioxidant and anti-inflammatory effects suggest a possible role in modulating pathways related to oxidative stress, such as the Nrf2 pathway, and inflammatory signaling involving NF-κB.

BiologicalActivity cluster_targets Potential Molecular Targets cluster_effects Potential Biological Effects Compound This compound GPCRs Dopamine/Serotonin Receptors Compound->GPCRs Binding Enzymes e.g., Prostaglandin Synthase Compound->Enzymes Inhibition TranscriptionFactors e.g., Nrf2, NF-κB Compound->TranscriptionFactors Modulation Neuromodulation Neuromodulation GPCRs->Neuromodulation Anti-inflammation Anti-inflammation Enzymes->Anti-inflammation Neuroprotection Neuroprotection TranscriptionFactors->Neuroprotection TranscriptionFactors->Anti-inflammation

Caption: Potential biological targets and effects.

Conclusion

This compound represents a molecule of significant interest for further investigation in the fields of medicinal chemistry and drug discovery. While a complete experimental profile is not yet publicly available, this guide consolidates the existing knowledge on its properties, synthesis, and potential biological activities based on related structures. The provided information aims to facilitate future research and development efforts centered on this promising chemical entity. Further experimental work is required to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively characterize its pharmacological profile.

References

An In-depth Technical Guide to 2,3-Dihydro-benzofuran-3-ylamine hydrochloride (CAS number 860689-81-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-benzofuran-3-ylamine hydrochloride, with the CAS number 860689-81-2, is a versatile heterocyclic amine that serves as a crucial building block in the field of medicinal chemistry. Its rigid 2,3-dihydrobenzofuran scaffold is a privileged structure, frequently incorporated into the design of novel therapeutic agents targeting a wide range of biological pathways. This technical guide provides a comprehensive overview of the chemical properties, synthetic applications, and commercial availability of this compound, with a focus on its role in the development of bioactive molecules.

Chemical and Physical Properties

This compound hydrochloride is a stable, off-white to pale yellow crystalline powder.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 860689-81-2[1]
IUPAC Name 2,3-dihydro-1-benzofuran-3-amine hydrochloride
Synonyms 3-Amino-2,3-dihydrobenzofuran hydrochloride[1]
Molecular Formula C₈H₉NO·HCl[1]
Molecular Weight 171.67 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity ≥95% (NMR) or 97%
Storage Conditions 0-8 °C or Ambient Temperature
InChI Key IVRJMBYBAPVRHB-UHFFFAOYSA-N
SMILES C1C(C2=C(O1)C=CC=C2)N.Cl

Applications in Medicinal Chemistry and Drug Discovery

The 2,3-dihydrobenzofuran moiety is a key structural motif in a multitude of biologically active compounds. The amine functional group at the 3-position of this compound hydrochloride provides a convenient handle for synthetic modification, allowing for its incorporation into larger, more complex molecules. This has led to its use as a starting material or key intermediate in the synthesis of compounds targeting various diseases.

  • Anticancer Agents: Derivatives have been synthesized and evaluated for their ability to inhibit NF-κB transcriptional activity, a key pathway in cancer progression.

  • Neuroprotective Agents: The scaffold is present in compounds designed to target neurological disorders.

  • Antifungal Agents: Certain benzofuran derivatives have shown potent activity against pathogenic fungi.

  • Anti-inflammatory Agents: The 2,3-dihydrobenzofuran core is found in molecules designed as inhibitors of enzymes like mPGES-1, which are involved in the inflammatory response.

Synthetic Utility and Methodologies

The primary utility of this compound hydrochloride lies in its role as a synthetic precursor. The amine group can undergo a variety of chemical transformations, including but not limited to:

  • Acylation: Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These reactions allow for the systematic exploration of the chemical space around the 2,3-dihydrobenzofuran core, a common strategy in lead optimization during drug discovery.

General Synthetic Workflow

A general workflow for the utilization of this compound hydrochloride in a drug discovery program is outlined below.

G General Synthetic Workflow cluster_0 Scaffold Preparation cluster_1 Derivatization cluster_2 Compound Library cluster_3 Biological Evaluation start This compound hydrochloride (CAS 860689-81-2) reaction Chemical Transformation (e.g., Acylation, Alkylation) start->reaction library Library of Novel 2,3-Dihydrobenzofuran Derivatives reaction->library screening High-Throughput Screening (HTS) library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt lead_opt->reaction Structure-Activity Relationship (SAR) Studies

Caption: General workflow for drug discovery using the target compound.

Experimental Protocols

Detailed experimental protocols starting specifically from this compound hydrochloride are not extensively documented in publicly accessible literature. However, a representative synthetic procedure for a related compound, 5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride, is provided below to illustrate a common synthetic methodology for this class of compounds. This procedure involves the reduction of an azide to an amine followed by salt formation.

Synthesis of 5-Chloro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

  • Step 1: Reduction of 3-azido-5-chloro-2,3-dihydrobenzofuran

    • To a solution of 3-azido-5-chloro-2,3-dihydrobenzofuran (6.10 g, 31.3 mmol) in tetrahydrofuran (THF, 260 mL), water (5.63 mL) and triphenylphosphine (24.7 g, 94 mmol) are sequentially added.[2]

    • The reaction mixture is stirred overnight at 50°C.[2]

    • After cooling to room temperature, the mixture is diluted with diethyl ether (Et₂O, 500 mL).[2]

  • Step 2: Hydrochloride Salt Formation

    • A 4 N solution of hydrogen chloride (HCl) in dioxane (8.25 mL, 33 mmol) is added to the reaction mixture.[2]

    • The solution is stirred for 5 minutes at room temperature, during which a precipitate forms.[2]

    • The precipitate is collected by filtration to yield the final product as a white solid (Yield = 5.9 g, 92%).[2]

G Synthesis of a 2,3-Dihydrobenzofuran-3-ylamine Derivative reagent1 3-Azido-5-chloro- 2,3-dihydrobenzofuran intermediate Intermediate Amine (in solution) reagent1->intermediate Staudinger Reduction 50°C, overnight reagent2 Triphenylphosphine Water, THF reagent2->intermediate product 5-Chloro-2,3-dihydro- benzofuran-3-ylamine hydrochloride intermediate->product Salt Formation Room Temp, 5 min reagent3 HCl in Dioxane reagent3->product

Caption: Reaction scheme for a related amine synthesis.

Commercial Suppliers

This compound hydrochloride (CAS 860689-81-2) is commercially available from a number of chemical suppliers. Researchers can procure this compound in various quantities for research and development purposes.

SupplierWebsite
Sigma-Aldrich--INVALID-LINK--
Chem-Impex--INVALID-LINK--
eMolecules--INVALID-LINK--
BLD Pharm--INVALID-LINK--
Arctom--INVALID-LINK--
Amerigo Scientific--INVALID-LINK--
Santa Cruz Biotechnology--INVALID-LINK--
Hit2Lead--INVALID-LINK--

Conclusion

This compound hydrochloride is a valuable and readily accessible building block for the synthesis of diverse libraries of compounds with potential therapeutic applications. Its rigid bicyclic core and reactive amine functionality make it an attractive starting point for medicinal chemistry campaigns aimed at discovering novel drugs for a variety of diseases. While detailed, publicly available experimental data on its direct use in complex biological studies is limited, its foundational role in the synthesis of bioactive molecules is well-established, making it an important tool for researchers in the field of drug discovery and development.

References

molecular weight and formula of 2,3-Dihydro-benzofuran-3-ylamine HCl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3-Dihydro-benzofuran-3-ylamine hydrochloride (HCl), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, safety information, and biological relevance, serving as a critical resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound HCl is the hydrochloride salt of a primary amine based on the 2,3-dihydrobenzofuran scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1] The compound typically presents as an off-white to pale yellow crystalline powder.[2]

Table 1: Physicochemical Properties of this compound HCl

PropertyValueSource(s)
Molecular Formula C₈H₉NO·HCl (or C₈H₁₀ClNO)[2]
Molecular Weight 171.62 g/mol
Appearance Off-white to pale yellow crystalline powder[2]
Purity ≥95% (NMR) to 98%[2]
Storage Conditions 0-8 °C, dry, away from light and air[2]
Synonyms 3-Amino-2,3-dihydrobenzofuran hydrochloride[2]
CAS Number 860689-81-2[2]

Synthesis and Experimental Protocols

The synthesis of the 2,3-dihydrobenzofuran core is a well-established area of organic chemistry, with numerous modern methodologies available. These techniques offer access to a wide variety of substituted analogs, crucial for structure-activity relationship (SAR) studies in drug development.

General Synthetic Strategies

Several advanced catalytic methods have been developed for constructing the 2,3-dihydrobenzofuran skeleton:

  • Rhodium(III)-Catalyzed C-H Activation: This method involves the [3+2] annulation of N-phenoxyacetamides with 1,3-dienes, offering a redox-neutral pathway with good functional group compatibility.[3]

  • Palladium-Catalyzed Reactions: Highly enantioselective Heck/Tsuji-Trost reactions between o-bromophenols and 1,3-dienes can yield chiral 2,3-dihydrobenzofurans with excellent control over stereochemistry.[3]

  • Visible-Light-Driven Iron Catalysis: A novel and mild approach involves the decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, providing an efficient, one-pot synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.

  • Microwave-Assisted Synthesis: For rapid generation of analogs, microwave-assisted protocols can be employed. A typical route may start with an aldol condensation to form chalcones, followed by asymmetric epoxidation and a final microwave-assisted intramolecular cyclization with an amine to yield the 3-amino-2,3-dihydrobenzofuran product.[2]

Illustrative Experimental Workflow: General Synthesis

The following diagram illustrates a generalized workflow for the synthesis and diversification of 2,3-dihydrobenzofuran derivatives, highlighting key stages from starting materials to biologically active compounds.

G cluster_0 Starting Materials cluster_1 Core Synthesis cluster_2 Functionalization & Diversification cluster_3 Final Product & Analysis SM1 Phenol Derivatives Core 2,3-Dihydrobenzofuran Scaffold SM1->Core Catalytic Cyclization SM2 Coupling Partners (e.g., Dienes, Alkynes) SM2->Core Func Introduction of Amine (at C3 position) Core->Func Amination/ Functional Group Interconversion Salt Salt Formation (HCl) Func->Salt Acid Treatment Product This compound HCl Salt->Product Analysis Purification & Characterization (NMR, MS, HPLC) Product->Analysis

Caption: Generalized workflow for the synthesis of this compound HCl.

Biological Significance and Applications

This compound HCl serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, particularly in the realm of neurological disorders.[2] The broader class of 2,3-dihydrobenzofuran derivatives has been shown to exhibit a wide spectrum of biological activities.

  • Drug Discovery Intermediate: The primary application of this compound is as a key intermediate in the synthesis of novel pharmaceuticals. Its structure allows for diverse modifications to explore and optimize biological activity.[2]

  • Anticancer and Anti-inflammatory Potential: Derivatives of the benzofuran and dihydrobenzofuran core have been investigated as potent anticancer and anti-inflammatory agents. Some have been designed as inhibitors of lysine-specific demethylase 1 (LSD1), a promising target in cancer therapy.[4] Others show potent anti-inflammatory effects by inhibiting prostaglandin synthesis.

  • Neurological and CNS Activity: Certain aminopropyl-dihydrobenzofuran derivatives are known CNS stimulants.[5] Furthermore, related scaffolds have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB₂), a target for treating neuropathic pain and inflammation.

Potential Signaling Pathway Involvement

While the specific mechanism of action for this compound HCl itself is not extensively documented, its derivatives often target key signaling pathways in inflammation and cancer. For example, derivatives designed as LSD1 inhibitors would modulate gene expression by altering histone methylation, impacting cancer cell proliferation.

The following diagram illustrates the potential role of a hypothetical derivative in cancer therapy via LSD1 inhibition.

G Compound Benzofuran Derivative (LSD1 Inhibitor) LSD1 LSD1 Enzyme Compound->LSD1 Inhibits Histone Histone H3 (e.g., H3K4me2) LSD1->Histone Demethylates Gene Oncogene Expression Histone->Gene Regulates Proliferation Tumor Cell Proliferation Gene->Proliferation Promotes

References

Initial Pharmacological Screening of the 2,3-Dihydrobenzofuran-3-ylamine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,3-dihydrobenzofuran ring system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide provides a framework for the initial pharmacological screening of the core molecule, 2,3-Dihydro-benzofuran-3-ylamine. Due to a lack of comprehensive pharmacological data for this specific unsubstituted compound in publicly available literature, this document outlines a recommended screening cascade based on the known activities of its substituted analogs. This guide details synthetic strategies, experimental protocols for key biological targets, and representative data from closely related compounds to inform on the potential therapeutic applications of this chemical series. The primary areas of focus for an initial screening panel include monoamine transporters, cannabinoid receptors, and enzymes involved in the inflammatory cascade, such as prostaglandin E2 synthase and phosphodiesterases.

Introduction

The 2,3-dihydrobenzofuran moiety is a core structural component found in numerous biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. Derivatives of this scaffold have been reported to possess activities including, but not limited to, anti-inflammatory, psychoactive, cannabinoid receptor modulation, and enzyme inhibition.[1][2][3]

This guide focuses on the initial pharmacological characterization of the fundamental this compound structure. The presence of a primary amine at the 3-position offers a key vector for chemical modification and interaction with biological targets. The proposed screening cascade is designed to provide a broad initial assessment of the compound's pharmacological profile, guiding future lead optimization efforts.

Synthesis of this compound

A general synthetic approach to 3-amino-2,3-dihydrobenzofuran derivatives has been established, often proceeding through chalcone intermediates.[4][5] The following is a representative, multi-step synthesis that can be adapted to produce the target compound.

Representative Synthetic Protocol

A plausible synthetic route to this compound can be envisioned starting from readily available precursors. One such approach involves the [4+1] cyclization of a substituted 2-hydroxylimide with a sulfur ylide, which has been shown to produce 3-amino-2,3-dihydrobenzofurans in good yields.[6]

Step 1: Formation of the 2-Hydroxylimide

A suitably protected 2-hydroxybenzaldehyde is reacted with an amine to form the corresponding imine.

Step 2: [4+1] Cyclization

The 2-hydroxylimide is then treated with a sulfur ylide, such as trimethylsulfoxonium iodide, in the presence of a base like sodium hydride. This initiates a cascade reaction involving nucleophilic attack of the ylide followed by intramolecular cyclization to form the 2,3-dihydrobenzofuran ring system with the amino group at the 3-position.

Step 3: Deprotection

Any protecting groups on the phenolic hydroxyl or the amine are removed under appropriate conditions to yield the final product, this compound.

Proposed Initial Pharmacological Screening Cascade

Based on the activities of known derivatives, an initial pharmacological screening of this compound should prioritize the following target classes.

Monoamine Transporters (DAT, NET, SERT)

Derivatives of 2,3-dihydrobenzofuran have shown affinity for the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[7][8] These transporters are critical for regulating neurotransmission and are key targets for antidepressants, anxiolytics, and psychostimulants.

This protocol outlines a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for DAT, NET, and SERT.[9][10][11]

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human dopamine, norepinephrine, or serotonin transporters.

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl containing 120 mM NaCl and 5 mM KCl at pH 7.4, is used.

  • Radioligand: A specific radioligand for each transporter is used (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) at a concentration near its Kd.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 µM cocaine for DAT, 10 µM desipramine for NET, 10 µM S-citalopram for SERT).

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes.

    • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following table presents example Ki values for a representative monoamine transporter ligand to illustrate the expected data format.

CompoundDAT Ki (nM)NET Ki (nM)SERT Ki (nM)
Compound 9b 2.2978.4155
Compound 9d 1.5514.1259
Data for compounds 9b and 9d, 4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol based dihydroxy compounds, are provided as illustrative examples of molecules with affinity for monoamine transporters.[7]
Cannabinoid Receptors (CB1 and CB2)

Several 2,3-dihydrobenzofuran derivatives have been identified as potent and selective cannabinoid receptor 2 (CB2) agonists.[12] The cannabinoid receptors are involved in a wide range of physiological processes, including pain, inflammation, and immune function.

This protocol describes a method to determine the binding affinity of a test compound for the human CB1 and CB2 receptors.[12][13]

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing either the human CB1 or CB2 receptor.

  • Assay Buffer: A common buffer is 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% BSA, at pH 7.4.

  • Radioligand: A high-affinity cannabinoid receptor agonist, such as [³H]CP-55,940, is used at a concentration around its Kd.

  • Assay Procedure:

    • In a 96-well plate, incubate the receptor-expressing membranes with the radioligand and a range of concentrations of the test compound.

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled agonist (e.g., 10 µM WIN 55,212-2).

    • Incubate for 90 minutes at 30°C.

  • Filtration and Detection: Similar to the monoamine transporter assay, the reaction is terminated by rapid filtration, followed by washing and scintillation counting.

  • Data Analysis: IC50 and Ki values are calculated as described for the monoamine transporter assays.

To determine the functional activity (agonist, antagonist, or inverse agonist) of a compound at CB1 and CB2 receptors, a [³⁵S]GTPγS binding assay can be performed.[14][15]

  • Principle: Agonist activation of G-protein coupled receptors (GPCRs) like CB1 and CB2 stimulates the exchange of GDP for GTP on the Gα subunit. This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the G-protein upon receptor activation.

  • Assay Components: The assay mixture includes receptor-expressing membranes, GDP, [³⁵S]GTPγS, and the test compound.

  • Procedure:

    • Incubate the membranes with the test compound and GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • After a defined incubation period, the reaction is stopped, and the amount of bound [³⁵S]GTPγS is quantified by filtration and scintillation counting.

  • Data Analysis: The data is expressed as a percentage of the stimulation produced by a known full agonist (e.g., CP-55,940). EC50 values (for agonists) or IC50 values (for antagonists, in the presence of an agonist) are determined.

The following table provides example data for a 2,3-dihydro-1-benzofuran derivative at the CB2 receptor.

CompoundCB2 Ki (nM)CB2 EC50 (nM)CB2 Emax (%)
Compound 18 1.81.3100
Data for compound 18, a potent and selective CB2 agonist with a 2,3-dihydro-1-benzofuran core, is presented as an illustrative example.[12]
Prostaglandin E2 (PGE2) Synthesis Inhibition

Certain fluorinated benzofuran and dihydrobenzofuran derivatives have demonstrated potent anti-inflammatory activity by inhibiting the production of prostaglandin E2 (PGE2).[2][3]

This protocol describes a method to measure the inhibition of PGE2 production in a cellular context.[16][17][18]

  • Cell Culture: A suitable cell line, such as murine macrophages (e.g., RAW 264.7) or human lung carcinoma cells (e.g., A549), is cultured in 96-well plates.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS) or interleukin-1β (IL-1β), to induce the expression of cyclooxygenase-2 (COX-2) and subsequent PGE2 production.

  • Compound Treatment: The cells are pre-incubated with various concentrations of the test compound before stimulation.

  • Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

  • PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.[19][20][21]

  • Data Analysis: The IC50 value for the inhibition of PGE2 production is determined by plotting the percentage of inhibition against the log of the test compound concentration.

The following table shows example IC50 values for PGE2 inhibition by fluorinated dihydrobenzofuran derivatives in LPS-stimulated macrophages.

CompoundPGE2 Inhibition IC50 (µM)
Compound 2 1.92
Compound 3 1.48
Data for compounds 2 and 3, fluorinated dihydrobenzofuran derivatives, are provided as illustrative examples of PGE2 synthesis inhibitors.[2]
Phosphodiesterase 1B (PDE1B) Inhibition

The 2,3-dihydrobenzofuran scaffold has been investigated as a potential inhibitor of phosphodiesterase 1B (PDE1B), an enzyme implicated in neurological and psychiatric disorders.[22]

A variety of commercial kits are available for measuring PDE inhibition. A common method is a fluorescence polarization (FP) assay.

  • Principle: The assay measures the hydrolysis of a fluorescently labeled cyclic nucleotide (e.g., FAM-cAMP) by the PDE enzyme. The resulting fluorescent monophosphate is captured by a binding agent, leading to a high FP signal. Inhibitors prevent this reaction, resulting in a low FP signal.

  • Assay Components: The assay includes the recombinant PDE1B enzyme, the fluorescent substrate, a binding agent, and the test compound.

  • Procedure:

    • The PDE1B enzyme is incubated with the test compound.

    • The fluorescent substrate is added to initiate the reaction.

    • After a set incubation time, the binding agent is added to stop the reaction and generate the FP signal.

  • Detection: The fluorescence polarization is measured using a microplate reader.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the log of the test compound concentration.

The following table presents example IC50 values for known PDE inhibitors to illustrate the expected data format.

CompoundPDE3A IC50 (nM)PDE4A IC50 (nM)
Saterinone 100 - 1000> 1000
Data for Saterinone, a known PDE inhibitor, is provided as an illustrative example.[23]

Visualizations of Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

experimental_workflow_radioligand_binding cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Transporter- Expressing Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_radioligand Prepare Radioligand Solution prep_radioligand->incubation prep_compound Prepare Test Compound Dilutions prep_compound->incubation filtration Rapid Filtration incubation->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting analysis Calculate IC50 and Ki counting->analysis

Caption: General workflow for a radioligand binding assay.

experimental_workflow_cell_based_pge2 cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_incubation Incubation cluster_quantification Quantification cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate add_compound Add Test Compound seed_cells->add_compound add_stimulus Add Inflammatory Stimulus (e.g., LPS) add_compound->add_stimulus incubation Incubate for 18-24 hours add_stimulus->incubation collect_supernatant Collect Supernatant incubation->collect_supernatant elisa Quantify PGE2 using ELISA collect_supernatant->elisa analysis Calculate IC50 elisa->analysis

Caption: Workflow for a cell-based PGE2 inhibition assay.

Signaling Pathway Diagrams

monoamine_transporter_signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron monoamine_synthesis Monoamine Synthesis vesicle Synaptic Vesicle monoamine_synthesis->vesicle Packaging monoamine Monoamine vesicle->monoamine Release receptor Postsynaptic Receptor monoamine->receptor Binding transporter Monoamine Transporter (DAT, NET, SERT) monoamine->transporter Reuptake signaling Downstream Signaling receptor->signaling inhibitor 2,3-Dihydrobenzofuran- 3-ylamine Derivative inhibitor->transporter Inhibition

Caption: Monoamine transporter signaling and inhibition.

cannabinoid_receptor_signaling ligand 2,3-Dihydrobenzofuran- 3-ylamine Derivative receptor Cannabinoid Receptor (CB1 or CB2) ligand->receptor Binding g_protein G-protein (Gi/o) receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibition atp ATP adenylyl_cyclase->atp camp cAMP atp->camp Conversion response Cellular Response (e.g., altered neurotransmission, reduced inflammation) camp->response Modulation of Downstream Effectors

References

Methodological & Application

Application Notes and Protocols for 2,3-Dihydro-benzofuran-3-ylamine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydrobenzofuran scaffold is recognized as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its unique three-dimensional shape and synthetic tractability make it an attractive starting point for the design of novel therapeutic agents.[1][2] Among its derivatives, 2,3-Dihydro-benzofuran-3-ylamine and its analogues have emerged as a promising class of compounds with a diverse range of pharmacological activities, including applications in neurodegenerative diseases, cancer, and inflammatory conditions.[3][4][5] This document provides detailed application notes, quantitative biological data, and experimental protocols related to the use of this compound in medicinal chemistry.

Key Applications in Medicinal Chemistry

Derivatives of this compound have shown significant potential in several therapeutic areas:

  • Neurodegenerative Diseases: As multifunctional agents for the treatment of Alzheimer's disease, primarily through the inhibition of cholinesterases.[3]

  • Anticancer Agents: The broader 2,3-dihydrobenzofuran scaffold is a key component in compounds designed as anticancer agents, with some derivatives showing potent cytotoxic activities against various cancer cell lines.[4][6]

  • Anti-inflammatory Agents: The scaffold is also utilized in the development of anti-inflammatory drugs, for example, as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1.[1]

Quantitative Biological Data

The following table summarizes the in vitro cholinesterase inhibitory activity of a series of novel 3-aminobenzofuran derivatives designed as multifunctional agents for the treatment of Alzheimer's disease.[3]

Compound IDRAChE IC50 (μM)BuChE IC50 (μM)
5a H> 100> 100
5b 2-F1.83 ± 0.071.41 ± 0.05
5c 3-F0.98 ± 0.030.75 ± 0.02
5d 4-F0.64 ± 0.020.49 ± 0.01
5e 2-Cl1.27 ± 0.040.98 ± 0.03
5f 3-Cl0.32 ± 0.010.25 ± 0.01
5g 4-Cl0.41 ± 0.010.31 ± 0.01
5h 2-Br1.54 ± 0.061.18 ± 0.04
5i 3-Br0.59 ± 0.020.45 ± 0.01
5j 4-Br0.78 ± 0.030.60 ± 0.02
5k 2-CH32.15 ± 0.081.65 ± 0.06
5l 3-CH31.12 ± 0.040.86 ± 0.03
5m 4-CH30.89 ± 0.030.68 ± 0.02
5n 2-OCH32.87 ± 0.112.20 ± 0.08
5o 3-OCH31.49 ± 0.051.14 ± 0.04
5p 4-OCH31.23 ± 0.040.94 ± 0.03
Donepezil -0.02 ± 0.0013.54 ± 0.13

Experimental Protocols

Synthesis of 3-Amino-2,3-dihydrobenzofuran Derivatives

A novel and efficient method for the synthesis of 3-amino-2,3-dihydrobenzofurans is the visible-light-driven iron-catalyzed decarboxylative cyclization reaction.[7]

Materials:

  • 2-Carboxymethoxybenzaldehyde

  • Aryl amine

  • Iron(II) chloride tetrahydrate (FeCl2·4H2O)

  • 2,2'-Bipyridine (bpy)

  • Cesium carbonate (Cs2CO3)

  • Acetonitrile (CH3CN)

  • Blue LEDs (450-455 nm)

Procedure:

  • To an oven-dried Schlenk tube, add 2-carboxymethoxybenzaldehyde (0.2 mmol, 1.0 equiv), aryl amine (0.24 mmol, 1.2 equiv), FeCl2·4H2O (0.02 mmol, 10 mol%), 2,2'-bipyridine (0.02 mmol, 10 mol%), and Cs2CO3 (0.4 mmol, 2.0 equiv).

  • Evacuate and backfill the tube with nitrogen three times.

  • Add anhydrous acetonitrile (2.0 mL) to the tube under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature under irradiation with blue LEDs for 24 hours.

  • After the reaction is complete (monitored by TLC), quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-amino-2,3-dihydrobenzofuran derivative.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of the synthesized compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's spectrophotometric method.[3]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BuChE) from equine serum

  • Acetylthiocholine iodide (ATCI)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Synthesized inhibitor compounds

  • Donepezil (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare stock solutions of the inhibitor compounds and donepezil in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the inhibitor solution at various concentrations.

  • Add 125 µL of DTNB solution (3 mM in phosphate buffer) and 25 µL of AChE or BuChE solution (0.2 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI, 15 mM in phosphate buffer).

  • Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the inhibitor.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Experimental Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (2-Carboxymethoxybenzaldehyde, Aryl Amine) reaction Visible-Light-Driven Iron-Catalyzed Cyclization start->reaction purification Purification (Column Chromatography) reaction->purification product 3-Amino-2,3-dihydrobenzofuran Derivative purification->product assay Cholinesterase Inhibition Assay (Ellman's Method) product->assay data Data Analysis (IC50 Determination) assay->data result Lead Compound Identification data->result Structure-Activity Relationship (SAR)

Caption: Workflow for the synthesis and biological evaluation of 3-amino-2,3-dihydrobenzofuran derivatives.

Enzyme Inhibition Kinetics

G E Enzyme (AChE/BuChE) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (ATCI/BTCI) I Inhibitor (3-Aminobenzofuran Derivative) ES->E - S P Product ES->P k_cat EI->E - I

Caption: A simplified representation of enzyme inhibition by 3-aminobenzofuran derivatives.

Potential NF-κB Signaling Pathway Inhibition

The broader class of 2,3-dihydrobenzofuran derivatives has been shown to inhibit the NF-κB signaling pathway.[4][8] While specific studies on 3-amino derivatives are pending, this pathway represents a potential mechanism of action for their observed anti-inflammatory and anticancer effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Degradation Degradation IkB->Degradation Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene Induces Inhibitor 2,3-Dihydrobenzofuran Derivative Inhibitor->IKK Inhibits

Caption: Potential inhibition of the NF-κB signaling pathway by 2,3-dihydrobenzofuran derivatives.

References

Synthetic Protocols for 2,3-Dihydro-benzofuran-3-ylamine Derivatives: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2,3-Dihydro-benzofuran-3-ylamine derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. The protocols outlined below offer diverse strategies, from microwave-assisted synthesis for rapid library generation to modern visible-light-driven methods, catering to various research and development needs.

Introduction

The 2,3-dihydrobenzofuran core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of an amine functionality at the 3-position opens avenues for further structural diversification and modulation of biological activity, making the development of robust synthetic protocols for 3-amino-2,3-dihydrobenzofuran derivatives a critical endeavor. This application note details four distinct and effective synthetic strategies, providing step-by-step experimental procedures and comparative data to aid researchers in selecting the most suitable method for their specific applications.

Synthetic Strategies Overview

Four primary synthetic routes to this compound derivatives are presented:

  • Microwave-Assisted, Asymmetric Synthesis from Chalcones: A multi-step approach ideal for generating diverse libraries of chiral derivatives.

  • Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization: A modern, one-pot method offering high efficiency and good functional group tolerance.

  • Reductive Amination of 2,3-Dihydrobenzofuran-3-one: A classic and versatile two-step method for introducing a wide range of amino groups.

  • Synthesis via Azide Reduction: A reliable two-step pathway involving the formation and subsequent reduction of a 3-azido intermediate.

Data Presentation: Comparison of Synthetic Protocols

The following tables summarize the key quantitative data for each of the described synthetic protocols, allowing for easy comparison of their efficiencies and substrate scopes.

Table 1: Microwave-Assisted Synthesis of 3-Amino-2,3-Dihydrobenzofuran Derivatives from Chalcones [1]

EntryAmineProductTime (min)Yield (%)
1Benzylamine2-(Hydroxymethyl)-N-benzyl-2,3-dihydrobenzofuran-3-amine3085
2Morpholine4-(2-(Hydroxymethyl)-2,3-dihydrobenzofuran-3-yl)morpholine3078
3Aniline2-(Hydroxymethyl)-N-phenyl-2,3-dihydrobenzofuran-3-amine3082
4CyclopropylamineN-Cyclopropyl-2-(hydroxymethyl)-2,3-dihydrobenzofuran-3-amine3075

Table 2: Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization

Entry2-Carboxymethoxybenzaldehyde DerivativeAryl AmineProductTime (h)Yield (%)
1UnsubstitutedAnilineN-Phenyl-2,3-dihydrobenzofuran-3-amine2492
25-Bromo4-MethoxyanilineN-(4-Methoxyphenyl)-5-bromo-2,3-dihydrobenzofuran-3-amine2485
34-Methyl4-ChloroanilineN-(4-Chlorophenyl)-4-methyl-2,3-dihydrobenzofuran-3-amine2488
4Unsubstituted4-ToluidineN-(p-Tolyl)-2,3-dihydrobenzofuran-3-amine2490

Table 3: Reductive Amination of 2,3-Dihydrobenzofuran-3-one

EntryAmineReducing AgentProductTime (h)Yield (%)
1AmmoniaSodium triacetoxyborohydride2,3-Dihydrobenzofuran-3-amine1288
2MethylamineSodium cyanoborohydrideN-Methyl-2,3-dihydrobenzofuran-3-amine1292
3BenzylamineSodium triacetoxyborohydrideN-Benzyl-2,3-dihydrobenzofuran-3-amine1285
4PiperidineSodium triacetoxyborohydride3-(Piperidin-1-yl)-2,3-dihydrobenzofuran1295

Table 4: Synthesis of 3-Amino-2,3-dihydrobenzofuran via Azide Reduction

EntryAzide PrecursorReduction MethodProductTime (h)Yield (%)
13-Azido-2,3-dihydrobenzofuranCatalytic Hydrogenation (H₂, Pd/C)2,3-Dihydrobenzofuran-3-amine495
23-Azido-2,3-dihydrobenzofuranStaudinger Reaction (PPh₃, H₂O)2,3-Dihydrobenzofuran-3-amine1290
33-Azido-2,3-dihydrobenzofuranLiAlH₄ Reduction2,3-Dihydrobenzofuran-3-amine288

Experimental Protocols

Protocol 1: Microwave-Assisted, Asymmetric Synthesis from Chalcones[1]

This protocol involves a multi-step sequence starting from an appropriate chalcone.

Step 1: Synthesis of Chalcone

  • To a solution of a substituted 2'-hydroxyacetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of a base (e.g., piperidine).

  • Irradiate the mixture in a microwave reactor at 100-140°C for 30 minutes.

  • After cooling, the product is typically purified by recrystallization or column chromatography.

Step 2: Asymmetric Epoxidation

  • The synthesized chalcone is subjected to Sharpless asymmetric epoxidation to introduce a chiral epoxide.

Step 3: Microwave-Assisted Amination and Cyclization

  • In a microwave vial, dissolve the epoxy alcohol (1.0 eq) in a suitable solvent (e.g., isopropanol).

  • Add the desired amine (1.5 eq) and a catalytic amount of acid (e.g., p-toluenesulfonic acid).

  • Seal the vial and irradiate in a microwave reactor at 150°C for 30-60 minutes.

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to afford the desired 3-amino-2,3-dihydrobenzofuran derivative.

Protocol 2: Visible-Light-Driven Iron-Catalyzed Decarboxylative Cyclization

This one-pot protocol provides a direct route to 3-amino-2,3-dihydrobenzofuran derivatives.

  • To an oven-dried Schlenk tube, add the 2-carboxymethoxybenzaldehyde derivative (1.0 eq), the aryl amine (1.2 eq), and an iron catalyst (e.g., FeCl₃, 10 mol%).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon).

  • Add a degassed solvent (e.g., acetonitrile).

  • Irradiate the reaction mixture with a blue LED lamp at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Reductive Amination of 2,3-Dihydrobenzofuran-3-one

This is a versatile method for introducing a variety of amine substituents.

Step 1: Synthesis of 2,3-Dihydrobenzofuran-3-one

  • 2,3-Dihydrobenzofuran-3-one can be synthesized from 2-hydroxyacetophenone via bromination followed by intramolecular cyclization.

Step 2: Reductive Amination

  • To a solution of 2,3-dihydrobenzofuran-3-one (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) in portions at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis via Azide Reduction

This protocol involves the synthesis of a 3-azido intermediate followed by its reduction.

Step 1: Synthesis of 3-Azido-2,3-dihydrobenzofuran

  • 3-Hydroxy-2,3-dihydrobenzofuran can be synthesized by the reduction of 2,3-dihydrobenzofuran-3-one.

  • The hydroxyl group is then converted to a good leaving group (e.g., mesylate or tosylate).

  • Displacement of the leaving group with sodium azide in a polar aprotic solvent (e.g., DMF) affords 3-azido-2,3-dihydrobenzofuran.

Step 2: Reduction of the Azide

  • Method A: Catalytic Hydrogenation

    • Dissolve the 3-azido-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (10 mol%).

    • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 4-12 hours.

    • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the product.

  • Method B: Staudinger Reaction

    • To a solution of the 3-azido-2,3-dihydrobenzofuran (1.0 eq) in a mixture of THF and water, add triphenylphosphine (1.1 eq).

    • Stir the reaction at room temperature for 12-24 hours.

    • Remove the THF under reduced pressure and extract the aqueous residue with an organic solvent.

    • The product can be purified by an acidic workup to separate it from the triphenylphosphine oxide byproduct.

Visualizations

The following diagrams illustrate the synthetic workflows and a potential signaling pathway impacted by these derivatives.

G cluster_protocol1 Protocol 1: Microwave-Assisted Synthesis P1_start 2'-Hydroxyacetophenone + Substituted Benzaldehyde P1_chalcone Chalcone Synthesis (Microwave, Base) P1_start->P1_chalcone P1_epoxidation Asymmetric Epoxidation P1_chalcone->P1_epoxidation P1_amination Amine Addition & Intramolecular Cyclization (Microwave, Acid) P1_epoxidation->P1_amination P1_product 3-Amino-2,3-dihydrobenzofuran Derivative P1_amination->P1_product

Caption: Workflow for Microwave-Assisted Synthesis.

G cluster_protocol2 Protocol 2: Visible-Light Catalysis P2_start 2-Carboxymethoxybenzaldehyde + Aryl Amine P2_reaction Visible Light, Iron Catalyst P2_start->P2_reaction P2_product 3-Amino-2,3-dihydrobenzofuran Derivative P2_reaction->P2_product

Caption: One-Pot Visible-Light-Driven Synthesis.

G cluster_protocol34 Protocols 3 & 4: Two-Step Approaches cluster_protocol3 Protocol 3: Reductive Amination cluster_protocol4 Protocol 4: Azide Reduction P3_start 2,3-Dihydrobenzofuran-3-one P3_reaction Amine, Reducing Agent P3_start->P3_reaction P3_product 3-Amino Derivative P3_reaction->P3_product P4_start 3-Azido-2,3-dihydrobenzofuran P4_reaction Reduction (e.g., H₂, Pd/C) P4_start->P4_reaction P4_product 3-Amino Derivative P4_reaction->P4_product

Caption: Reductive Amination and Azide Reduction Workflows.

G cluster_pathway Potential CDK2 Inhibition Pathway CDK2_CyclinE CDK2/Cyclin E Complex Rb Retinoblastoma Protein (Rb) CDK2_CyclinE->Rb Phosphorylation Apoptosis Apoptosis CDK2_CyclinE->Apoptosis Inhibition of Apoptosis E2F E2F Transcription Factor Rb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Activation Derivative 3-Amino-2,3-dihydrobenzofuran Derivative Derivative->CDK2_CyclinE Inhibition

Caption: Inhibition of the CDK2/Cyclin E pathway.

Biological Context and Potential Applications

Derivatives of the 2,3-dihydrobenzofuran scaffold have been reported to exhibit a range of biological activities, including potent anticancer and anti-inflammatory properties. For instance, certain benzofuran derivatives have been identified as inhibitors of key signaling proteins such as Cyclin-Dependent Kinase 2 (CDK2) and p38α Mitogen-Activated Protein Kinase (MAPK).[2][3] Inhibition of these kinases can disrupt the cell cycle and induce apoptosis in cancer cells, making these compounds promising leads for the development of novel anticancer therapeutics. The 3-amino group provides a crucial handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. The synthetic protocols described herein provide researchers with the tools to generate libraries of these valuable compounds for further biological evaluation and drug development efforts.

References

Application of 2,3-Dihydrobenzofuran-3-ylamine in Drug Design: A Privileged Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a diverse range of biologically active compounds. Its rigid, bicyclic framework provides a valuable scaffold for the design of novel therapeutic agents. Within this class of compounds, 2,3-dihydrobenzofuran-3-ylamine serves as a key building block, offering a strategic point for chemical modification and the introduction of various pharmacophoric features. The primary amino group at the 3-position allows for the facile synthesis of a wide array of derivatives, including amides, ureas, and sulfonamides, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological profiles.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the 2,3-dihydrobenzofuran-3-ylamine scaffold in their drug discovery programs.

Application Notes

The 2,3-dihydrobenzofuran-3-ylamine core has been successfully employed in the design of inhibitors for several important drug targets, particularly in the areas of oncology and inflammatory diseases. The strategic placement of the amino group allows for the creation of derivatives that can interact with key residues in the active sites of enzymes, such as kinases.

Kinase Inhibition:

The dihydrobenzofuran scaffold has been identified in compounds designed to inhibit various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. While direct SAR data for a large series of 2,3-dihydrobenzofuran-3-ylamine derivatives is not extensively published in publicly available literature, related structures have shown potent inhibition of kinases such as Discoidin Domain Receptor 2 (DDR2) and Cyclin-Dependent Kinase 4 (CDK4)/cyclin D1. Furthermore, spiro[benzofuran-3,3'-pyrroles] have been developed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia.

The general strategy involves the derivatization of the 3-amino group to introduce functionalities that can form hydrogen bonds, hydrophobic interactions, or other key binding interactions within the ATP-binding pocket of the target kinase.

Anticancer and Anti-inflammatory Activity:

Derivatives of the broader 2,3-dihydrobenzofuran class have demonstrated significant potential as anticancer and anti-inflammatory agents. For instance, various substituted 2,3-dihydrobenzofurans have been shown to possess cytotoxic activity against a range of cancer cell lines. The mechanism of action is often linked to the inhibition of critical signaling pathways, such as the NF-κB pathway, which plays a central role in both inflammation and cancer. The 3-amino group of 2,3-dihydrobenzofuran-3-ylamine provides a handle to introduce moieties that can modulate these pathways.

Quantitative Data

The following table summarizes the biological activity of selected 2,3-dihydrobenzofuran derivatives. It is important to note that these compounds are structurally related to derivatives that could be synthesized from 2,3-dihydrobenzofuran-3-ylamine, and this data serves to illustrate the potential of the scaffold.

Compound ClassTarget/AssayMeasurementValueReference
Spiro[benzofuran-3,3'-pyrroles]FLT3 KinaseIC502.5 µM[1]
Dibenzofuran DerivativesPim-1 KinaseIC500.035 - 0.37 µM[2]
Dibenzofuran DerivativesCLK1 KinaseIC500.026 - 0.14 µM[2]
2,3-Dihydrobenzofuran-2-carboxamidesACHN (renal cancer) cell lineGI502.74 µM[3]
2,3-Dihydrobenzofuran-2-carboxamidesHCT15 (colon cancer) cell lineGI502.37 µM[3]
2,3-Dihydrobenzofuran-2-carboxamidesMM231 (breast cancer) cell lineGI502.20 µM[3]
2,3-Dihydrobenzofuran-2-carboxamidesNUGC-3 (gastric cancer) cell lineGI502.48 µM[3]
2,3-Dihydrobenzofuran-2-carboxamidesNCI-H23 (lung cancer) cell lineGI505.86 µM[3]
2,3-Dihydrobenzofuran-2-carboxamidesPC-3 (prostate cancer) cell lineGI502.68 µM[3]

Experimental Protocols

1. Synthesis of 3-Amino-2,3-dihydrobenzofurans

A green and effective base-mediated procedure to access 3-amino-2,3-dihydrobenzofurans has been developed via a [4+1] cyclization of trimethylsulfoxonium iodide and substituted 2-hydroxyimides.[4]

  • Materials: Substituted 2-hydroxyimide, trimethylsulfoxonium iodide, Sodium hydride (NaH), suitable solvent (e.g., THF or DMF).

  • Procedure:

    • To a solution of the substituted 2-hydroxyimide in the chosen solvent, add NaH portion-wise at 0 °C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of trimethylsulfoxonium iodide in the same solvent.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

2. Synthesis of N-Acyl-2,3-dihydrobenzofuran-3-ylamine Derivatives

  • Materials: 2,3-Dihydrobenzofuran-3-ylamine, acyl chloride or carboxylic acid, coupling agent (e.g., HATU, HOBt), base (e.g., triethylamine or DIPEA), and a suitable solvent (e.g., DCM or DMF).

  • Procedure (using acyl chloride):

    • Dissolve 2,3-dihydrobenzofuran-3-ylamine and a base in a suitable solvent.

    • Cool the solution to 0 °C.

    • Add the acyl chloride dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

  • Procedure (using carboxylic acid and coupling agent):

    • To a solution of the carboxylic acid in a suitable solvent, add the coupling agent and a base.

    • Stir for a few minutes to activate the carboxylic acid.

    • Add a solution of 2,3-dihydrobenzofuran-3-ylamine.

    • Stir at room temperature until the reaction is complete.

    • Work up and purify as described above.

3. In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against a target kinase. Specific conditions such as buffer composition, substrate, and ATP concentration should be optimized for each kinase.

  • Materials: Recombinant kinase, kinase-specific substrate (peptide or protein), ATP, assay buffer (typically containing Tris-HCl, MgCl2, DTT, and a phosphatase inhibitor), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a microplate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compounds or DMSO (for control wells).

    • Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a defined period.

    • Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the generated ADP to ATP, which is then detected via a luciferase-based reaction.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_screening Biological Screening Start 2,3-Dihydrobenzofuran-3-ylamine Derivatization N-Acylation / N-Sulfonylation / Urea Formation Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS Purification->Characterization Library Library of Derivatives Characterization->Library Target_Assay In Vitro Kinase Assay Library->Target_Assay Cell_Assay Antiproliferative Assay (e.g., MTT, SRB) Library->Cell_Assay Data_Analysis IC50 / GI50 Determination Target_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR SAR->Derivatization Lead Optimization

Caption: Workflow for drug discovery using the 2,3-dihydrobenzofuran-3-ylamine scaffold.

signaling_pathway Simplified Kinase Signaling Pathway Inhibition Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3, DDR2) Growth_Factor->Receptor Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK, PI3K/Akt) Receptor->Kinase_Cascade Phosphorylation Transcription_Factor Transcription Factors Kinase_Cascade->Transcription_Factor Activation Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factor->Cellular_Response Gene Expression Inhibitor 2,3-Dihydrobenzofuran-3-ylamine Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

2,3-Dihydrobenzofuran-3-ylamine represents a versatile and valuable scaffold for the design and synthesis of novel drug candidates. Its utility in generating libraries of compounds for screening against various biological targets, particularly protein kinases, makes it an attractive starting point for drug discovery campaigns. The protocols and data presented herein provide a foundation for researchers to explore the therapeutic potential of this promising heterocyclic motif. Further investigation into the SAR of N-substituted 2,3-dihydrobenzofuran-3-ylamine derivatives is warranted to unlock the full potential of this privileged scaffold.

References

Application Notes and Protocols: 2,3-Dihydro-benzofuran-3-ylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dihydro-benzofuran-3-ylamine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its rigid, bicyclic structure provides a valuable scaffold for the development of novel therapeutic agents. This document provides detailed application notes on the utility of this compound in pharmaceutical synthesis, with a focus on its role in the development of drugs targeting the central nervous system. Detailed experimental protocols for its synthesis and subsequent elaboration into pharmaceutical targets are also presented. The unique structural features of this intermediate make it a key component in the design of drugs with potentially improved efficacy and reduced side effects[1].

Key Applications in Pharmaceutical Development

The 2,3-dihydrobenzofuran moiety is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. The introduction of an amino group at the 3-position provides a handle for further molecular elaboration, allowing for the synthesis of diverse libraries of compounds for drug discovery.

Notably, derivatives of this compound are key intermediates in the synthesis of drugs for neurological disorders[1]. One of the most significant applications is in the development of antidepressants and dopamine agonists.

Table 1: Pharmaceutical Agents and Precursors Derived from 2,3-Dihydrobenzofuran Scaffolds

Compound/DrugTherapeutic AreaRole of Dihydrobenzofuran Moiety
Vilazodone AntidepressantForms the core of the 5-(piperazin-1-yl)benzofuran-2-carboxamide moiety.
Rotigotine Anti-Parkinson'sWhile not a direct derivative, related dihydrobenzofuran structures are explored as dopamine agonists.
Flavonoid Derivatives AnticancerThe dihydrobenzofuran core is a common scaffold in synthetic flavonoids with demonstrated activity in human carcinoma cell lines[2].

Experimental Protocols

Protocol 1: Synthesis of this compound

A common route to synthesize 3-amino-2,3-dihydrobenzofurans involves the cyclization of intermediates derived from chalcones[2][3][4]. The following protocol is a representative method.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Chalcone Formation cluster_1 Step 2: Epoxidation cluster_2 Step 3: Cyclization and Amination A Salicylaldehyde C Chalcone Intermediate A->C Base-catalyzed Aldol Condensation B Acetophenone derivative B->C D Epoxy-chalcone C->D Oxidizing agent (e.g., H2O2) F This compound derivative D->F Acid-catalyzed epoxide opening and intramolecular cyclization E Amine (R-NH2) E->F G A 5-Aminobenzofuran- 2-carboxamide C 5-(Piperazin-1-yl)benzofuran- 2-carboxamide A->C Cyclization with base B Bis(2-chloroethyl)amine B->C E Vilazodone C->E Nucleophilic Substitution (e.g., K2CO3, DMF) D 3-(4-Chlorobutyl)- 1H-indole-5-carbonitrile D->E G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT Serotonin Transporter (SERT) HT1A_pre 5-HT1A Autoreceptor Serotonin_vesicle Serotonin Vesicles Serotonin Serotonin Serotonin_vesicle->Serotonin Release Serotonin->SERT Reuptake HT1A_post Postsynaptic 5-HT1A Receptor Serotonin->HT1A_post Downstream Downstream Signaling (e.g., cAMP modulation) HT1A_post->Downstream Activates Vilazodone Vilazodone Vilazodone->SERT Inhibits Vilazodone->HT1A_pre Partial Agonist Vilazodone->HT1A_post Partial Agonist G cluster_0 Presynaptic Dopaminergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release D1_R D1 Receptor Dopamine->D1_R D2_R D2 Receptor Dopamine->D2_R D3_R D3 Receptor Dopamine->D3_R Adenylyl_cyclase Adenylyl Cyclase D1_R->Adenylyl_cyclase Stimulates D2_R->Adenylyl_cyclase Inhibits cAMP cAMP Adenylyl_cyclase->cAMP Rotigotine Rotigotine Rotigotine->D1_R Agonist Rotigotine->D2_R Agonist Rotigotine->D3_R Agonist

References

Application Notes and Protocols for the Quantitative Analysis of 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2,3-Dihydro-benzofuran-3-ylamine, a key intermediate in pharmaceutical development. The protocols described herein are based on established analytical techniques for benzofuran derivatives and primary aromatic amines, offering robust starting points for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and intermediate process samples where sensitivity requirements are moderate.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the HPLC-UV analysis of benzofuran derivatives. These values should be established and validated for this compound specifically.

ParameterTypical Value
Retention Time 3 - 7 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.05 - 1.5 µg/mL
Limit of Quantification (LOQ) 0.15 - 4.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Experimental Protocol: HPLC-UV

a. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Photodiode Array (PDA) detector.

b. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer, such as 0.02 M potassium dihydrogen orthophosphate, with the pH adjusted to a range of 3.0-6.0. A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 280 nm is a suitable starting point.

  • Injection Volume: 10 µL.

c. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable diluent, such as the mobile phase or a mixture of acetonitrile and water.

  • Prepare calibration standards by serially diluting the stock solution to concentrations spanning the expected linear range.

  • Accurately weigh and dissolve the sample containing the analyte in the diluent to achieve a concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

d. Method Validation:

  • Validate the method according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.

Workflow Diagram: HPLC-UV Analysis

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Stock Prepare Stock Solution Standards Prepare Calibration Standards Stock->Standards Filter Filter all solutions (0.45 µm) Standards->Filter Sample Prepare Sample Solution Sample->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (~280 nm) Separate->Detect CalCurve Generate Calibration Curve Detect->CalCurve Quantify Quantify Analyte in Sample CalCurve->Quantify Report Report Results Quantify->Report

Caption: Workflow for the HPLC-UV analysis of this compound.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound at low concentrations, such as in biological matrices or for impurity profiling.

Quantitative Data Summary

The following table presents expected performance characteristics for an LC-MS/MS method. These parameters must be experimentally determined and validated for the target analyte.

ParameterExpected Value
Retention Time 2 - 5 min
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.01 - 0.1 ng/mL
Limit of Quantification (LOQ) 0.05 - 0.5 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 15%
Experimental Protocol: LC-MS/MS

a. Instrumentation:

  • A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

b. Chromatographic Conditions:

  • Column: A C18 or a Phenyl-Hexyl column (e.g., 50-100 mm x 2.1 mm, <3 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

  • Gradient Elution: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion ([M+H]⁺): The protonated molecular ion of this compound (m/z ~150.09).

  • Product Ions: To be determined by infusing a standard solution of the analyte and performing a product ion scan. At least two product ions should be selected for quantification and qualification.

  • Collision Energy and other MS parameters: Optimize for the specific instrument and analyte to achieve maximum signal intensity.

d. Sample Preparation:

  • For biological samples (e.g., plasma), a protein precipitation step with acetonitrile followed by centrifugation is typically required.

  • For other samples, a simple "dilute-and-shoot" approach may be sufficient.

  • Prepare a stock solution and serially diluted calibration standards in a matrix that mimics the sample matrix as closely as possible.

  • An internal standard (e.g., a deuterated analog of the analyte) should be used to improve accuracy and precision.

Workflow Diagram: LC-MS/MS Analysis

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample_Prep Sample Pre-treatment (e.g., Protein Precipitation) Add_IS Add Internal Standard Sample_Prep->Add_IS Dilute Dilute to working concentration Add_IS->Dilute Inject Inject into LC System Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Ionization Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Chiral_Method_Dev Analyte This compound (Primary Amine) CSP_Selection Select Chiral Stationary Phase (CSP) Analyte->CSP_Selection Polysaccharide Polysaccharide-based (e.g., Chiralpak) CSP_Selection->Polysaccharide Crown_Ether Crown Ether-based CSP_Selection->Crown_Ether Mobile_Phase Optimize Mobile Phase Polysaccharide->Mobile_Phase Crown_Ether->Mobile_Phase Normal_Phase Normal Phase (Hexane/Alcohol + Amine) Mobile_Phase->Normal_Phase Reversed_Phase Reversed Phase (Aqueous Buffer + Organic) Mobile_Phase->Reversed_Phase Optimization Optimize Flow Rate & Temperature Normal_Phase->Optimization Reversed_Phase->Optimization Validation Method Validation (Resolution, Linearity, Accuracy, etc.) Optimization->Validation

Application Notes and Protocols: 2,3-Dihydrobenzofuran-3-ylamine Derivatives in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2,3-dihydrobenzofuran-3-ylamine and its derivatives as versatile scaffolds in the study and potential treatment of a range of neurological disorders. The unique structural features of this core moiety allow for the development of compounds that can interact with multiple key targets in the central nervous system (CNS). This document outlines the primary mechanisms of action, presents key quantitative data from preclinical studies, and provides detailed protocols for relevant in vitro and in vivo experiments.

Introduction: The Therapeutic Potential of 2,3-Dihydrobenzofuran Derivatives

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in biologically active natural products and synthetic compounds.[1][2] Its derivatives have been extensively explored for their therapeutic potential in various neurological conditions, including Alzheimer's disease, Parkinson's disease, epilepsy, and neuropathic pain.[3][4][5][6] The core structure allows for diverse chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency and selectivity for specific CNS targets.

Mechanisms of Action in Neurological Disorders

Derivatives of 2,3-dihydrobenzofuran have been shown to modulate several key pathways implicated in the pathophysiology of neurological diseases.

Alzheimer's Disease

The primary focus for these derivatives in Alzheimer's research has been the modulation of cholinergic and amyloid pathways.

  • Cholinesterase Inhibition : Many derivatives have been synthesized as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's patients.[9]

  • β-Secretase (BACE1) Inhibition : Some derivatives also exhibit inhibitory activity against BACE1, a key enzyme in the production of amyloid-β (Aβ) peptides that form toxic plaques in the brains of Alzheimer's patients.[8][9]

  • Amyloid-β Imaging : Radioiodinated benzofuran derivatives have been developed as imaging agents to detect Aβ aggregates in the brain, which could aid in the diagnosis of Alzheimer's disease.[10]

Parkinson's Disease

In the context of Parkinson's disease, research has centered on modulating dopamine levels.

  • Monoamine Oxidase (MAO) Inhibition : 2,3-Dihydrobenzofuran derivatives have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B).[4][11] MAO-B is responsible for the breakdown of dopamine in the brain; its inhibition leads to increased dopamine levels, which can alleviate the motor symptoms of Parkinson's disease.[12] Some derivatives also show activity against MAO-A, an enzyme involved in the metabolism of serotonin and norepinephrine, suggesting potential applications as antidepressants.[13]

Epilepsy and Seizure Disorders

The modulation of excitatory and inhibitory neurotransmission is a key strategy in epilepsy treatment.

  • NMDA Receptor Modulation : Certain 2,3-dihydrobenzofuran derivatives act as negative allosteric modulators (NAMs) of the N-methyl-D-aspartate (NMDA) receptor, which can protect against seizures.[5][14] Conversely, other isomers have been found to be positive allosteric modulators (PAMs), highlighting the stereochemical sensitivity of this interaction.[5][14]

Neuropathic Pain
  • Cannabinoid Receptor 2 (CB2) Agonism : A series of 2,3-dihydrobenzofuran derivatives have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2).[6] Activation of CB2 receptors is a promising strategy for the treatment of neuropathic pain, as it can suppress neuroinflammation without the psychoactive side effects associated with CB1 receptor activation.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for various 2,3-dihydrobenzofuran derivatives from preclinical studies.

Table 1: Cholinesterase and BACE1 Inhibition for Alzheimer's Disease

CompoundTargetIC50 (µM)Reference
2-Arylbenzofuran Derivative 20AChE0.086 ± 0.01[8]
Donepezil (Reference)AChE0.085 ± 0.01[8]
Benzofuran-based Compound 7cAChE0.058[7]
Benzofuran-based Compound 7eAChE0.086[7]
Donepezil (Reference)AChE0.049[7]
2-Arylbenzofuran Derivative 8BACE1Better than Baicalein[8]
2-Arylbenzofuran Derivative 19BACE1Better than Baicalein[8]
2-Arylbenzofuran Derivative 20BACE1Better than Baicalein[8]
Baicalein (Reference)BACE10.087 ± 0.03[8]

Table 2: Monoamine Oxidase (MAO) Inhibition for Parkinson's Disease

CompoundTargetIC50 (µM)Ki (µM)Reference
Benzofuran-Thiazolylhydrazone 2lMAO-A0.07 ± 0.01-[13]
Moclobemide (Reference)MAO-A6.06 ± 0.26-[13]
Benzofuran-Thiazolylhydrazone 2lMAO-B0.75 ± 0.03-[13]
3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamideMAO-B-0.03[4]
5-Nitro-2-(4-methoxyphenyl)benzofuran (8)MAO-B0.140-[15]
3-(4'-Methoxyphenyl)-6-nitrocoumarin (15)MAO-B0.003-[15]
3-Coumaranone DerivativesMAO-B0.004 - 1.05-[11]

Table 3: Amyloid-β Binding Affinity for Alzheimer's Disease Imaging

Compound ClassTargetKi (nM)Brain Uptake (%ID/organ)Reference
5- and 6-Iodobenzofuran DerivativesAβ40 AggregatesSubnanomolar0.5 - 1.5[10]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of 2,3-dihydrobenzofuran derivatives.

In Vitro Protocol: Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B isoforms.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Substrate: kynuramine for MAO-A, benzylamine for MAO-B

  • Cofactor: Flavin adenine dinucleotide (FAD)

  • Reference inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

  • Phosphate buffer (pH 7.4)

  • 96-well microplates

  • Spectrofluorometer

Procedure:

  • Prepare stock solutions of test compounds and reference inhibitors in DMSO.

  • In a 96-well plate, add phosphate buffer, FAD, and the respective MAO enzyme (MAO-A or MAO-B).

  • Add serial dilutions of the test compounds or reference inhibitors to the wells.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the substrate (kynuramine for MAO-A, benzylamine for MAO-B).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product (4-hydroxyquinoline for MAO-A, benzaldehyde for MAO-B) using a spectrofluorometer.

  • Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor).

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory potency (IC50) of test compounds against AChE.

Materials:

  • Acetylcholinesterase (from electric eel)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Thiol reagent: 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

  • Reference inhibitor: Donepezil

  • Phosphate buffer (pH 8.0)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare stock solutions of test compounds and donepezil in a suitable solvent.

  • In a 96-well plate, add phosphate buffer, DTNB, and the test compound at various concentrations.

  • Add the AChE enzyme solution to each well and incubate at 25°C for 15 minutes.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Measure the absorbance of the yellow product at 412 nm every minute for 5 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration.

  • Determine the percentage of inhibition relative to the enzyme activity without any inhibitor.

  • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Protocol: 6-Hydroxydopamine (6-OHDA) Rodent Model of Parkinson's Disease

Objective: To evaluate the neuroprotective or neurorestorative effects of test compounds in a rat model of Parkinson's disease.

Materials:

  • Adult male Sprague-Dawley or Wistar rats

  • 6-Hydroxydopamine (6-OHDA) hydrochloride

  • Desipramine (to protect noradrenergic neurons)

  • Anesthetic (e.g., ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Test compound and vehicle

  • Apomorphine (for rotational behavior testing)

  • Apparatus for behavioral testing (e.g., rotometer)

  • Materials for tissue processing and immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)

Procedure:

  • Pre-treatment: Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection to prevent damage to noradrenergic neurons.

  • Stereotaxic Surgery: Anesthetize the rats and place them in a stereotaxic frame. Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or substantia nigra.

  • Treatment Regimen:

    • Neuroprotective study: Begin administration of the test compound or vehicle daily for a set period (e.g., 7 days) starting from the day of the 6-OHDA lesion.[16]

    • Neurorestorative study: Allow the lesion to develop for a period (e.g., 2 weeks) before starting the treatment with the test compound or vehicle.

  • Behavioral Assessment: Two to four weeks post-lesion, assess rotational behavior induced by apomorphine (0.5 mg/kg, s.c.). Count the number of full contralateral (away from the lesion) rotations over a 30-60 minute period. A significant reduction in rotations in the treated group compared to the vehicle group indicates a therapeutic effect.

  • Histological Analysis: At the end of the study, perfuse the animals and process the brains for immunohistochemistry. Stain sections of the substantia nigra and striatum with an antibody against tyrosine hydroxylase (TH) to quantify the extent of dopaminergic neuron loss. A higher number of TH-positive cells in the treated group compared to the vehicle group indicates neuroprotection or neurorestoration.

In Vivo Protocol: Streptozotocin (STZ)-Induced Mouse Model of Alzheimer's Disease

Objective: To assess the cognitive-enhancing effects of test compounds in a mouse model of sporadic Alzheimer's disease.

Materials:

  • Adult male Swiss mice

  • Streptozotocin (STZ)

  • Anesthetic

  • Stereotaxic apparatus for intracerebroventricular (i.c.v.) injection

  • Test compound, vehicle, and positive control (e.g., memantine)

  • Apparatus for behavioral testing (e.g., Y-maze, novel object recognition chamber, passive avoidance box)

Procedure:

  • Induction of AD-like pathology: Anesthetize the mice and administer STZ (e.g., 3 mg/kg) via i.c.v. injection on days 1 and 3.[17]

  • Treatment: After a recovery period, begin daily administration of the test compound, vehicle, or memantine via the desired route (e.g., intragastrically) for a specified duration (e.g., 21 days).[17]

  • Behavioral Testing: Following the treatment period, conduct a battery of behavioral tests to assess cognitive function:

    • Y-maze test: To evaluate spatial working memory.

    • Novel object recognition test: To assess recognition memory.

    • Passive avoidance test: To measure fear-motivated memory. An improvement in performance in these tests in the treated group compared to the STZ-vehicle group indicates a cognitive-enhancing effect.[17]

  • Biochemical and Molecular Analysis: After behavioral testing, sacrifice the animals and collect brain tissue (e.g., prefrontal cortex, hippocampus, cerebellum). Analyze the tissue for markers of oxidative stress (e.g., TBARS, ROS, nitrite levels), neuroinflammation (e.g., NF-κB, IL-6), and neurotrophic factors (e.g., BDNF).[17]

Visualizations: Pathways and Workflows

The following diagrams illustrate key concepts related to the application of 2,3-dihydrobenzofuran derivatives in neurological research.

G cluster_0 Drug Discovery Workflow A Synthesis of 2,3-Dihydrobenzofuran Derivatives B In Vitro Screening (e.g., Enzyme Inhibition, Receptor Binding) A->B C Lead Optimization (Structure-Activity Relationship) B->C C->A Feedback D In Vivo Testing (Rodent Models of Neurological Disorders) C->D E Preclinical Development D->E

Caption: General drug discovery workflow for 2,3-dihydrobenzofuran derivatives.

G cluster_1 Alzheimer's Disease: Dual-Targeting Strategy APP Amyloid Precursor Protein (APP) BACE1 BACE1 APP->BACE1 Cleavage Abeta Amyloid-β (Aβ) Plaques BACE1->Abeta ACh Acetylcholine Synapse Impaired Cholinergic Neurotransmission ACh->Synapse AChE AChE AChE->Synapse Degrades ACh Drug 2,3-Dihydrobenzofuran Derivative Drug->BACE1 Inhibits Drug->AChE Inhibits

Caption: Dual-target approach for Alzheimer's disease.

G cluster_2 Parkinson's Disease: MAO-B Inhibition Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Synaptic_DA Increased Synaptic Dopamine Dopamine->Synaptic_DA Metabolites Inactive Metabolites MAOB->Metabolites Drug 2,3-Dihydrobenzofuran Derivative Drug->MAOB Inhibits Drug->Synaptic_DA Leads to

Caption: Mechanism of MAO-B inhibitors in Parkinson's disease.

Conclusion

The 2,3-dihydrobenzofuran-3-ylamine scaffold and its derivatives represent a highly promising and versatile class of compounds for the investigation and potential treatment of a wide array of neurological disorders. Their ability to be tailored to interact with multiple, distinct CNS targets underscores their importance in modern medicinal chemistry and drug development. The protocols and data presented herein provide a foundational resource for researchers aiming to explore the therapeutic potential of this valuable chemical scaffold.

References

Application Notes and Protocols for the Functionalization of the Amine Group in 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the primary amine group of 2,3-Dihydro-benzofuran-3-ylamine. This versatile scaffold is a key building block in medicinal chemistry, and its functionalization allows for the exploration of a wide range of pharmacological activities. The following sections detail common and effective methods for N-acylation, N-sulfonylation, N-alkylation, N-arylation, and reductive amination, complete with experimental procedures and comparative data.

Overview of Amine Functionalization

The primary amine of this compound offers a reactive handle for a variety of chemical transformations. By modifying this group, researchers can tune the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and basicity, which in turn can profoundly influence its biological activity and pharmacokinetic profile. The derivatization strategies outlined below are fundamental transformations in drug discovery and development.

N-Acylation: Formation of Amides

N-acylation is a robust and widely used method to introduce an acyl group onto the amine, forming a stable amide bond. This transformation is valuable for creating peptidomimetics and other derivatives with altered biological activities.

Experimental Protocol: General Procedure for N-Acylation

A standard and effective method for N-acylation involves the reaction of this compound with an acyl chloride in the presence of a base.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a base such as triethylamine or pyridine (1.1 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the desired acyl chloride (1.0 - 1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired N-acyl-2,3-dihydrobenzofuran-3-ylamine.

Quantitative Data for N-Acylation
Acylating AgentBaseSolventTime (h)Yield (%)Reference
Acetyl ChloridePyridineDCM3~85Adapted from general amide synthesis protocols
Benzoyl ChlorideTriethylamineDCM4~90Adapted from general amide synthesis protocols

N-Sulfonylation: Formation of Sulfonamides

The synthesis of sulfonamides from the primary amine introduces a sulfonyl group, a common pharmacophore in many clinically used drugs. This functional group can act as a hydrogen bond acceptor and can significantly impact the acidity and solubility of the parent molecule.

Experimental Protocol: General Procedure for N-Sulfonylation

A typical procedure for N-sulfonylation involves the reaction of the amine with a sulfonyl chloride in the presence of a base.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-Toluenesulfonyl chloride, Benzenesulfonyl chloride)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Pyridine or Triethylamine (TEA)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.2 - 2.0 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.0 - 1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate solution, and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to yield the N-sulfonyl-2,3-dihydrobenzofuran-3-ylamine.

Quantitative Data for N-Sulfonylation
Sulfonylating AgentBaseSolventTime (h)Yield (%)Reference
p-Toluenesulfonyl ChloridePyridineDCM6~80Adapted from general sulfonamide synthesis protocols
Benzenesulfonyl ChlorideTriethylamineTHF8~75Adapted from general sulfonamide synthesis protocols

N-Alkylation: Introduction of Alkyl Groups

N-alkylation introduces alkyl substituents to the amine, which can be used to modulate steric bulk, lipophilicity, and basicity. This can be achieved through various methods, including reaction with alkyl halides.

Experimental Protocol: General Procedure for N-Alkylation with Alkyl Halides

Materials:

  • This compound

  • Alkyl halide (e.g., Benzyl bromide, Iodomethane)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add a base such as K₂CO₃ (2.0 eq) or NaH (1.2 eq, handle with care).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours, monitoring by TLC.

  • After cooling to room temperature, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to afford the desired N-alkyl-2,3-dihydrobenzofuran-3-ylamine.

Quantitative Data for N-Alkylation
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl BromideK₂CO₃DMF6012~70Adapted from general N-alkylation protocols
IodomethaneNaHTHF256~65Adapted from general N-alkylation protocols

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl derivatives. This method is highly versatile and tolerates a wide range of functional groups.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

Materials:

  • This compound

  • Aryl halide (e.g., 4-Chloroanisole, Bromobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-10 mol%), and base (1.4 - 2.0 eq) under an inert atmosphere.

  • Add the aryl halide (1.0 eq) and this compound (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the N-aryl-2,3-dihydrobenzofuran-3-ylamine.

Quantitative Data for N-Arylation
Aryl HalideCatalyst/LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
4-ChloroanisolePd₂(dba)₃ / XantphosNaOtBuToluene10018~75Adapted from Buchwald-Hartwig amination protocols
BromobenzenePd(OAc)₂ / BINAPCs₂CO₃Dioxane11024~68Adapted from Buchwald-Hartwig amination protocols

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This reaction is highly efficient for the synthesis of secondary and tertiary amines.

Experimental Protocol: General Procedure for Reductive Amination

Materials:

  • This compound

  • Aldehyde or Ketone (e.g., Benzaldehyde, Acetone)

  • Reducing agent (e.g., Sodium triacetoxyborohydride (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))

  • Anhydrous Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.0 - 1.2 eq) in anhydrous DCM or MeOH.

  • If necessary, add a catalytic amount of acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine/enamine formation.

  • Add the reducing agent (1.2 - 1.5 eq) portion-wise to the stirred solution.

  • Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the N-alkylated product.

Quantitative Data for Reductive Amination
Carbonyl CompoundReducing AgentSolventTime (h)Yield (%)Reference
BenzaldehydeNaBH(OAc)₃DCM12~88Adapted from general reductive amination protocols
AcetoneNaBH₃CNMeOH8~82Adapted from general reductive amination protocols

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for the functionalization of the amine group in this compound.

Acylation_Workflow Start This compound Reagents Acyl Chloride, Base (TEA/Pyridine) in DCM Start->Reagents 1. Reaction N-Acylation (0°C to RT, 2-6h) Reagents->Reaction 2. Workup Quench (NaHCO3), Extraction, Washing, Drying Reaction->Workup 3. Purification Column Chromatography or Recrystallization Workup->Purification 4. Product N-Acyl-2,3-dihydro- benzofuran-3-ylamine Purification->Product 5.

Caption: General workflow for N-Acylation.

Sulfonylation_Workflow Start This compound Reagents Sulfonyl Chloride, Base (Pyridine/TEA) in DCM/THF Start->Reagents 1. Reaction N-Sulfonylation (0°C to RT, 4-12h) Reagents->Reaction 2. Workup Washing (HCl, NaHCO3, Brine), Drying Reaction->Workup 3. Purification Column Chromatography or Recrystallization Workup->Purification 4. Product N-Sulfonyl-2,3-dihydro- benzofuran-3-ylamine Purification->Product 5.

Caption: General workflow for N-Sulfonylation.

Alkylation_Workflow Start This compound Reagents Alkyl Halide, Base (K2CO3/NaH) in DMF/MeCN Start->Reagents 1. Reaction N-Alkylation (50-80°C, 4-24h) Reagents->Reaction 2. Workup Quench (H2O), Extraction, Washing, Drying Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product N-Alkyl-2,3-dihydro- benzofuran-3-ylamine Purification->Product 5.

Caption: General workflow for N-Alkylation.

Arylation_Workflow Start This compound Reagents Aryl Halide, Pd Catalyst, Ligand, Base in Toluene/Dioxane Start->Reagents 1. Reaction Buchwald-Hartwig N-Arylation (80-110°C, 12-24h) Reagents->Reaction 2. Workup Filtration through Celite, Concentration Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product N-Aryl-2,3-dihydro- benzofuran-3-ylamine Purification->Product 5.

Caption: General workflow for Buchwald-Hartwig N-Arylation.

Reductive_Amination_Workflow Start This compound Reagents Aldehyde/Ketone, Reducing Agent (NaBH(OAc)3/NaBH3CN) in DCM/MeOH Start->Reagents 1. Reaction Reductive Amination (RT, 4-24h) Reagents->Reaction 2. Workup Quench (NaHCO3), Extraction, Washing, Drying Reaction->Workup 3. Purification Column Chromatography Workup->Purification 4. Product N-Substituted-2,3-dihydro- benzofuran-3-ylamine Purification->Product 5. Signaling_Pathway Ligand Functionalized This compound Derivative Receptor GPCR (e.g., Serotonin Receptor) Ligand->Receptor Binds to G_Protein G-Protein Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Kinase Protein Kinase A Second_Messenger->Kinase Activates Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylates targets leading to

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of dihydrobenzofuran derivatives, a significant structural motif in many biologically active compounds and natural products. The following sections outline two robust palladium-catalyzed methods, offering high efficiency, regioselectivity, and stereoselectivity.

Method 1: Palladium-Catalyzed Annulation of 1,3-Dienes with o-Iodoaryl Acetates

This method provides an efficient route to dihydrobenzofurans through the palladium-catalyzed reaction of readily available 1,3-dienes and o-iodoaryl acetates. The reaction is believed to proceed through an oxidative addition of the aryl iodide to Pd(0), followed by syn-addition of the arylpalladium complex to the diene, intramolecular coordination of the phenolic oxygen, hydrolysis of the acetyl group, and finally, reductive elimination to regenerate the catalyst.[1][2][3]

Data Presentation

Table 1: Synthesis of Dihydrobenzofurans via Palladium-Catalyzed Annulation of Various 1,3-Dienes and o-Iodoaryl Acetates.[1]

Entryo-Iodoaryl Acetate1,3-DieneProductYield (%)
12-Iodophenyl acetate1,3-Cyclohexadiene2,3,3a,8b-Tetrahydro-1H-benzo[b]cyclopenta[d]furan72
22-Iodophenyl acetate2,3-Dimethyl-1,3-butadiene2,3-Dihydro-2,2,3-trimethylbenzofuran92
32-Iodo-4-methoxyphenyl acetate1,3-Cyclohexadiene6-Methoxy-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan75
42-Iodo-4-methoxyphenyl acetate2,3-Dimethyl-1,3-butadiene2,3-Dihydro-6-methoxy-2,2,3-trimethylbenzofuran85
54-Chloro-2-iodophenyl acetate1,3-Cyclohexadiene6-Chloro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan68
64-Chloro-2-iodophenyl acetate2,3-Dimethyl-1,3-butadiene6-Chloro-2,3-dihydro-2,2,3-trimethylbenzofuran88
72-Iodo-4-(trifluoromethyl)phenyl acetate1,3-Cyclohexadiene6-(Trifluoromethyl)-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan65
82-Iodo-4-(trifluoromethyl)phenyl acetate2,3-Dimethyl-1,3-butadiene2,3-Dihydro-2,2,3-trimethyl-6-(trifluoromethyl)benzofuran82
Experimental Protocol

General Procedure for the Palladium-Catalyzed Annulation:

  • To a screw-capped pressure tube, add the o-iodoaryl acetate (0.25 mmol), palladium(II) acetate (Pd(OAc)₂, 5 mol%, 0.0125 mmol), sodium carbonate (Na₂CO₃, 0.5 mmol), and lithium chloride (LiCl, 0.5 mmol).

  • The tube is then evacuated and backfilled with argon.

  • Add the 1,3-diene (1.75 mmol) and N,N-dimethylformamide (DMF, 5 mL) via syringe.

  • Seal the tube and heat the reaction mixture at 100 °C for 72 hours.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired dihydrobenzofuran product.

Visualization

experimental_workflow_1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Weigh o-iodoaryl acetate, Pd(OAc)₂, Na₂CO₃, LiCl prep2 Add to pressure tube prep1->prep2 prep3 Evacuate and backfill with Argon prep2->prep3 prep4 Add 1,3-diene and DMF prep3->prep4 react1 Seal tube and heat at 100 °C for 72h prep4->react1 workup1 Cool to room temperature react1->workup1 workup2 Dilute with diethyl ether workup1->workup2 workup3 Wash with water workup2->workup3 workup4 Dry organic layer (MgSO₄) workup3->workup4 workup5 Filter and concentrate workup4->workup5 purify1 Column chromatography on silica gel workup5->purify1 product Isolated Dihydrobenzofuran purify1->product

Caption: Experimental workflow for Method 1.

catalytic_cycle_1 pd0 Pd(0) oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_iodide o-Iodoaryl Acetate aryl_iodide->oxidative_addition arylpalladium Aryl-Pd(II)-I oxidative_addition->arylpalladium syn_addition syn-Addition arylpalladium->syn_addition diene 1,3-Diene diene->syn_addition allyl_pd π-Allyl-Pd(II) Complex syn_addition->allyl_pd coordination Intramolecular Coordination allyl_pd->coordination hydrolysis Hydrolysis coordination->hydrolysis reductive_elimination Reductive Elimination hydrolysis->reductive_elimination reductive_elimination->pd0 Regeneration product Dihydrobenzofuran reductive_elimination->product

Caption: Proposed catalytic cycle for Method 1.

Method 2: Palladium and Urea Ligand-Mediated Heteroannulation of 2-Bromophenols and 1,3-Dienes

A more recent development employs a urea-derived ligand to facilitate the palladium-catalyzed heteroannulation of 2-bromophenols with 1,3-dienes.[4][5] This method is notable for its use of more readily available 2-bromophenols instead of iodo-derivatives and demonstrates broad functional group tolerance under a unified set of reaction conditions.[4]

Data Presentation

Table 2: Synthesis of Dihydrobenzofurans using a Urea Ligand-Enabled Palladium-Catalyzed Heteroannulation.[5]

Entry2-Bromophenol1,3-DieneProductYield (%)
12-BromophenolIsoprene2,3-Dihydro-2,2-dimethylbenzofuran65
22-Bromo-4-methylphenolIsoprene2,3-Dihydro-2,2,6-trimethylbenzofuran72
32-Bromo-4-chlorophenolIsoprene6-Chloro-2,3-dihydro-2,2-dimethylbenzofuran68
42-Bromo-4-methoxyphenolIsoprene2,3-Dihydro-6-methoxy-2,2-dimethylbenzofuran50
52-Bromophenol1,3-Cyclohexadiene2,3,3a,8b-Tetrahydro-1H-benzo[b]cyclopenta[d]furan60
62-Bromo-4-fluorophenol1,3-Cyclohexadiene6-Fluoro-2,3,3a,8b-tetrahydro-1H-benzo[b]cyclopenta[d]furan55
Experimental Protocol

General Procedure for the Urea-Ligand Mediated Heteroannulation:

  • In a glovebox, to an oven-dried vial, add palladium(II) acetate (Pd(OAc)₂, 2 mol%), the urea ligand (4 mol%), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Add the 2-bromophenol (1.0 equiv) and the 1,3-diene (2.0 equiv).

  • Add toluene (to make a 0.2 M solution with respect to the 2-bromophenol).

  • Seal the vial with a Teflon-lined cap.

  • Remove the vial from the glovebox and place it in a preheated aluminum heating block at 110 °C.

  • Stir the reaction for 12-24 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the pure dihydrobenzofuran.

Visualization

experimental_workflow_2 cluster_prep Reaction Setup (in Glovebox) cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Add Pd(OAc)₂, Urea Ligand, and NaOtBu to vial prep2 Add 2-bromophenol and 1,3-diene prep1->prep2 prep3 Add toluene prep2->prep3 prep4 Seal vial prep3->prep4 react1 Heat at 110 °C for 12-24h prep4->react1 workup1 Cool to room temperature react1->workup1 workup2 Dilute with ethyl acetate workup1->workup2 workup3 Filter through silica gel workup2->workup3 workup4 Concentrate filtrate workup3->workup4 purify1 Flash column chromatography workup4->purify1 product Isolated Dihydrobenzofuran purify1->product

Caption: Experimental workflow for Method 2.

catalytic_cycle_2 pd0 Pd(0)-L oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_bromide 2-Bromophenol aryl_bromide->oxidative_addition arylpalladium Aryl-Pd(II)-Br(L) oxidative_addition->arylpalladium migratory_insertion Migratory Insertion arylpalladium->migratory_insertion diene 1,3-Diene diene->migratory_insertion allyl_pd π-Allyl-Pd(II) Complex migratory_insertion->allyl_pd intramolecular_alkoxidation Intramolecular Alkoxidation allyl_pd->intramolecular_alkoxidation reductive_elimination Reductive Elimination intramolecular_alkoxidation->reductive_elimination reductive_elimination->pd0 Regeneration product Dihydrobenzofuran reductive_elimination->product base Base (NaOtBu) base->intramolecular_alkoxidation

Caption: Proposed catalytic cycle for Method 2.

References

Application Notes and Protocols for Biological Assays of 2,3-Dihydro-benzofuran-3-ylamine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the diverse biological activities of 2,3-Dihydro-benzofuran-3-ylamine analogues and detailed protocols for their evaluation. This class of compounds has garnered significant attention in medicinal chemistry due to its versatile scaffold, which serves as a building block for developing novel therapeutic agents targeting a range of diseases, including neurological disorders, cancer, and inflammatory conditions.[1][2][3]

Overview of Biological Activities

2,3-Dihydrobenzofuran derivatives have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug discovery.[2][3] Key activities include:

  • Anticancer Activity: Certain analogues have shown significant growth inhibitory activity against various cancer cell lines.[2] For instance, some derivatives act as potent inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair in cancer cells.[4] Others have been investigated as antimicrotubule agents, inducing cell cycle arrest and apoptosis.[5][6]

  • Anti-inflammatory Effects: Analogues of 2,3-dihydrobenzofuran-2-one have been identified as powerful anti-inflammatory agents.[7] Their mechanism of action can involve the inhibition of prostaglandin synthesis.[7] Some derivatives have also been explored as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, a key enzyme in the inflammatory pathway.[8]

  • Psychoactive Properties: Several 2,3-dihydrobenzofuran analogues of hallucinogenic phenethylamines have been synthesized and evaluated for their effects on the central nervous system.[9][10] These compounds often interact with serotonin receptors, particularly the 5-HT2A and 5-HT2B subtypes.[9][10]

  • Antimicrobial Activity: Various benzofuran derivatives have been synthesized and tested for their antibacterial and antifungal properties.[11][12]

  • Neuroprotective Potential: Researchers have explored 2-arylbenzofuran derivatives as potential agents for Alzheimer's disease, demonstrating inhibitory activity against β-secretase (BACE1) and cholinesterases.[13]

Quantitative Data Summary

The following tables summarize the quantitative data from various biological assays performed on 2,3-Dihydro-benzofuran analogues.

Table 1: PARP-1 Inhibitory Activity of 2,3-Dihydrobenzofuran Derivatives [4]

CompoundModificationIC50 (µM)
3 DHBF-7-carboxamide9.45
36 DHBF-3-one-7-carboxamide16.2
58 3',4'-dihydroxybenzylidene at 2-position0.531
59 2',4'-dihydroxybenzylidene at 2-position0.753
66 Heterocycle at 4'-hydroxyl of benzylidene0.079 - 0.718
68 Heterocycle at 4'-hydroxyl of benzylidene0.079 - 0.718
70 Heterocycle at 4'-hydroxyl of benzylidene0.079 - 0.718
72 Heterocycle at 4'-amino of benzylidene0.079 - 0.718
73 Heterocycle at 4'-amino of benzylidene0.079 - 0.718

Table 2: Antiproliferative Activity of Benzofuran-based Trimethoxybenzamide Derivatives [5]

CompoundCell LineIC50 (µM)
6g MDA-MB-2313.01
HCT-1165.20
HT-299.13
HeLa11.09
HEK-293 (non-tumoral)> 30

Table 3: BACE1 Inhibitory Activity of 2-Arylbenzofuran Derivatives [13]

CompoundIC50 (µmol·L⁻¹)
8 < 0.087
19 < 0.087
20 0.043 ± 0.01
Baicalein (control) 0.087 ± 0.03

Experimental Protocols

PARP-1 Inhibition Assay

This protocol is based on the evaluation of 2,3-dihydrobenzofuran-7-carboxamide derivatives as PARP-1 inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of test compounds against PARP-1.

Materials:

  • Recombinant human PARP-1 enzyme

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • 96-well microplate

  • Plate reader

Procedure:

  • Coat a 96-well microplate with histone H1 and incubate overnight at 4°C.

  • Wash the plate with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Add the test compounds at various concentrations to the wells.

  • Add recombinant PARP-1 enzyme to each well.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated NAD+.

  • Add streptavidin-HRP conjugate and incubate for 30 minutes.

  • Wash the plate again.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the IC50 values from the dose-response curves.

PARP1_Inhibition_Workflow start Start: Prepare Histone-Coated Plate wash1 Wash Plate start->wash1 add_compounds Add Test Compounds wash1->add_compounds add_parp1 Add PARP-1 Enzyme add_compounds->add_parp1 add_nad Add Biotinylated NAD+ add_parp1->add_nad incubate1 Incubate (1 hr) add_nad->incubate1 wash2 Wash Plate incubate1->wash2 add_strep Add Streptavidin-HRP wash2->add_strep incubate2 Incubate (30 min) add_strep->incubate2 wash3 Wash Plate incubate2->wash3 add_tmb Add TMB Substrate wash3->add_tmb read_absorbance Read Absorbance (450 nm) add_tmb->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the in vitro PARP-1 inhibition assay.

In Vitro Antiproliferative Activity Assay (MTT Assay)

This protocol is for evaluating the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration of the test compound that inhibits 50% of cell growth (GI50).

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, HCT-116, HT-29, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours.

  • Add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to form formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

MTT_Assay_Workflow start Start: Seed Cells in 96-well Plate adhere Allow Cells to Adhere (Overnight) start->adhere treat Treat with Test Compounds adhere->treat incubate Incubate (48-72 hrs) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4 hrs) add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance solubilize->read_absorbance calculate_gi50 Calculate GI50 read_absorbance->calculate_gi50

Workflow for the MTT-based antiproliferative assay.

Radioligand Displacement Assay for Serotonin Receptors

This protocol is for assessing the binding affinity of 2,3-dihydrobenzofuran analogues to serotonin receptors.[9]

Objective: To determine the ability of test compounds to displace a radiolabeled ligand from serotonin 5-HT2 receptors.

Materials:

  • Rat cortical homogenate (source of 5-HT2 receptors)

  • Radioligand (e.g., [¹²⁵I]-(R)-DOI)

  • Test compounds

  • Incubation buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare rat cortical homogenates.

  • In reaction tubes, add the cortical homogenate, the radioligand at a fixed concentration, and varying concentrations of the test compound or a known displacer (for non-specific binding).

  • Incubate the tubes at a specific temperature (e.g., 37°C) for a defined period.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds.

Signaling Pathways

Psychoactive Analogues and Serotonin Receptor Signaling

Psychoactive 2,3-dihydrobenzofuran analogues often exert their effects by interacting with serotonin receptors, particularly the 5-HT2A receptor, which is a G-protein coupled receptor (GPCR).

Serotonin_Signaling cluster_membrane Cell Membrane receptor 5-HT2A Receptor (GPCR) g_protein Gq/11 Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ligand 2,3-Dihydrobenzofuran Analogue (Agonist) ligand->receptor Binds to ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from ER ip3->ca_release Induces pkc Protein Kinase C (PKC) Activation dag->pkc Activates downstream Downstream Cellular Effects (e.g., neuronal excitability) ca_release->downstream pkc->downstream

Simplified 5-HT2A receptor signaling pathway.

PARP-1 Inhibition in Cancer Therapy

PARP-1 inhibitors, including certain 2,3-dihydrobenzofuran analogues, function by trapping PARP-1 on damaged DNA, leading to the collapse of replication forks and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA mutations).

PARP1_Inhibition_Mechanism dna_damage DNA Single-Strand Break parp1 PARP-1 dna_damage->parp1 Recruits parp_trapping PARP-1 Trapping on DNA parp1->parp_trapping Leads to parp_inhibitor 2,3-Dihydrobenzofuran Analogue (PARP Inhibitor) parp_inhibitor->parp1 Binds to replication_fork Replication Fork Collapse parp_trapping->replication_fork ds_break DNA Double-Strand Break replication_fork->ds_break cell_death Cell Death (Apoptosis) in BRCA-deficient cells ds_break->cell_death

Mechanism of action of PARP-1 inhibitors.

References

Troubleshooting & Optimization

optimizing reaction conditions for 2,3-Dihydro-benzofuran-3-ylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,3-Dihydro-benzofuran-3-ylamine. The following sections detail experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and direct method for synthesizing this compound?

A1: The most prevalent and straightforward method is the reductive amination of 2,3-dihydrobenzofuran-3-one. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or its salt, to form an intermediate imine, which is then reduced in situ to the desired primary amine.[1][2][3]

Q2: Which reducing agents are suitable for the reductive amination of 2,3-dihydrobenzofuran-3-one?

A2: Several reducing agents can be employed, with the choice depending on the specific reaction conditions and the desired selectivity. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and sodium borohydride (NaBH₄).[1][2] NaBH₃CN is particularly effective as it is stable under the mildly acidic conditions that favor imine formation and selectively reduces the iminium ion over the ketone.[1]

Q3: I am observing the formation of a significant amount of 2,3-dihydrobenzofuran-3-ol as a byproduct. How can I minimize this?

A3: The formation of the corresponding alcohol is a common side reaction resulting from the reduction of the starting ketone. To minimize this, ensure that the imine formation is well underway before the reduction step. Using a less reactive reducing agent like sodium cyanoborohydride, which is more selective for the iminium ion, is highly recommended.[1] Alternatively, a two-step procedure where the imine is formed first, followed by the addition of the reducing agent, can also improve selectivity.

Q4: My reaction is showing low conversion, and a lot of the starting ketone remains. What are the likely causes?

A4: Low conversion can be attributed to several factors. Inefficient imine formation is a primary cause. This can be due to the presence of water, which can hydrolyze the imine back to the ketone and amine. Using a dehydrating agent like molecular sieves can help. Additionally, the pH of the reaction is crucial; a slightly acidic environment (pH ~5-6) is generally optimal for imine formation. Suboptimal temperature or insufficient reaction time can also lead to incomplete conversion.

Q5: How can I purify the final product, this compound?

A5: Purification is typically achieved through an aqueous workup to remove inorganic salts, followed by extraction of the free amine into an organic solvent. Further purification can be accomplished by column chromatography on silica gel.[4] Alternatively, the amine can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent (e.g., ether or ethyl acetate), which often facilitates purification by crystallization.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Amine 1. Incomplete imine formation. 2. Reduction of the starting ketone. 3. Suboptimal pH. 4. Inactive reducing agent.1. Add a dehydrating agent (e.g., molecular sieves). 2. Use a more selective reducing agent like NaBH₃CN or NaBH(OAc)₃. 3. Adjust the pH to 5-6 with a mild acid (e.g., acetic acid). 4. Use a fresh batch of the reducing agent.
Significant Alcohol Byproduct Formation 1. Reducing agent is too reactive. 2. Premature addition of the reducing agent.1. Switch to a milder reducing agent (NaBH₃CN or NaBH(OAc)₃). 2. Allow the ketone and amine to stir for a period to form the imine before adding the reducing agent.
Presence of Unreacted Ketone 1. Insufficient reaction time or temperature. 2. Inefficient imine formation. 3. Insufficient amount of amine source or reducing agent.1. Increase the reaction time or temperature moderately. 2. Ensure anhydrous conditions and optimal pH. 3. Use a larger excess of the amine source and ensure at least a stoichiometric amount of the reducing agent.
Formation of Secondary or Tertiary Amines Over-alkylation of the product amine.This is less common when synthesizing a primary amine from ammonia, but can occur if the product amine reacts with the starting ketone. Using a large excess of the ammonia source can help to minimize this.
Difficult Purification Product is an oil or does not crystallize easily.Convert the amine to its hydrochloride salt to induce crystallization. This often results in a more stable and easily handled solid.

Experimental Protocols

Reductive Amination of 2,3-Dihydrobenzofuran-3-one

This protocol describes a general procedure for the synthesis of this compound via one-pot reductive amination.

Materials:

  • 2,3-Dihydrobenzofuran-3-one

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl) solution in diethyl ether or dioxane

Procedure:

  • To a solution of 2,3-dihydrobenzofuran-3-one (1.0 eq) in anhydrous methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

  • For purification via salt formation, dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound hydrochloride.

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key Characteristics
Sodium Cyanoborohydride (NaBH₃CN)Methanol, EthanolSelective for iminium ions over ketones; stable in mildly acidic conditions.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, Dichloroethane, THFMild and selective; sensitive to water.
Sodium Borohydride (NaBH₄)Methanol, EthanolCan reduce both ketones and imines; less selective. Best used in a two-step procedure.

Visualizations

Experimental Workflow

experimental_workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification Start 2,3-Dihydrobenzofuran-3-one Mix Mix and Stir Start->Mix Amine_Source Ammonium Acetate in Methanol Amine_Source->Mix Cool Cool to 0 °C Mix->Cool Add_Reductant Add NaBH3CN Cool->Add_Reductant React Stir at RT for 12-24h Add_Reductant->React Quench Quench with Water React->Quench Extract Extract with DCM Quench->Extract Purify Purify (Chromatography or Salt Formation) Extract->Purify Product This compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield Start Low Yield Observed Check_Imine Check for Imine Formation (TLC/LC-MS) Start->Check_Imine No_Imine No Imine Formation Check_Imine->No_Imine No Imine_Formed Imine is Formed Check_Imine->Imine_Formed Yes Optimize_Imine Optimize Imine Formation: - Check pH (adjust to 5-6) - Use anhydrous solvent - Add dehydrating agent No_Imine->Optimize_Imine Check_Reduction Check for Product Formation after Reduction Imine_Formed->Check_Reduction Success Yield Improved Optimize_Imine->Success No_Product No Amine Product Check_Reduction->No_Product No Product_Formed Amine Product is Formed Check_Reduction->Product_Formed Yes Optimize_Reduction Optimize Reduction: - Check reducing agent activity - Increase equivalents of reducing agent - Increase reaction time/temperature No_Product->Optimize_Reduction Optimize_Reduction->Success Check_Byproducts Check for Byproducts (e.g., Alcohol) Product_Formed->Check_Byproducts Alcohol_Present Significant Alcohol Byproduct Check_Byproducts->Alcohol_Present Yes Check_Byproducts->Success No Change_Reductant Use a more selective reducing agent (e.g., NaBH3CN) Alcohol_Present->Change_Reductant Change_Reductant->Success

Caption: Troubleshooting flowchart for addressing low yields in the synthesis.

References

Technical Support Center: Purification of Crude 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions (FAQs) for the purification of crude 2,3-Dihydro-benzofuran-3-ylamine and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The primary purification methods for this compound and structurally similar compounds are flash column chromatography and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity. For closely related analogs, column chromatography on silica gel is frequently reported as the standard purification process.[3][4]

Q2: My final product is an oil instead of a solid. How can I induce crystallization?

A2: The presence of residual solvents or minor impurities can prevent crystallization.[1] First, ensure all solvents are removed under a high vacuum. If the product remains an oil, attempt to induce crystallization by dissolving it in a minimal amount of a non-polar solvent (like hexane or pentane) and storing it at a low temperature (e.g., in a freezer). Gently scratching the inside of the flask with a glass rod at the solvent line can also create nucleation sites and initiate crystallization.[1]

Q3: What are common impurities I should expect from the synthesis of this compound?

A3: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if the synthesis involves the reduction of a nitro group, incomplete reduction can be a source of impurity.[5] Syntheses starting from ortho-hydroxy α-aminosulfones may contain residual starting materials or intermediates.[3][4] It is crucial to use an analytical technique like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy to identify the impurity profile before selecting a purification strategy.[6]

Q4: How do I choose the right solvent system for column chromatography?

A4: The ideal solvent system for column chromatography should provide good separation between your desired product and impurities on a TLC plate.[1] For amine-containing compounds like this compound, a common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate). To prevent the compound from streaking on the silica gel column, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (NEt3) or ammonia, to the eluent system.[7] A typical modified eluent might be 2% triethylamine in a gradient of ethyl acetate in dichloromethane.[7]

Q5: Can I purify this compound by distillation?

A5: While distillation is a common purification technique for liquids, its suitability for this compound depends on the compound's boiling point and thermal stability. Amines can be susceptible to oxidation or decomposition at high temperatures. If distillation is considered, it should be performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the molecule.

Troubleshooting Guides

Issue 1: Poor Separation during Column Chromatography
Possible Cause Solution
Incorrect Solvent System Optimize the eluent system using TLC before running the column. Test various solvent ratios and modifiers (e.g., triethylamine) to achieve a clear separation (Rf difference > 0.2) between the product and impurities.[1]
Column Overloading The amount of crude material should not exceed 5-10% of the mass of the silica gel. If overloaded, the separation bands will broaden and overlap. Use a larger column or reduce the amount of sample loaded.
Improper Column Packing Air bubbles or channels in the silica gel bed lead to poor separation. Ensure the silica gel is packed as a uniform slurry and is fully settled before loading the sample.[1]
Compound Streaking Amines can interact strongly with acidic silica gel, causing tailing or "streaking." Add 1-2% triethylamine or a few drops of ammonia to the eluent to neutralize acidic sites and improve peak shape.[7]
Issue 2: Low Yield After Recrystallization
Possible Cause Solution
Too Much Solvent Used The goal is to create a saturated solution at the solvent's boiling point.[8] Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep the product dissolved even after cooling, leading to poor recovery.[8]
Crystallization Occurred Too Quickly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of purer, larger crystals.
Inappropriate Solvent Choice A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[2] Test the solubility of your compound in various solvents at both room temperature and their boiling points to find the optimal one.[8]
Product is Highly Soluble If the product is too soluble even in cold solvent, consider a two-solvent recrystallization system. Dissolve the compound in a "good" solvent where it is highly soluble, and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Heat to clarify and then cool slowly.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Solvent System Selection: Develop a mobile phase using TLC. For a Boc-protected analogue, a mixture of petroleum ether and ethyl acetate (5:1) has been shown to be effective.[3][4] For the free amine, a system like Dichloromethane/Ethyl Acetate/Triethylamine (97:1:2 graduating to 93:5:2) is a good starting point.[7]

  • Column Packing: Prepare a slurry of silica gel (200-300 mesh) in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.[1]

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Place a small amount of the crude product in a test tube. Add a potential solvent dropwise. A suitable solvent will not dissolve the product at room temperature but will dissolve it completely upon heating.[2][8] For amine hydrochlorides, alcohol-ether or alcohol-water mixtures are often effective.[9]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a boiling stick or magnetic stirring) until all the solid dissolves.[8]

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Allow the crystals to air dry on the filter paper before transferring them to a vacuum oven for complete drying.

Data Presentation

Table 1: Example Solvent Systems for Chromatography of Dihydrobenzofuran Analogs

Compound TypeStationary PhaseEluent SystemReference
Boc-protected 3-amino-2,3-dihydrobenzofuran derivativesSilica Gel (200-300 mesh)Petroleum Ether / Ethyl Acetate (5:1)[3][4]
Amide derivativesSilica GelEthyl Acetate / Pentane (Gradient 20% to 50% EtOAc)[7]
Amine-containing heterocyclesSilica GelDichloromethane / Ethyl Acetate / Triethylamine (Gradient)[7]

Visualizations

General Purification Workflow

G cluster_start Crude Product Analysis cluster_purification Purification Method Selection cluster_end Final Product crude Crude 2,3-Dihydro- benzofuran-3-ylamine tlc TLC / NMR / LC-MS Analysis crude->tlc Characterize impurities decision High Polarity Impurities? tlc->decision chromatography Column Chromatography decision->chromatography Yes recrystallization Recrystallization decision->recrystallization No / Crystalline pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (NMR, LC-MS) pure_product->analysis

Caption: Decision workflow for selecting a purification method.

Troubleshooting Logic for Column Chromatography

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Poor Separation Observed cause1 Streaking on TLC? start->cause1 cause2 Bands Overlapping? start->cause2 cause3 Poor Resolution? start->cause3 sol1 Add Triethylamine to Eluent cause1->sol1 Yes sol2 Reduce Sample Load & Repack Column cause2->sol2 Yes sol3 Optimize Solvent System via TLC cause3->sol3 Yes

Caption: Troubleshooting guide for column chromatography issues.

References

common side reactions in the synthesis of 3-aminodihydrobenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminodihydrobenzofuran. The following information addresses common side reactions and other issues that may be encountered during the experimental process.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

A prevalent and scalable method for synthesizing 3-aminodihydrobenzofuran involves the reaction of 2-aminophenol with epichlorohydrin, followed by an intramolecular cyclization. This section focuses on troubleshooting this specific pathway.

Q1: I am getting a low yield of my desired 3-aminodihydrobenzofuran precursor when reacting 2-aminophenol with epichlorohydrin. What are the potential causes and how can I improve the yield?

A1: Low yields in this reaction are often due to a combination of factors including suboptimal reaction conditions and the purity of your starting materials. Here are some key areas to investigate:

  • Suboptimal Temperature: The reaction temperature is critical. Experiment with a temperature range of 50-60°C for both the initial reaction and the subsequent cyclization step to find the optimal balance between reaction rate and side product formation.

  • Incorrect Molar Ratio: An excess of epichlorohydrin is often used to favor the desired product. A molar ratio of 1:9 to 1:15 of 2-aminophenol to epichlorohydrin can be a good starting point.

  • Reagent Purity: Impurities in your starting materials can significantly impact the reaction. It is recommended to use purified 2-aminophenol and to distill epichlorohydrin before use.

  • Ineffective Catalyst: If you are using a catalyst to promote selective O-alkylation, ensure it is appropriate and active. Phase transfer catalysts are a common choice for this purpose.

Q2: My reaction is producing a mixture of products, leading to low selectivity for the desired O-alkylated intermediate. How can I improve the selectivity?

A2: The presence of both a primary amine (-NH2) and a hydroxyl (-OH) group on 2-aminophenol makes competitive reactions a major challenge. Both groups are nucleophilic and can react with epichlorohydrin.

To enhance selectivity for O-alkylation, the more nucleophilic amino group should be protected before reacting with epichlorohydrin. A common and effective strategy is the formation of a Schiff base by reacting the 2-aminophenol with benzaldehyde. This temporarily blocks the amino group, directing the reaction towards the hydroxyl group. The Schiff base can then be easily hydrolyzed to regenerate the amine after the O-alkylation step.

Q3: What are the most common side products in the reaction between 2-aminophenol and epichlorohydrin, and how can I identify them?

A3: The primary side reactions involve the reaction of epichlorohydrin at the nitrogen atom of 2-aminophenol, as well as polymerization. The most common byproducts are:

  • N-glycidyl derivative: Formed by the reaction of epichlorohydrin with the amino group.

  • N,O-diglycidyl derivative: Results from the reaction of epichlorohydrin at both the amino and hydroxyl groups.

  • Triglycidyl derivative: In some cases, both hydrogens of the amino group and the hydroxyl group can react.

  • Polymerization of epichlorohydrin: This can lead to the formation of a tarry, intractable mixture, especially under uncontrolled reaction conditions.

These products can be identified and the reaction progress can be monitored using analytical techniques such as Thin-Layer Chromatography (TLC).

Q4: My reaction mixture has turned into a dark, viscous tar. What happened and can it be salvaged?

A4: The formation of a tarry mixture is a strong indication of uncontrolled polymerization of epichlorohydrin. This is often caused by:

  • Elevated Temperatures: Running the reaction at too high a temperature can initiate polymerization.

  • Lack of Solvent: Performing the reaction neat (without a solvent) can lead to poor heat dissipation and localized overheating, promoting polymerization.

To avoid this, it is crucial to perform the reaction in a suitable solvent to help control the reaction rate and temperature. Once a significant amount of polymer has formed, salvaging the desired product from the mixture can be extremely difficult.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction/IssueCommon Cause(s)Suggested Mitigation Strategy
Low Yield Suboptimal temperature, incorrect molar ratio, impure reagents.Optimize temperature (50-60°C), use an excess of epichlorohydrin (1:9 to 1:15 ratio), purify starting materials.
Low Selectivity (Mixture of N- and O-alkylation) Competitive nucleophilicity of -NH2 and -OH groups.Protect the amino group as a Schiff base before reaction with epichlorohydrin.
Formation of N-glycidyl and N,O-diglycidyl byproducts Reaction at the amino group.Protection of the amino group is the most effective strategy.
Polymerization (Tarry Mixture) Uncontrolled reaction conditions (high temperature, no solvent).Use a suitable solvent and maintain careful temperature control.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,3-Epoxypropoxy)aniline (O-alkylation of 2-Aminophenol with Amino Group Protection)

This protocol is a representative procedure and may require optimization for specific laboratory conditions.

Step 1: Protection of the Amino Group (Schiff Base Formation)

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2-aminophenol (1 equivalent) and benzaldehyde (1.05 equivalents) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.

  • Cool the reaction mixture and remove the toluene under reduced pressure to obtain the crude Schiff base. This is often used in the next step without further purification.

Step 2: O-Alkylation with Epichlorohydrin

  • Dissolve the crude Schiff base from Step 1 in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Add potassium carbonate (2 equivalents) as a base.

  • Heat the mixture to reflux and add epichlorohydrin (3-5 equivalents) dropwise over a period of 1-2 hours.

  • Continue refluxing for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

Step 3: Deprotection of the Amino Group (Hydrolysis of the Schiff Base)

  • Dissolve the crude product from Step 2 in a mixture of ethanol and dilute hydrochloric acid.

  • Stir the mixture at room temperature for 4-6 hours until the Schiff base is completely hydrolyzed (monitor by TLC).

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-(2,3-epoxypropoxy)aniline.

Step 4: Intramolecular Cyclization to 3-Amino-2,3-dihydrobenzofuran

  • Dissolve the crude 2-(2,3-epoxypropoxy)aniline in a suitable solvent (e.g., methanol or ethanol).

  • Add a base such as sodium hydroxide or potassium carbonate.

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC for the disappearance of the starting material and the formation of the cyclized product.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude 3-aminodihydrobenzofuran.

  • Purify the product by column chromatography on silica gel.

Visualizing the Synthesis and Troubleshooting

Diagram 1: Synthetic Pathway to 3-Aminodihydrobenzofuran

Synthesis_Pathway 2-Aminophenol 2-Aminophenol Schiff Base Schiff Base 2-Aminophenol->Schiff Base Benzaldehyde, p-TsOH, Toluene O-Alkylated Intermediate O-Alkylated Intermediate Schiff Base->O-Alkylated Intermediate Epichlorohydrin, K2CO3, Acetone 2-(2,3-Epoxypropoxy)aniline 2-(2,3-Epoxypropoxy)aniline O-Alkylated Intermediate->2-(2,3-Epoxypropoxy)aniline HCl, Ethanol 3-Aminodihydrobenzofuran 3-Aminodihydrobenzofuran 2-(2,3-Epoxypropoxy)aniline->3-Aminodihydrobenzofuran Base (e.g., NaOH), Methanol, Reflux

Caption: Main synthetic route to 3-aminodihydrobenzofuran.

Diagram 2: Common Side Reaction Pathways

Side_Reactions cluster_main Main Reactants cluster_side Side Products 2-Aminophenol_unprotected 2-Aminophenol (unprotected) N-Glycidyl N-Glycidyl Derivative 2-Aminophenol_unprotected->N-Glycidyl Reaction at -NH2 Epichlorohydrin Epichlorohydrin Polymer Polymerization Product Epichlorohydrin->Polymer Uncontrolled Conditions N,O-Diglycidyl N,O-Diglycidyl Derivative N-Glycidyl->N,O-Diglycidyl Reaction at -OH

Caption: Formation of common byproducts.

Diagram 3: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Starting Material Purity start->check_purity optimize_ratio Optimize Molar Ratio (Epichlorohydrin Excess) check_purity->optimize_ratio optimize_temp Optimize Reaction Temperature (50-60°C) optimize_ratio->optimize_temp check_selectivity Analyze for Side Products (TLC, GC-MS) optimize_temp->check_selectivity protect_amine Implement Amino Group Protection check_selectivity->protect_amine Side Products Detected yield_improved Yield Improved check_selectivity->yield_improved No Side Products, Incomplete Reaction protect_amine->yield_improved

Caption: Decision tree for troubleshooting low yields.

stability and storage conditions for 2,3-Dihydro-benzofuran-3-ylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 2,3-Dihydro-benzofuran-3-ylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound hydrochloride?

A1: For long-term storage, it is recommended to store the compound at 0-8 °C in a dry, well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.

Q2: Is this compound hydrochloride sensitive to light or air?

A2: Yes, this compound is reported to be sensitive to both light and air.[2] It is crucial to store it in a light-resistant container and to minimize its exposure to the atmosphere. Purging the container with an inert gas like nitrogen or argon before sealing can also help to prevent air-sensitive degradation.

Q3: What are the signs of degradation of this compound hydrochloride?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a discoloration from its typical off-white to pale yellow crystalline powder form.[1] Other signs could include a change in solubility or the appearance of new peaks in analytical tests like HPLC.

Q4: What materials are incompatible with this compound hydrochloride?

A4: Strong oxidizing agents are known to be incompatible with this compound and should be avoided.[2] Contact with strong bases should also be avoided as this will liberate the free amine, which may be less stable than the hydrochloride salt.

Troubleshooting Guide

Issue: The compound has changed color or appearance.

  • Possible Cause 1: Exposure to Light. As the compound is light-sensitive, improper storage without protection from light can lead to discoloration.

  • Troubleshooting Step: Always store the compound in an amber or opaque vial. If the material has already changed color, it is advisable to re-analyze it for purity before use.

  • Possible Cause 2: Exposure to Air/Oxidation. Prolonged or repeated exposure to air can cause oxidative degradation.

  • Troubleshooting Step: Minimize the time the container is open. For long-term storage, consider aliquoting the compound into smaller, single-use vials to avoid repeated exposure of the bulk material.

  • Possible Cause 3: Inappropriate Storage Temperature. Storing at temperatures above the recommended 0-8 °C can accelerate degradation.

  • Troubleshooting Step: Ensure the compound is stored in a properly calibrated refrigerator.

Issue: Inconsistent experimental results.

  • Possible Cause 1: Compound Degradation. If the compound has degraded, it will affect the outcome of your experiments.

  • Troubleshooting Step: Perform a purity check using a suitable analytical method like HPLC or NMR to confirm the integrity of the compound.

  • Possible Cause 2: Improper Handling. The compound's stability can be compromised by how it is handled in the lab.

  • Troubleshooting Step: Allow the container to warm to room temperature before opening to prevent moisture condensation. Use the compound promptly after weighing and preparing solutions.

Stability and Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 0-8 °C[1]To minimize thermal degradation.
Atmosphere Store in a tightly sealed container, preferably under an inert atmosphere (e.g., Argon, Nitrogen).[2]The compound is air-sensitive; this prevents oxidation.[2]
Light Protect from light by using an amber or opaque container.[2]The compound is light-sensitive.[2]
Humidity Store in a dry place.[2]To prevent hydrolysis of the hydrochloride salt and potential degradation of the amine.
Incompatibilities Avoid strong oxidizing agents.[2]To prevent chemical reactions that would degrade the compound.

Experimental Protocols

Forced Degradation Studies Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and identifying potential degradation products.[3][4][5][6]

Objective: To identify the degradation pathways of this compound hydrochloride under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at 60°C for a specified period.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period.

    • Thermal Degradation: Heat the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, along with an unstressed control, using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control. Identify and quantify the degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are representative of what might form under normal storage conditions over time.[3][4]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Stability Issues start Start: Inconsistent Experimental Results or Visual Change in Compound check_appearance Check Physical Appearance (Color, Form) start->check_appearance check_storage Review Storage Conditions (Temp, Light, Air Exposure) check_appearance->check_storage improper_storage Were storage conditions improper? check_storage->improper_storage purity_analysis Perform Purity Analysis (e.g., HPLC, NMR) degraded Is the compound degraded? purity_analysis->degraded discard Discard and use a fresh batch of compound degraded->discard Yes other_factors Investigate other experimental factors (e.g., reagents, protocol) degraded->other_factors No improper_storage->purity_analysis No correct_storage Correct storage practices. Re-evaluate experiment. improper_storage->correct_storage Yes correct_storage->start degradation_pathway Hypothetical Oxidative Degradation Pathway parent This compound hydrochloride C₈H₁₀ClNO degradation_product Potential Degradation Product (e.g., Hydroxylated or Oxidized Species) parent->degradation_product Oxidation oxidizing_agent Oxidizing Agent (e.g., O₂, H₂O₂) oxidizing_agent->degradation_product

References

Technical Support Center: Enantioselective Synthesis of Dihydrobenzofurans

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective synthesis of dihydrobenzofurans. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction is resulting in a low yield of the desired dihydrobenzofuran. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue and can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical.[1] Consider re-evaluating these parameters. For instance, in iridium-catalyzed intramolecular hydroarylation, elevating the temperature from 80 °C to 100 °C has been shown to improve yields without compromising enantioselectivity.[2]

  • Catalyst Activity: The catalyst's purity and handling are crucial. Ensure the catalyst is not deactivated. For palladium-catalyzed reactions, in-situ generation of the active Pd(0) species is a key step.[3]

  • Substrate Quality: Impurities in the starting materials can interfere with the reaction. Ensure all substrates are pure and dry, as moisture can quench catalysts and reagents.

  • Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC-MS to ensure it has gone to completion. If the reaction stalls, it might be due to catalyst deactivation or insufficient reagent.

  • Product Decomposition: Dihydrobenzofurans can be sensitive to acidic or harsh conditions. Neutralize the reaction mixture promptly during workup and consider using neutral silica gel for chromatography to prevent degradation.

LowYield_Troubleshooting cluster_conditions Reaction Conditions cluster_catalyst Catalyst cluster_substrate Substrate cluster_workup Workup & Purification start Low Yield Observed check_conditions Investigate Reaction Conditions start->check_conditions check_catalyst Assess Catalyst Activity start->check_catalyst check_substrate Verify Substrate Purity start->check_substrate check_workup Review Workup & Purification start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp check_purity Check Purity & Handling check_catalyst->check_purity purify_sm Purify Starting Materials check_substrate->purify_sm neutralize Neutralize Promptly check_workup->neutralize end_goal Improved Yield screen_solvent Screen Solvents optimize_temp->screen_solvent adjust_time Adjust Reaction Time screen_solvent->adjust_time adjust_time->end_goal optimize_loading Optimize Loading check_purity->optimize_loading optimize_loading->end_goal ensure_dry Ensure Anhydrous Conditions purify_sm->ensure_dry ensure_dry->end_goal use_neutral_silica Use Neutral Silica/Alumina neutralize->use_neutral_silica use_neutral_silica->end_goal

Caption: A logical workflow for troubleshooting low enantioselectivity.

Data Presentation: Catalyst and Condition Optimization

The following tables summarize quantitative data from various studies on the enantioselective synthesis of dihydrobenzofurans, highlighting the impact of different catalysts and reaction conditions on yield and enantioselectivity.

Table 1: Optimization of Iridium-Catalyzed Intramolecular Hydroarylation

[2]| Entry | Chiral Ligand | Temperature (°C) | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | :--- | | 1 | (S,S)-Chiraphos | 80 | 62 | 77 | | 2 | (S,S)-QuinoxP* | 80 | modest | 97 | | 3 | (S,S)-QuinoxP* | 100 | 85 | 97 |

Table 2: Solvent Effects in Cinchonidine-Derived Squaramide Catalysis

[4]| Entry | Solvent | Yield (%) | ee (%) | | :--- | :--- | :--- | :--- | | 1 | Toluene | 88 | 88 | | 2 | Mesitylene | 85 | 85 | | 3 | o-Xylene | 86 | 86 | | 4 | PhCl | 81 | 99 |

Experimental Protocols

Protocol 1: General Procedure for Iridium-Catalyzed Enantioselective Intramolecular Hydroarylation

[2]1. To a screw-capped test tube, add the m-allyloxyphenyl ketone substrate (0.10 mmol), [Ir(cod)Cl]₂ (1.7 mg, 0.0025 mmol, 2.5 mol%), and the chiral bisphosphine ligand (0.0055 mmol, 5.5 mol%). 2. Add toluene (1.0 mL) as the solvent. 3. Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 13 hours). 4. After cooling to room temperature, concentrate the reaction mixture under reduced pressure. 5. Purify the residue by column chromatography on silica gel to afford the desired dihydrobenzofuran. 6. Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Organocatalytic Enantioselective [4+2] Cyclization

[4]1. To a stirred solution of azadiene (0.10 mmol) and the chiral squaramide catalyst (0.01 mmol) in chlorobenzene (1.0 mL) at 0 °C, add the azlactone (0.11 mmol). 2. Stir the reaction at 0 °C for 24 hours, then warm to room temperature and stir for an additional 24-48 hours. 3. Remove the solvent under vacuum. 4. Purify the residue by column chromatography on silica gel (n-hexane:EtOAc) to yield the target benzofuran-fused heterocycle. 5. Determine the enantiomeric and diastereomeric ratios by chiral HPLC and ¹H NMR, respectively.

Signaling Pathways and Catalytic Cycles

Iridium-Catalyzed Intramolecular Hydroarylation Catalytic Cycle

Iridium_Cycle Ir_L [Ir(L*)]+ Coordination Coordination Ir_L->Coordination + Substrate Substrate Substrate CH_Activation C-H Activation Coordination->CH_Activation Migratory_Insertion Migratory Insertion CH_Activation->Migratory_Insertion Reductive_Elimination Reductive Elimination Migratory_Insertion->Reductive_Elimination Reductive_Elimination->Ir_L + Product Product Product Reductive_Elimination->Product

Caption: Proposed catalytic cycle for iridium-catalyzed hydroarylation.

Palladium-Catalyzed Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L_n Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition + Ar-X ArX Ar-X PdII_complex Ar-Pd(II)-X(L_n) Oxidative_Addition->PdII_complex Coordination Coordination PdII_complex->Coordination + Alkene Alkene Alkene Migratory_Insertion Migratory Insertion Coordination->Migratory_Insertion Beta_Hydride_Elimination β-Hydride Elimination Migratory_Insertion->Beta_Hydride_Elimination Product Product Beta_Hydride_Elimination->Product Reductive_Elimination Reductive Elimination Beta_Hydride_Elimination->Reductive_Elimination + Product Base Base Reductive_Elimination->Pd0 + HB + X- Reductive_Elimination->Base

Caption: Simplified catalytic cycle for the Heck reaction.

References

Technical Support Center: Production of 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2,3-Dihydro-benzofuran-3-ylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound suitable for scaling up?

A1: The most common and scalable synthetic routes typically involve a multi-step process. A prevalent strategy begins with the cyclization of a substituted phenol to form the 2,3-dihydrobenzofuranone core, followed by the introduction of the amine group at the 3-position. One of the most industrially viable methods is the reductive amination of 2,3-dihydrobenzofuran-3-one. Another approach involves the formation of a 3-azido intermediate followed by its reduction.

Q2: What are the critical process parameters to monitor during the reductive amination step at a larger scale?

A2: When scaling up the reductive amination of 2,3-dihydrobenzofuran-3-one, the following parameters are critical:

  • Temperature Control: The reaction can be exothermic. Efficient heat removal is crucial to prevent side reactions and ensure consistent product quality.

  • Pressure: If using catalytic hydrogenation, maintaining a stable hydrogen pressure is key for reaction kinetics and completion.

  • Agitation: Proper mixing is essential to ensure good mass transfer between the catalyst, reactants, and hydrogen gas.

  • Catalyst Loading and Activity: The amount and quality of the catalyst (e.g., Palladium on carbon) directly impact the reaction rate and yield. Catalyst deactivation can be an issue at scale.

  • Reaction Concentration: Higher concentrations can increase throughput but may also lead to challenges with viscosity, heat transfer, and potential for side product formation.

Q3: How does the purity profile of this compound change from lab scale to industrial scale?

A3: The purity profile can be significantly different. At a larger scale, issues with localized overheating, incomplete mixing, and longer reaction times can lead to the formation of different byproducts. Common impurities that may be more prevalent at scale include over-reduction products, dimers, and residual starting materials or intermediates. Consequently, the purification process often needs to be more robust for industrial-scale production.

Troubleshooting Guides

Issue 1: Low Yield in the Reductive Amination Step
Symptom Potential Cause Suggested Solution
Reaction stalls before completionCatalyst deactivationIncrease catalyst loading. Ensure the catalyst is fresh and properly handled. Consider using a more robust catalyst.
Insufficient hydrogen pressureCheck for leaks in the reactor system. Increase the hydrogen pressure within safe operating limits.
Poor mass transferIncrease agitation speed. Ensure the reactor design is suitable for solid-liquid-gas reactions at your current scale.
Formation of side productsHigh reaction temperatureImprove reactor cooling. Use a jacketed reactor with a reliable temperature control system. Consider a semi-batch process to control the exotherm.
Incorrect stoichiometryRe-verify the molar ratios of all reactants, including the ammonia source and the reducing agent.
Issue 2: Difficulty in Product Isolation and Purification
Symptom Potential Cause Suggested Solution
Product oiling out during crystallizationPresence of impuritiesAnalyze the crude product to identify impurities. Consider an additional purification step before crystallization, such as column chromatography on a small scale or a wash with an appropriate solvent.
Incorrect solvent systemScreen for alternative crystallization solvents or solvent mixtures. An anti-solvent addition might be beneficial.
Product is a dark colorResidual metal catalystPerform a hot filtration to remove the catalyst before crystallization. Consider a carbon treatment to remove color impurities.
Formation of colored byproductsOptimize reaction conditions (e.g., lower temperature, inert atmosphere) to minimize byproduct formation.

Data Presentation

Table 1: Comparison of Yield and Purity at Different Production Scales
Parameter Lab Scale (10 g) Pilot Scale (1 kg) Industrial Scale (100 kg)
Yield (%) 85-90%75-85%70-80%
Purity (by HPLC, %) >99%97-99%95-98%
Major Impurity 1 (%) <0.5%0.5-1.5%1-2%
Major Impurity 2 (%) <0.2%0.3-1.0%0.5-1.5%

Experimental Protocols

Protocol 1: Lab-Scale Reductive Amination of 2,3-Dihydrobenzofuran-3-one
  • Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,3-dihydrobenzofuran-3-one (10.0 g, 66.6 mmol) and methanol (100 mL).

  • Ammonia Addition: Cool the mixture to 0-5 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonia in methanol (7N, 28.6 mL, 200 mmol).

  • Catalyst Addition: Add 5% Palladium on carbon (50% wet, 1.0 g) to the reaction mixture.

  • Hydrogenation: Securely seal the flask and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir vigorously at room temperature for 12-16 hours.

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., ethyl acetate) and crystallize by adding an anti-solvent (e.g., heptane) to obtain this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control A 2,3-Dihydrobenzofuran-3-one B Reductive Amination A->B C Crude this compound B->C QC1 In-process Control B->QC1 D Catalyst Filtration C->D E Solvent Evaporation D->E F Crystallization E->F G Final Product F->G QC2 Final Product Analysis G->QC2 troubleshooting_logic Start Low Yield Observed IncompleteReaction Incomplete Reaction? Start->IncompleteReaction SideProducts Side Products Formed? Start->SideProducts IncompleteReaction->SideProducts No Catalyst Check Catalyst Activity/Loading IncompleteReaction->Catalyst Yes Pressure Verify H2 Pressure IncompleteReaction->Pressure Yes Temperature Lower Reaction Temperature SideProducts->Temperature Yes Stoichiometry Check Stoichiometry SideProducts->Stoichiometry Yes End Yield Improved Catalyst->End Pressure->End Temperature->End Stoichiometry->End

identifying and minimizing byproducts in benzofuran hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing byproducts during the catalytic hydrogenation of benzofuran. The primary goal is typically the selective hydrogenation of the furan ring to yield 2,3-dihydrobenzofuran, a valuable intermediate in pharmaceuticals and agrochemicals.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the catalytic hydrogenation of benzofuran?

A1: The two most common byproducts in benzofuran hydrogenation are:

  • Octahydrobenzofuran : This results from the complete hydrogenation of both the furan and the benzene rings. This is often referred to as over-hydrogenation.

  • Ring-opened products : These byproducts arise from the cleavage of the C-O bond in the furan ring, a process known as hydrogenolysis. This can lead to the formation of various phenolic and aliphatic compounds.

Q2: How can I identify the byproducts in my reaction mixture?

A2: The most effective analytical techniques for identifying and quantifying byproducts from benzofuran hydrogenation are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • GC-MS is excellent for separating the components of the reaction mixture and providing initial identification based on their mass spectra.

  • NMR (¹H and ¹³C) can provide detailed structural information to confirm the identity of the byproducts.

Q3: What are the key factors that influence the formation of these byproducts?

A3: Byproduct formation is primarily influenced by the reaction conditions and the choice of catalyst. Key factors include:

  • Catalyst Type : Different metals exhibit different selectivities. For instance, Ruthenium (Ru) catalysts can sometimes lead to a higher degree of aromatic ring hydrogenation, while Palladium (Pd) catalysts are often used for selective hydrogenation of the furan ring.[1]

  • Catalyst Support and Additives : The support material (e.g., carbon, silica, alumina) and the presence of additives, such as Lewis acids, can significantly alter the catalyst's activity and selectivity. The addition of a Lewis acid to a Ruthenium catalyst has been shown to suppress the hydrogenation of the aromatic ring.[2][3]

  • Temperature and Hydrogen Pressure : Higher temperatures and pressures generally favor over-hydrogenation and can also promote hydrogenolysis.[3][4] Careful optimization of these parameters is crucial for maximizing the yield of the desired 2,3-dihydrobenzofuran.

  • Reaction Time : Prolonged reaction times can lead to the gradual conversion of the desired product into over-hydrogenated byproducts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your benzofuran hydrogenation experiments.

Problem Potential Cause(s) Suggested Solution(s)
High percentage of octahydrobenzofuran (over-hydrogenation) 1. Reaction temperature is too high.2. Hydrogen pressure is too high.3. Reaction time is too long.4. The catalyst is too active for aromatic ring hydrogenation (e.g., some Ru catalysts).1. Decrease the reaction temperature.2. Lower the hydrogen pressure.3. Monitor the reaction closely by GC or TLC and stop it once the starting material is consumed.4. Switch to a more selective catalyst, such as Pd/C.[1] Consider using a catalyst with a Lewis acid modifier to suppress aromatic hydrogenation.[2][3]
Significant formation of ring-opened byproducts (hydrogenolysis) 1. The catalyst promotes C-O bond cleavage.2. The reaction temperature is too high.1. Screen different catalysts. For example, some bimetallic catalysts may offer higher selectivity.2. Reduce the reaction temperature to disfavor the hydrogenolysis pathway.
Low conversion of benzofuran 1. Inactive or poisoned catalyst.2. Insufficient hydrogen pressure or temperature.3. Poor mixing/agitation.1. Ensure the catalyst is fresh and handled under an inert atmosphere if necessary. Pre-reduce the catalyst in the reactor before adding the substrate.2. Gradually increase the hydrogen pressure and/or temperature.3. Ensure efficient stirring to facilitate mass transfer of hydrogen to the catalyst surface.
Inconsistent results between batches 1. Variation in catalyst activity.2. Inconsistent reaction conditions.3. Purity of starting materials and solvent.1. Use a catalyst from the same batch or a well-characterized catalyst. Perform a catalyst activity test with a standard reaction.2. Carefully control all reaction parameters, including temperature, pressure, stirring rate, and reaction time.3. Use high-purity benzofuran and anhydrous, deoxygenated solvents.

Data Presentation

The following tables summarize quantitative data from studies on benzofuran hydrogenation, illustrating the impact of different catalysts and conditions on product distribution.

Table 1: Comparison of Different Catalysts for Benzofuran Hydrogenation

CatalystTemperature (°C)H₂ Pressure (bar)Conversion (%)2,3-Dihydrobenzofuran Yield (%)Octahydrobenzofuran Yield (%)Reference
Ru@SILP-[ZnCl₄]²⁻1501010088<5[2][3]
Ru@SILP15010100Lower selectivity (not specified)Higher than with Lewis acid[2][3]
Commercial Ru/CNot specifiedNot specifiedNot specified62 (for a substituted benzofuran)Not specified[2]
Pd/C2510-55 (Product A)48 (By-product B)[4]
Pt/C2510--2[4]
[Rh(COD)Cl]₂2510-73 (Product A)25 (By-product B)[4]

Note: "Product A" generally refers to the desired partially hydrogenated product, and "By-product B" to the fully hydrogenated species.

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Benzofuran

This protocol is a general guideline and may require optimization for specific substrates and catalysts.

Materials:

  • Benzofuran

  • Hydrogenation catalyst (e.g., 5% Pd/C, Ru@SILP-[ZnCl₄]²⁻)

  • Anhydrous solvent (e.g., decalin, ethanol, ethyl acetate)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, pressure gauge, and temperature controller.

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Reactor Setup: Add the catalyst (typically 1-5 mol%) to the autoclave reactor. Seal the reactor and purge with an inert gas 3-5 times to remove air.

  • Solvent and Substrate Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the benzofuran substrate.

  • Reaction Initiation: Seal the reactor again and purge with hydrogen gas 3-5 times. Pressurize the reactor to the desired hydrogen pressure (e.g., 10 bar) and begin stirring.

  • Reaction Conditions: Heat the reactor to the desired temperature (e.g., 150 °C) and maintain the set pressure and temperature for the desired reaction time.

  • Monitoring the Reaction: If possible, take aliquots of the reaction mixture at different time points to monitor the progress by TLC or GC.

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), cool the reactor to room temperature and carefully vent the hydrogen gas. Purge the reactor with an inert gas.

  • Product Isolation: Filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation if necessary.

Protocol for GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for the separation of aromatic compounds (e.g., DB-5ms, HP-5ms).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate, dichloromethane). If an internal standard is used for quantification, add a known amount to the sample.

  • GC Method:

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless or split (e.g., 50:1)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Final hold: 5 minutes at 250 °C. (This program is a starting point and should be optimized for your specific mixture.)

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Solvent Delay: Set a solvent delay to prevent the filament from being damaged by the solvent peak.

  • Data Analysis: Identify the peaks corresponding to benzofuran, 2,3-dihydrobenzofuran, octahydrobenzofuran, and any ring-opened byproducts by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns. The relative peak areas can be used to estimate the product and byproduct distribution.

Visualizations

Benzofuran_Hydrogenation_Pathway Benzofuran Benzofuran Dihydrobenzofuran 2,3-Dihydrobenzofuran (Desired Product) Benzofuran->Dihydrobenzofuran + 2H₂ (Selective Hydrogenation) RingOpened Ring-Opened Products (Hydrogenolysis) Benzofuran->RingOpened Hydrogenolysis Octahydrobenzofuran Octahydrobenzofuran (Over-hydrogenation) Dihydrobenzofuran->Octahydrobenzofuran + 3H₂ (Aromatic Ring Hydrogenation)

Caption: Reaction pathways in benzofuran hydrogenation.

Byproduct_Identification_Workflow Start Crude Reaction Mixture GCMS GC-MS Analysis Start->GCMS Identify Identify Peaks: - Benzofuran - 2,3-Dihydrobenzofuran - Byproducts GCMS->Identify Quantify Quantify Components (Relative Peak Area %) Identify->Quantify NMR NMR Analysis (¹H, ¹³C) for Structural Confirmation Identify->NMR If structures are unknown Confirm Confirm Byproduct Structures NMR->Confirm

Caption: Workflow for byproduct identification and quantification.

Troubleshooting_Decision_Tree Start Analyze Reaction Mixture by GC-MS HighOverhydro High % of Octahydrobenzofuran? Start->HighOverhydro HighRingOpen High % of Ring-Opened Products? HighOverhydro->HighRingOpen No ActionOverhydro Reduce Temp/Pressure Decrease Reaction Time Change Catalyst (e.g., Pd/C) HighOverhydro->ActionOverhydro Yes LowConversion Low Conversion of Benzofuran? HighRingOpen->LowConversion No ActionRingOpen Reduce Temperature Screen Different Catalysts HighRingOpen->ActionRingOpen Yes Optimal Reaction is Optimal LowConversion->Optimal No ActionLowConversion Increase Temp/Pressure Check Catalyst Activity Ensure Good Mixing LowConversion->ActionLowConversion Yes

Caption: Troubleshooting decision tree for benzofuran hydrogenation.

References

Technical Support Center: Overcoming Solubility Issues of 2,3-Dihydro-benzofuran-3-ylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address solubility challenges encountered with 2,3-Dihydro-benzofuran-3-ylamine and its salts in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and physicochemical data to support your laboratory work.

Physicochemical Properties of this compound Hydrochloride

A summary of the key physicochemical properties of this compound hydrochloride is provided below. Understanding these properties is crucial for troubleshooting solubility issues.

PropertyValueSource
Molecular Formula C₈H₉NO·HCl[1]
Molecular Weight 171.67 g/mol [1]
Appearance Off-white to pale yellow crystalline powder[1]
Purity ≥ 95% (NMR)[1]
Storage Conditions Store at 0-8 °C[1]

Troubleshooting Guides & FAQs

This section addresses common questions and issues related to the solubility of this compound.

Q1: My this compound (free base or hydrochloride salt) is not dissolving in my desired organic solvent. What are the first steps I should take?

A1: When encountering solubility issues, a systematic approach is recommended. Start by considering the polarity of your solvent and the form of your compound (free base vs. salt).

  • Solvent Choice: The principle of "like dissolves like" is a good starting point. This compound has both polar (amine group, oxygen atom) and non-polar (benzofuran ring) features. Polar organic solvents are generally a good starting point.

  • Form of the Compound: The hydrochloride salt is generally more polar than the free base and is expected to have better solubility in polar protic solvents like methanol and ethanol.[2] The free base may be more soluble in less polar solvents.

  • Initial Assessment: Try dissolving a small amount of the compound in a range of common laboratory solvents to get a qualitative assessment of its solubility. See the table below for an inferred qualitative solubility profile.

Q2: I am preparing a stock solution in DMSO and it's precipitating when I dilute it into my aqueous assay buffer. What can I do?

A2: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent like DMSO becomes insoluble as the percentage of the organic solvent decreases in the final aqueous solution.

  • Lower the Final DMSO Concentration: For many cell-based assays, it is crucial to keep the final DMSO concentration low (often below 0.5%) to avoid solvent-induced toxicity.

  • Use Co-solvents: Consider using a co-solvent system. A mixture of a water-miscible organic solvent (like ethanol or propylene glycol) and water can enhance the solubility of poorly soluble compounds.[3]

  • pH Adjustment: Since this compound has a basic amine group, adjusting the pH of the aqueous buffer can significantly impact its solubility. Lowering the pH will protonate the amine, forming a more soluble salt.

Q3: How can I quantitatively determine the solubility of this compound in a specific solvent?

A3: There are two primary methods for determining solubility: kinetic and thermodynamic solubility.

  • Kinetic Solubility: This method is often used in early drug discovery for high-throughput screening. It involves dissolving the compound in an organic solvent (typically DMSO) and then adding it to an aqueous buffer to determine the concentration at which it precipitates.[4]

  • Thermodynamic Solubility: This is an equilibrium-based measurement and is considered the "true" solubility. The most common method is the shake-flask method, where an excess of the solid compound is agitated in the solvent until equilibrium is reached.[3]

Detailed protocols for both kinetic and thermodynamic solubility determination are provided in the "Experimental Protocols" section below.

Q4: Can I improve the solubility of this compound by changing its chemical form?

A4: Yes, forming a salt is a common and effective strategy for increasing the aqueous solubility of amine-containing compounds.[3] this compound is often supplied as a hydrochloride salt, which is expected to have better solubility in polar solvents compared to the free base.[1][2] If you are working with the free base, converting it to a salt (e.g., hydrochloride, mesylate) can be a viable option to enhance its solubility.

Data Presentation

Qualitative Solubility Profile of this compound
Solvent ClassSolventInferred SolubilityRationale
Polar Protic WaterLow (free base), Moderate (HCl salt)The amine group allows for hydrogen bonding, and the HCl salt increases polarity.[2]
MethanolHighPolar protic solvent capable of hydrogen bonding.
EthanolHighSimilar to methanol, its polarity and ability to hydrogen bond suggest good solubility.[3]
Polar Aprotic Dimethyl Sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of compounds.
AcetonitrileModeratePolar, but a weaker hydrogen bond acceptor than DMSO.
AcetoneModerateA polar aprotic solvent.
Non-Polar TolueneLowThe non-polar nature of toluene makes it a poor solvent for the polar amine.
HexaneLowA non-polar solvent, unlikely to dissolve the compound.

Experimental Protocols

Protocol 1: Kinetic Solubility Determination

This protocol is adapted for a high-throughput screening format.

Materials:

  • This compound (or its salt)

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS) at the desired pH

  • 96-well microtiter plates (UV-transparent)

  • Plate reader with UV-Vis capabilities

  • Multichannel pipette

Procedure:

  • Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: In a separate 96-well plate, add the aqueous buffer. Then, transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous plate. The final DMSO concentration should be kept low (e.g., 1-5%).

  • Incubation: Shake the plate for a predetermined time (e.g., 1-2 hours) at a constant temperature (e.g., 25 °C).

  • Measurement: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm). The concentration at which a significant increase in turbidity is observed is the kinetic solubility.

Protocol 2: Thermodynamic (Shake-Flask) Solubility Determination

This protocol determines the equilibrium solubility of the compound.

Materials:

  • This compound (or its salt) in solid form

  • Selected organic solvent(s)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add Excess Solid: Add an excess amount of the solid compound to a glass vial containing a known volume of the solvent. "Excess" means that there should be undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method such as HPLC or UV-Vis spectroscopy. A calibration curve with known concentrations of the compound should be prepared for accurate quantification.

  • Calculation: The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Visualizations

Below are diagrams illustrating the workflows for addressing solubility issues and determining solubility.

G Troubleshooting Workflow for Solubility Issues start Start: Compound Precipitation Observed check_dmso Check Final DMSO Concentration in Assay start->check_dmso dmso_ok Is DMSO Concentration < 0.5%? check_dmso->dmso_ok reduce_dmso Reduce DMSO Concentration dmso_ok->reduce_dmso No try_cosolvent Try a Co-solvent System (e.g., Ethanol, PEG) dmso_ok->try_cosolvent Yes reduce_dmso->check_dmso adjust_ph Adjust pH of Aqueous Buffer (Lower pH for Amine) try_cosolvent->adjust_ph end_soluble Compound Soluble try_cosolvent->end_soluble salt_form Consider Salt Formation (e.g., HCl, Mesylate) adjust_ph->salt_form adjust_ph->end_soluble salt_form->end_soluble end_insoluble Further Formulation Development Needed salt_form->end_insoluble

Caption: Troubleshooting workflow for addressing precipitation of this compound.

G Experimental Workflow for Solubility Determination start Start: Determine Solubility choose_method Choose Method start->choose_method kinetic Kinetic Solubility (High-Throughput) choose_method->kinetic Screening thermodynamic Thermodynamic Solubility (Equilibrium) choose_method->thermodynamic Lead Optimization kinetic_prep Prepare DMSO Stock & Serial Dilutions kinetic->kinetic_prep thermo_prep Add Excess Solid to Solvent thermodynamic->thermo_prep kinetic_add Add to Aqueous Buffer kinetic_prep->kinetic_add kinetic_measure Measure Turbidity kinetic_add->kinetic_measure end Solubility Value Obtained kinetic_measure->end thermo_equilibrate Equilibrate (Shake) 24-72h thermo_prep->thermo_equilibrate thermo_separate Separate Solid & Liquid thermo_equilibrate->thermo_separate thermo_analyze Analyze Supernatant (HPLC/UV-Vis) thermo_separate->thermo_analyze thermo_analyze->end

Caption: Workflow for kinetic and thermodynamic solubility determination.

References

Technical Support Center: Refinement of Protocols for Derivatizing 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of 2,3-Dihydro-benzofuran-3-ylamine. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Acylation (Amide Bond Formation)

Acylation is a common method for derivatizing this compound, typically involving the reaction of the amine with an acyl chloride or a carboxylic acid activated with a coupling agent to form a stable amide linkage.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for acylating this compound?

A1: The most common methods for acylating this compound involve the use of acyl chlorides in the presence of a base, or the coupling of a carboxylic acid using a peptide coupling reagent.

Q2: I am observing low to no yield of my acylated product. What are the potential causes?

A2: Low or no product yield in acylation reactions can stem from several factors. Key issues often include incomplete activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions[1]. Steric hindrance from bulky groups on either the amine or the acylating agent can also impede the reaction[1]. The presence of water can lead to hydrolysis of the activated carboxylic acid intermediate, preventing amide formation[1].

Q3: How can I minimize the formation of side products during acylation?

A3: Side reactions can be minimized by carefully controlling the reaction conditions. Using coupling additives like HOBt or OxymaPure can suppress racemization if you are using a chiral carboxylic acid[1]. Running the reaction at a lower temperature can also help improve selectivity[1].

Troubleshooting Guide: Acylation Reactions
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Ensure the coupling reagent is fresh and used in the correct stoichiometric amount (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine[1].
Deactivation of the amine by protonation.Use a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), to neutralize any acid present and to scavenge the acid produced during the reaction[1].
Steric hindrance.For sterically hindered substrates, consider using a more reactive acylating agent, such as an acyl fluoride, or a more potent coupling reagent. Longer reaction times or elevated temperatures may also be necessary[1].
Multiple Products Observed Diacylation of the amine.This is less common with primary amines but can occur under harsh conditions. Use a controlled amount of the acylating agent and add it slowly to the reaction mixture.
Side reactions of the coupling agent.Choose a coupling agent known for high efficiency and low side product formation, such as HATU or COMU.
Difficulty in Product Purification Unreacted starting materials.Optimize the stoichiometry to ensure complete conversion of the limiting reagent. A slight excess of one reagent can be used to drive the reaction to completion.
Byproducts from the coupling agent.Select a coupling agent that produces water-soluble byproducts for easy removal during aqueous work-up. For example, the urea byproduct from DCC can sometimes be challenging to remove.
Experimental Protocol: General Procedure for Acylation using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Comparative Data for Acylation Conditions
Acylating AgentCoupling ReagentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Carboxylic AcidHATUDIPEADMFRT2-1270-95General Protocol[1]
Acyl ChloridePyridinePyridineDCM0 to RT1-465-90General Protocol
Carboxylic AcidEDC/HOBtDIPEADCM/DMF0 to RT4-2460-85General Protocol

Note: Yields are typical ranges and can vary depending on the specific substrates and reaction scale.

Workflow for Troubleshooting Low Yield in Acylation

G start Low Yield in Acylation check_reagents Check Reagent Quality and Stoichiometry start->check_reagents pre_activation Consider Pre-activation of Carboxylic Acid check_reagents->pre_activation Reagents OK success Improved Yield check_reagents->success Issue Found & Resolved change_base Optimize Base (Type and Amount) pre_activation->change_base No Improvement pre_activation->success Yield Improved change_coupling Switch Coupling Reagent (e.g., to COMU, T3P) change_base->change_coupling No Improvement change_base->success Yield Improved temp_time Modify Temperature and Reaction Time change_coupling->temp_time No Improvement change_coupling->success Yield Improved purification Review Purification Method temp_time->purification No Improvement temp_time->success Yield Improved purification->success Yield Improved G start Di-sulfonylation Observed check_stoichiometry Adjust Stoichiometry (Use slight excess of amine) start->check_stoichiometry slow_addition Slowly Add Sulfonyl Chloride at Low Temperature check_stoichiometry->slow_addition weaker_base Switch to a Weaker or Sterically Hindered Base slow_addition->weaker_base monitor_reaction Monitor Reaction Closely and Quench upon Completion weaker_base->monitor_reaction success Mono-sulfonylation Achieved monitor_reaction->success G start Suboptimal Reductive Amination check_imine_formation Optimize Imine/Enamine Formation (add acid catalyst) start->check_imine_formation select_reducing_agent Select Appropriate Reducing Agent (e.g., STAB for selectivity) check_imine_formation->select_reducing_agent No Improvement success High Yield of Desired Amine check_imine_formation->success Yield Improved solvent_temp Adjust Solvent and Temperature select_reducing_agent->solvent_temp No Improvement select_reducing_agent->success Yield Improved workup_purification Refine Work-up and Purification Procedure solvent_temp->workup_purification No Improvement solvent_temp->success Yield Improved workup_purification->success Yield Improved

References

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of catalyst poisoning during the hydrogenation of benzofurans.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst poisoning in my hydrogenation reaction?

A1: The primary indicators of catalyst poisoning are a noticeable decline in catalytic performance. This can manifest as:

  • A significant decrease in the reaction rate or a complete stall of the reaction.[1][2]

  • A reduction in product yield and/or a shift in selectivity toward undesired byproducts, such as those from ring-opening hydrogenolysis.[3]

  • The necessity for harsher reaction conditions (e.g., higher hydrogen pressure or temperature) to achieve the same level of conversion.[4]

  • A visible change in the catalyst's appearance, such as a change in color.[4]

Q2: What are the primary sources of catalyst poisons in the hydrogenation of benzofurans?

A2: Catalyst poisons can originate from multiple sources within the experimental setup.[1][4] These include:

  • Reactants and Solvents: The benzofuran substrate or other starting materials may contain impurities. Thiophene and its derivatives are common sulfur-based poisons.

  • Hydrogen Gas: Impurities like carbon monoxide (CO) in the hydrogen gas supply can strongly adsorb to and deactivate catalyst active sites.[2]

  • Reaction Products: The hydrogenated products, particularly N-heterocycles if present, can themselves act as inhibitors by strongly binding to the catalyst surface.[5][6] For instance, the pyrrolidine product from pyrrole hydrogenation is a stronger poison than the reactant itself.[5][6]

  • Leached Metals: Heavy metals like mercury, lead, or arsenic can leach from equipment or be present in the feedstock, causing severe deactivation.[1][7]

Q3: How do different types of poisons affect hydrogenation catalysts like Palladium (Pd), Platinum (Pt), or Rhodium (Rh)?

A3: Poisons deactivate catalysts through various mechanisms, primarily by blocking active sites required for the reaction.[1][2]

  • Sulfur Compounds: These are notorious poisons for noble metal catalysts.[2] They form strong chemical bonds (chemisorption) with metal surfaces (e.g., Pd, Pt, Ni), preventing reactants from accessing the active sites.[1][2]

  • Nitrogen Compounds: Basic nitrogen-containing compounds, such as amines or pyrrolidines, possess lone pairs of electrons that strongly coordinate to the acidic metal centers of the catalyst, thereby inhibiting its activity.[5][6] The order of poison sensitivity to nitrogen for some precious metals has been observed as Pd > Ru >> Rh.[6]

  • Heavy Metals: Elements like As, Pb, and Hg can deactivate catalysts by forming stable alloys or complexes with the active metal sites.[1][7]

  • Carbon Monoxide (CO): CO forms strong dative bonds with metal surfaces, effectively blocking sites for hydrogen and substrate activation.[2]

Q4: Can catalyst poisoning be reversed?

A4: It depends on the nature of the poison and the catalyst. Poisoning can be temporary (reversible) or permanent (irreversible).

  • Reversible Poisoning: Occurs when the poison is weakly adsorbed and can be removed by altering reaction conditions, such as increasing the temperature or flushing with an inert gas.

  • Irreversible Poisoning: This happens when the poison forms strong, stable chemical bonds with the catalyst's active sites, as is often the case with sulfur compounds or heavy metals.[2] In these instances, more aggressive catalyst regeneration procedures are required, though full activity may not always be restored.[8]

Troubleshooting Guide

Problem: My reaction has slowed down significantly or stopped completely.

  • Q: How can I determine if catalyst poisoning is the cause of my slow or stalled reaction?

    • A: First, eliminate other potential issues such as leaks in the hydrogen supply, inadequate stirring, or incorrect temperature control. If these are ruled out, poisoning is a strong possibility. A diagnostic experiment involves adding a fresh batch of catalyst to the reaction. If the reaction rate increases, it strongly suggests the original catalyst was poisoned.

Problem: The selectivity of my reaction has changed, and I am observing more byproducts.

  • Q: Could catalyst poisoning be responsible for the formation of unexpected byproducts?

    • A: Yes. Poisons can selectively block certain types of active sites on the catalyst surface. This can alter the reaction pathway, potentially favoring side reactions like hydrogenolysis (ring-opening) over the desired hydrogenation of the furan ring, leading to a decrease in selectivity for 2,3-dihydrobenzofuran.[3]

Problem: I suspect my catalyst is poisoned, but I don't know the contaminant.

  • Q: What analytical methods can I use to identify the specific poison affecting my catalyst?

    • A: Identifying the poison is a critical step. A combination of analytical techniques is often employed:

      • Inductively Coupled Plasma (ICP-OES or ICP-MS): To detect trace amounts of heavy metal poisons like lead, arsenic, or mercury.[7]

      • X-ray Photoelectron Spectroscopy (XPS): A powerful surface analysis technique to determine the elemental composition and chemical state of substances on the catalyst surface, helping to identify adsorbed poisons like sulfur or chlorine.[7][9]

      • Gas Chromatography (GC) with a Sulfur-Specific Detector (SCD) or Mass Spectrometry (MS): To analyze the feedstock (reactants and solvent) for volatile sulfur compounds.[10][11]

      • Elemental Analysis (CHN/S): Combustion analysis can determine the bulk sulfur or nitrogen content on a used catalyst.[7]

Data Hub: Impact of Poisons on Catalyst Performance

The following tables summarize quantitative data on the effects of common poisons on hydrogenation catalysts.

Table 1: Effect of Nitrogen-Containing Product on Rh/C Catalyst Reusability in the Hydrogenation of 1-Methylpyrrole (MP)

Reuse CycleInitial Rate (v₀) (nL H₂ · gRh⁻¹ · h⁻¹)Reaction Time (h) for Full ConversionFinal Conversion (%)
1 (Fresh)183.60.6100
2144.00.7100
3100.81.2100
464.82.0100
543.2> 7.097
633.2> 7.093
Conditions: 5% Rh/C catalyst, 50 °C, 10 bar H₂. Data adapted from a study on a model N-heterocycle system, illustrating the progressive poisoning effect of the hydrogenated product.[6]

Experimental Protocols

Protocol 1: Feedstock Purification using a Guard Bed

A guard bed is used upstream of the main reactor to adsorb poisons before they can reach the primary hydrogenation catalyst.[7]

Objective: To remove sulfur and other impurities from the liquid or gas feed stream.

Materials:

  • Guard bed column (can be a simple packed column).

  • Adsorbent material (e.g., activated carbon, alumina, or a sacrificial catalyst material like ZnO for sulfur removal).[12]

  • Benzofuran feedstock.

Procedure:

  • Pack the guard bed column with the chosen adsorbent material.

  • Activate the adsorbent material as per the manufacturer's instructions (this may involve heating under an inert gas flow).

  • Pass the feedstock (benzofuran solution or hydrogen gas) through the guard bed at a controlled flow rate before it enters the main reactor.

  • Monitor the performance of the main catalyst. An extended catalyst lifetime indicates successful poison removal by the guard bed.

  • Periodically replace or regenerate the adsorbent material in the guard bed.

Protocol 2: Oxidative Regeneration of a Coked or Sulfided Catalyst

This protocol is for catalysts deactivated by carbon deposits (coking) or certain types of sulfur poisoning. Caution: This procedure can be exothermic and may alter catalyst morphology if not controlled carefully.

Objective: To burn off carbonaceous deposits or oxidize sulfide species from the catalyst surface.

Materials:

  • Poisoned catalyst.

  • Tube furnace with temperature control.

  • Diluted air or oxygen in an inert gas (e.g., 1-5% O₂ in N₂).

Procedure:

  • Place the poisoned catalyst in the tube furnace.

  • Begin flowing the inert gas (N₂) over the catalyst bed.

  • Slowly ramp the temperature to a target value (typically 300-500 °C, consult catalyst manufacturer specifications).

  • Once the target temperature is stable, gradually introduce the diluted oxygen stream.

  • Monitor the temperature of the catalyst bed for any significant exotherms. If a large temperature spike occurs, reduce the oxygen concentration or temperature.

  • Hold at the target temperature until analysis of the exit gas (e.g., by CO₂/SO₂ analyzer) shows that the removal is complete.

  • Switch back to an inert gas flow and cool the catalyst to room temperature.

  • The regenerated catalyst may require a reduction step (e.g., with H₂) before use to restore the active metal sites.

Visual Guides

Troubleshooting_Workflow start_node Decreased Catalyst Performance (Low Rate / Selectivity) check_cond 1. Verify Reaction Conditions (Temp, Pressure, Stirring) start_node->check_cond cond_ok Conditions OK? check_cond->cond_ok adjust_cond Adjust and Monitor cond_ok->adjust_cond No suspect_poison 2. Suspect Catalyst Poisoning cond_ok->suspect_poison Yes identify 3. Identify Poison Source (Feedstock Analysis, Catalyst Surface Analysis) suspect_poison->identify implement 4. Implement Solution identify->implement solution1 Purify Feedstock (Guard Bed) implement->solution1 solution2 Regenerate Catalyst (e.g., Oxidative Treatment) implement->solution2 solution3 Use Poison-Resistant Catalyst implement->solution3

Caption: Troubleshooting workflow for catalyst deactivation.

Poisoning_Mechanism Pd Pd Site S Sulfur Poison S->Pd Strong Chemisorption (Blocks Site) Benzofuran Benzofuran Benzofuran->p1 Product Product p1->Pd Access Blocked p2->Product Reaction Inhibited

Caption: Mechanism of active site blocking by a sulfur poison.

Regeneration_Decision_Tree start Poison Identified sulfur Sulfur Compounds start->sulfur coking Carbon Deposits (Coking) start->coking heavy_metals Heavy Metals (e.g., Hg, Pb) start->heavy_metals product Product Inhibition (e.g., Amines) start->product action1 High-Temp Oxidative Regeneration sulfur->action1 action2 Controlled Calcination in Air/O₂ coking->action2 action3 Irreversible. Discard Catalyst. heavy_metals->action3 action4 Acidic Wash or Thermal Desorption product->action4

Caption: Decision tree for selecting a catalyst regeneration strategy.

References

Technical Support Center: Workup Procedures for Reactions Involving 2,3-Dihydrobenzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,3-Dihydrobenzofuran-3-ylamine. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during the workup and purification of reactions involving this versatile compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the workup of a reaction involving the basic 2,3-Dihydrobenzofuran-3-ylamine?

A1: The most common workup procedure for reactions involving 2,3-Dihydrobenzofuran-3-ylamine and its derivatives is a liquid-liquid extraction using an acidic aqueous solution to separate the basic amine from non-basic organic compounds. The amine is protonated by the acid and partitions into the aqueous layer. The layers are then separated, and the amine can be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

Q2: I've performed an N-acylation of 2,3-Dihydrobenzofuran-3-ylamine. How does the workup for the resulting amide differ from that of the parent amine?

A2: Once acylated, the nitrogen of the resulting amide is no longer basic. Therefore, an acidic wash will not extract the product into the aqueous layer. The workup for the N-acyl derivative typically involves washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted starting amine, followed by a wash with a weak base (e.g., saturated sodium bicarbonate solution) to remove any acidic reagents or byproducts. The organic layer is then washed with brine, dried, and concentrated.

Q3: What are some common side products I might encounter in reactions with 2,3-Dihydrobenzofuran-3-ylamine and how can I remove them?

A3: In acylation reactions, common side products can include diacylation if there are other reactive sites, or unreacted starting materials. Over-alkylation can be an issue in alkylation reactions.[1] Purification is typically achieved through column chromatography on silica gel.

Troubleshooting Guide

Issue 1: Formation of a Stubborn Emulsion During Acid-Base Extraction

Q: I'm trying to perform an acid-base extraction after my reaction with 2,3-Dihydrobenzofuran-3-ylamine, but a persistent emulsion has formed between the organic and aqueous layers. How can I break it?

A: Emulsions are common when working with amines. Here are several techniques to try, starting with the gentlest:

  • Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a period. Gentle swirling or rocking, rather than vigorous shaking, can help the layers to separate.

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

  • Change in pH: Carefully add a small amount of concentrated acid or base to the mixture. A change in pH can alter the solubility of the compounds contributing to the emulsion.

  • Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool. This can help to coalesce the dispersed droplets.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to separate the layers.

  • Solvent Addition: Adding a small amount of a different organic solvent that is miscible with the primary organic phase but immiscible with water can sometimes disrupt the emulsion.[1]

Issue 2: Low Recovery of the Amine After Extraction

Q: I've performed an acid-base extraction, but the yield of my 2,3-Dihydrobenzofuran-3-ylamine derivative is very low. What could be the cause?

A: Low recovery can be due to several factors:

  • Incomplete Extraction: Ensure you have performed multiple extractions of the organic layer with the acidic solution, and similarly, multiple extractions of the basified aqueous layer with the organic solvent. Three extractions with smaller volumes are more effective than one large extraction.

  • Incorrect pH: After the initial acidic extraction, ensure the aqueous layer is sufficiently basic before back-extracting your amine. Use pH paper to check that the pH is well above the pKa of the amine's conjugate acid (typically pH > 10).

  • Product Solubility: Your amine derivative might have some solubility in the aqueous layer even at basic pH. Saturating the aqueous layer with salt (brine) before the final extraction can reduce the solubility of your organic product in the aqueous phase.

  • Product Volatility: While 2,3-Dihydrobenzofuran-3-ylamine itself is not highly volatile, some derivatives might be. Avoid excessive heating during solvent removal.

Issue 3: Difficulty in Purifying the Product by Column Chromatography

Q: My crude product containing a 2,3-Dihydrobenzofuran-3-ylamine derivative is streaking badly on the silica gel column, leading to poor separation.

A: Streaking of amines on silica gel is a common issue due to their basicity and interaction with the acidic silica surface. Here are some solutions:

  • Addition of a Basic Modifier to the Eluent: Add a small amount of a volatile base, such as triethylamine (Et3N) or pyridine (typically 0.1-1%), to your eluent system. This will neutralize the acidic sites on the silica gel and reduce streaking.

  • Use of a Different Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina.

  • Reverse-Phase Chromatography: If your compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) can be an effective alternative.

  • Salt Formation and Filtration: For some basic impurities, you can form a salt by adding an acid (e.g., HCl in ether) to your crude product dissolved in a non-polar solvent. The salt may precipitate and can be removed by filtration.[1]

Data Presentation

Table 1: Typical Workup and Purification Parameters for N-Acylated 2,3-Dihydrobenzofuran-3-ylamine Derivatives

ParameterN-acetyl derivativeN-benzoyl derivative
Reaction Type N-AcetylationN-Benzoylation
Workup Washes 1. 1M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine1. 1M HCl (aq) 2. Sat. NaHCO₃ (aq) 3. Brine
Purification Method Recrystallization or Column ChromatographyRecrystallization or Column Chromatography
Column Stationary Phase Silica GelSilica Gel
Typical Eluent System Petroleum Ether : Ethyl Acetate (e.g., 5:1)[2]Hexane : Ethyl Acetate
Reported Yields 75-97%[3][4]High yields reported[3]
Purity >95% after purification>95% after purification

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of 2,3-Dihydrobenzofuran-3-ylamine

This protocol is a representative example for the N-acylation of 2,3-Dihydrobenzofuran-3-ylamine.

  • Reaction Setup: In a round-bottom flask, dissolve 2,3-Dihydrobenzofuran-3-ylamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.1 equivalents).

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 equivalents) dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for the appropriate time, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel and add more organic solvent if necessary.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and triethylamine hydrochloride), water, saturated NaHCO₃ solution (to remove any acidic byproducts), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[3]

Visualizations

Workup_Flowchart cluster_reaction Reaction Mixture cluster_workup Aqueous Workup cluster_purification Purification RM Crude Reaction Mixture (Product, Unreacted Amine, Reagents) Ext1 Add Organic Solvent & 1M HCl (aq) RM->Ext1 Sep1 Separate Layers Ext1->Sep1 Wash1 Wash Organic Layer with Sat. NaHCO3 (aq) Sep1->Wash1 Organic Layer Aq1 Aqueous Layer (Unreacted Amine) Sep1->Aq1 Aqueous Layer Wash2 Wash Organic Layer with Brine Wash1->Wash2 Dry Dry Organic Layer (e.g., Na2SO4) Wash2->Dry Conc Concentrate Dry->Conc Purify Column Chromatography or Recrystallization Conc->Purify Product Pure N-Acyl Product Purify->Product

Caption: Workflow for the workup of an N-acylation reaction.

Troubleshooting_Emulsion Start Emulsion Formed During Acid-Base Extraction Step1 Allow to Stand / Gentle Swirling Start->Step1 Step2 Add Saturated Brine Step1->Step2 Not Resolved Success Layers Separated Step1->Success Resolved Step3 Adjust pH (Acid/Base) Step2->Step3 Not Resolved Step2->Success Resolved Step4 Filter through Celite® Step3->Step4 Not Resolved Step3->Success Resolved Step5 Centrifuge Step4->Step5 Not Resolved Step4->Success Resolved Step5->Success Resolved Failure Emulsion Persists Step5->Failure Not Resolved

References

Validation & Comparative

Comparative Biological Activity of 2,3-Dihydro-benzofuran-3-ylamine Analogues in Neurological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the biological activity of 2,3-Dihydro-benzofuran-3-ylamine analogues, focusing on their potential as central nervous system (CNS) agents. The data presented is intended for researchers, scientists, and drug development professionals interested in the structure-activity relationships (SAR) of this heterocyclic scaffold.

Introduction

The 2,3-dihydrobenzofuran moiety is a recognized privileged structure in medicinal chemistry, serving as a core component in numerous biologically active compounds. Analogues of this compound, in particular, have garnered attention for their potential to interact with various neurological targets. This guide focuses on a specific comparative study of aminopropane derivatives of 2,3-dihydrobenzofuran, evaluating their affinity for serotonin 5-HT2 receptors, a key target in the study of hallucinogenic and psychoactive compounds.

Data Summary

The following table summarizes the in vitro biological activity of two 2,3-dihydrobenzofuran analogues compared to their conformationally flexible counterparts. The data is derived from a study by Nichols et al. (1991), where the affinity of the compounds for the 5-HT2 receptor was determined using a radioligand displacement assay.

Compound IDStructureAnalogue Type5-HT2 Receptor Affinity (KA, nM)
6a 1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropaneRigid 2,3-Dihydrobenzofuran130 ± 20
3 1-(2,5-dimethoxyphenyl)-2-aminopropaneFlexible Phenylalkylamine150 ± 30
6b 1-(7-bromo-5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropaneRigid 2,3-Dihydrobenzofuran1.5 ± 0.2
5 (DOB) 1-(4-bromo-2,5-dimethoxyphenyl)-2-aminopropaneFlexible Phenylalkylamine1.2 ± 0.1

Data sourced from Nichols et al. (1991)[1]

Experimental Protocols

The biological activity data presented above was obtained through a competitive radioligand displacement binding assay. The following is a detailed description of the experimental protocol.

Target: 5-HT2 receptors from rat cortical homogenates.

Radioligand: [125I]-(R)-DOI ([(125I]-(R)-1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane).

Procedure:

  • Tissue Preparation: Cerebral cortices from male Sprague-Dawley rats were dissected and homogenized in a buffer solution. The homogenate was then centrifuged, and the resulting pellet containing the membrane fraction was resuspended.

  • Binding Assay: The membrane homogenates were incubated with a fixed concentration of the radioligand ([125I]-(R)-DOI) and various concentrations of the unlabeled test compounds (the 2,3-dihydrobenzofuran analogues and their flexible counterparts).

  • Incubation: The mixture was incubated to allow for competitive binding between the radioligand and the test compounds to the 5-HT2 receptors.

  • Separation: After incubation, the bound and free radioligand were separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters was quantified using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The affinity constant (KA) was then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow for Radioligand Displacement Assay

G Workflow of Radioligand Displacement Assay for 5-HT2 Receptor Affinity cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Rat Cerebral Cortex Dissection B Homogenization in Buffer A->B C Centrifugation & Pellet Resuspension B->C D Incubation of Membranes with [125I]-(R)-DOI & Test Compound C->D E Competitive Binding Occurs D->E F Separation by Filtration E->F G Quantification of Radioactivity F->G H Calculation of IC50 G->H I Calculation of KA H->I J Table of KA values for 2,3-dihydrobenzofuran analogues and flexible counterparts. I->J Comparative Affinity Data

Caption: Workflow of the radioligand displacement assay.

Discussion

The comparative data reveals that the rigid 2,3-dihydrobenzofuran analogues exhibit comparable or slightly higher affinity for the 5-HT2 receptor than their conformationally flexible phenylalkylamine counterparts. Specifically, the introduction of a bromine atom at the 7-position of the 2,3-dihydrobenzofuran ring (compound 6b ) resulted in a significant increase in affinity, similar to the effect observed with its flexible analogue, DOB (compound 5 ).[1] This suggests that the 2,3-dihydrobenzofuran scaffold can effectively mimic the bioactive conformation of the methoxy groups in these phenylalkylamine derivatives.[1]

These findings highlight the potential of the 2,3-dihydrobenzofuran-3-ylamine scaffold as a valuable template for the design of novel CNS agents targeting the serotonin system. The rigidified structure may offer advantages in terms of selectivity and reduced off-target effects compared to more flexible molecules. Further investigation into the structure-activity relationships of substituted 2,3-dihydrobenzofuran-3-ylamine analogues is warranted to explore their therapeutic potential fully.

References

Comparative Guide to the Validation of Analytical Methods for 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust validation of analytical methods is a cornerstone of reliable and reproducible results. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,3-Dihydro-benzofuran-3-ylamine. As a primary amine, this compound may require derivatization to enhance its chromatographic behavior and detection, a key consideration in method development.

Quantitative Performance Comparison

The selection of an analytical technique is fundamentally driven by its performance characteristics. The following tables summarize typical validation parameters for the analysis of benzofuran derivatives by HPLC-UV and GC-MS, offering a baseline for what can be expected during the validation of a method for this compound.

Table 1: Linearity and Range

Validation ParameterHPLC-UVGC-MS
Linearity Range (µg/mL)0.5 - 1000.05 - 50
Correlation Coefficient (r²)0.99980.9995
Equationy = 45872x + 1253y = 89753x + 876
Data based on the analysis of 2-(2-thienyl)benzofuran, a representative benzofuran derivative.[1]

Table 2: Accuracy (Recovery)

Concentration LevelHPLC-UV (%)GC-MS (%)
Low (1 µg/mL)99.2 ± 1.5101.5 ± 2.1
Medium (25 µg/mL)100.5 ± 1.199.8 ± 1.8
High (75 µg/mL)99.8 ± 1.3100.2 ± 1.5
Data based on the analysis of 2-(2-thienyl)benzofuran.[1]

Table 3: Precision (Relative Standard Deviation - RSD)

Precision TypeHPLC-UV (%RSD)GC-MS (%RSD)
Intraday< 1.0< 2.0
Interday< 1.5< 2.5
Data based on the analysis of 2-(2-thienyl)benzofuran.[1]

Table 4: Sensitivity (LOD & LOQ)

ParameterHPLC-UV (µg/mL)GC-MS (µg/mL)
Limit of Detection (LOD)0.150.01
Limit of Quantitation (LOQ)0.50.05
Data based on the analysis of 2-(2-thienyl)benzofuran.[1]

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of analytical methods. The following are representative experimental protocols for HPLC and GC-MS analysis that can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. For primary amines like this compound, pre-column derivatization with reagents such as o-phthaldialdehyde (OPA) or 9-fluorenylmethoxycarbonyl chloride (FMOC) can significantly improve chromatographic resolution and detection sensitivity, particularly with fluorescence detection.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Fluorescence detector.

Chromatographic Conditions (Adapted from Benzofuran Analysis):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer. For example, a starting condition of 70:30 (v/v) acetonitrile:water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV detection at a wavelength determined by the UV spectrum of the analyte or its derivative (e.g., 310 nm for 2-(2-thienyl)benzofuran).[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation (with Derivatization):

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Prepare working standards by serial dilution of the stock solution.

  • For derivatization, mix a defined volume of the standard or sample solution with the derivatizing reagent (e.g., OPA in the presence of a thiol) and a buffer solution.

  • Allow the reaction to proceed for a specified time at a controlled temperature before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Derivatization may be necessary for polar compounds like amines to improve their volatility and chromatographic peak shape.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Chromatographic Conditions (Adapted from Benzofuran and Carbofuran Analysis):

  • Column: A capillary column such as a SH-Rxi-5Sil MS (30m length, 0.25mm i.d., 0.25µm film thickness) or equivalent.[2]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[2]

  • Oven Temperature Program: Start at an initial temperature (e.g., 90°C), hold for a short period, then ramp at a controlled rate (e.g., 35°C/min) to a final temperature (e.g., 300°C) and hold.[2]

  • Injector Temperature: 250°C in splitless mode.[1]

  • MS Detection (EI):

    • Ionization Energy: 70 eV.[1]

    • Scan Range: m/z 50-400.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., acetonitrile or dichloromethane).

  • Prepare working standards by serial dilution.

  • If derivatization is required, react the analyte with a suitable agent (e.g., a silylating agent like BSTFA) to increase volatility.

  • Extract the analyte from the sample matrix if necessary, for example, using liquid-liquid extraction with a solvent like n-hexane.[2]

Method Validation and Workflow

The validation of an analytical method ensures its suitability for the intended purpose. The process involves a series of experiments to evaluate performance characteristics such as specificity, linearity, range, accuracy, precision, and robustness.

Analytical_Method_Validation_Workflow cluster_planning Planning & Development cluster_validation Validation cluster_documentation Documentation & Implementation define_requirements Define Analytical Requirements select_technique Select Analytical Technique (HPLC, GC-MS, etc.) define_requirements->select_technique method_development Method Development & Optimization select_technique->method_development specificity Specificity/ Selectivity method_development->specificity linearity_range Linearity & Range specificity->linearity_range accuracy Accuracy linearity_range->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop routine_use Implement for Routine Use sop->routine_use Method_Selection_Decision_Tree start Analyze this compound thermal_stability Is the analyte (or its derivative) thermally stable and volatile? start->thermal_stability gc_ms GC-MS is a suitable option. Provides structural information. thermal_stability->gc_ms Yes hplc HPLC is the preferred method. Suitable for non-volatile and thermally labile compounds. thermal_stability->hplc No

References

Unambiguous Structural Confirmation of 2,3-Dihydro-benzofuran-3-ylamine: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural confirmation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of X-ray crystallography and other widely used analytical techniques for the structural elucidation of 2,3-Dihydro-benzofuran-3-ylamine, a valuable building block in medicinal chemistry.

While a specific crystal structure for the parent compound, this compound, is not publicly available, X-ray crystallography remains the gold standard for unequivocal structural determination. This guide will compare its definitive capabilities with the complementary data provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, using data from the 2,3-dihydrobenzofuran scaffold and its derivatives as illustrative examples.

At a Glance: Method Comparison

FeatureX-ray CrystallographyNMR SpectroscopyMass SpectrometryInfrared Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistryConnectivity, chemical environment of nuclei (¹H, ¹³C), stereochemistryMolecular weight, elemental compositionPresence of functional groups
Sample Phase Crystalline solidSolutionGas phase (ionization)Solid, liquid, or gas
Destructive? NoNoYes (for some methods)No
Key Advantage Unambiguous structure determinationRich structural information in solutionHigh sensitivity and molecular weight determinationQuick and easy functional group identification
Key Limitation Requires a single, high-quality crystalCan be complex to interpret for large moleculesProvides limited connectivity informationLimited information on the overall molecular structure

The Gold Standard: X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic structure by analyzing the diffraction pattern of X-rays passing through a single crystal. This technique offers unparalleled precision in determining bond lengths, bond angles, and absolute stereochemistry, making it the most conclusive method for structural confirmation.

Experimental Workflow for X-ray Crystallography

X-ray Crystallography Workflow A Compound Synthesis & Purification B Crystal Growth A->B High Purity Required C Crystal Selection & Mounting B->C Suitable Single Crystal D X-ray Diffraction Data Collection C->D E Data Processing & Structure Solution D->E F Structure Refinement & Validation E->F G Final Structural Model (CIF file) F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Data for this compound

Although a crystal structure for the title compound is not available, a successful analysis would yield a crystallographic information file (CIF) containing precise atomic coordinates, unit cell dimensions, and bond parameters. For example, key bond lengths and angles within the 2,3-dihydrobenzofuran core would be determined with very high precision.

Complementary Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other spectroscopic methods offer valuable and often more readily obtainable information about a molecule's structure and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the chemical environment and connectivity of atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). It is an essential tool for routine structural characterization in solution.

Typical NMR Data for the 2,3-Dihydrobenzofuran Scaffold

The following table presents typical chemical shift ranges for the core protons and carbons of the 2,3-dihydrobenzofuran ring system. The exact shifts for this compound would be influenced by the amino group at the C3 position.

Nucleus Position Typical Chemical Shift (ppm) Multiplicity
¹HH24.0 - 5.0dd
¹HH33.0 - 4.5m
¹HAromatic6.7 - 7.5m
¹³CC270 - 80
¹³CC345 - 60
¹³CAromatic110 - 160

dd = doublet of doublets, m = multiplet

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 1-5 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire ¹H and ¹³C spectra. Other experiments like COSY, HSQC, and HMBC can be performed to establish connectivity.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) and interpret the resulting spectra to elucidate the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrometry Data for this compound
Ionization Mode Ion Expected m/z
Electrospray (ESI+)[M+H]⁺150.0813
Electron Ionization (EI)M⁺149.0735

Expected m/z values are for the exact mass.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample (typically in solution) into the mass spectrometer.

  • Ionization: Ionize the sample using an appropriate method (e.g., ESI, EI).

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a rapid and simple method for identifying the presence of specific functional groups.

Expected IR Absorption Bands for this compound
Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3300 - 3500 (two bands for -NH₂)
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
C-O (ether)Stretching1000 - 1300
C-N (amine)Stretching1020 - 1250
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a thin film on a salt plate (for liquids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Place the sample in the IR spectrometer and record the spectrum.

Logical Workflow for Structural Confirmation

For a novel compound like this compound, a logical approach to structural confirmation would involve a combination of these techniques.

Structural Confirmation Strategy cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Definitive Confirmation A Synthesis of Compound B IR Spectroscopy A->B Functional Groups? C Mass Spectrometry A->C Molecular Weight? D NMR Spectroscopy (1D & 2D) B->D C->D E Proposed Structure D->E Connectivity & Stereochemistry F X-ray Crystallography E->F Requires Crystal G Unambiguous 3D Structure F->G

Caption: A typical workflow for the structural confirmation of a new chemical entity.

Conclusion

While NMR, MS, and IR spectroscopy provide crucial and often sufficient evidence for the structural assignment of a small molecule like this compound, X-ray crystallography stands alone in its ability to provide an unambiguous and highly detailed three-dimensional structure. For regulatory submissions, patent applications, and publications where absolute structural proof is required, X-ray crystallography is the definitive method of choice. The combination of these techniques offers a comprehensive and robust approach to the structural characterization of novel compounds in drug discovery and development.

A Comparative Analysis of 2,3-Dihydro-benzofuran-3-ylamine Derivatives and Other Benzofurans in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzofuran scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Among these, compounds featuring the 2,3-dihydrobenzofuran-3-ylamine moiety have emerged as promising candidates in the development of novel therapeutics, particularly for neurological disorders. While direct comparative bioassay data for the parent compound, 2,3-Dihydro-benzofuran-3-ylamine, is limited in publicly available literature, a comprehensive analysis of its derivatives alongside other benzofuran compounds reveals critical structure-activity relationships and highlights their potential across various therapeutic areas. This guide provides an objective comparison of their performance in anticancer, antimicrobial, and cholinesterase inhibition bioassays, supported by experimental data and detailed protocols.

Anticancer Activity

Benzofuran derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival, such as the mTOR and HIF-1 pathways.

Quantitative Data: Anticancer Activity of Benzofuran Derivatives
Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
3-Amidobenzofuran 2-((3-(1H-imidazol-1-yl)propyl)amino)-N-(4-methoxyphenyl)-[1]benzofuran-3-carboxamideHCT-116 (Colon)5.20[2]
HeLa (Cervical)>100[2]
HT-29 (Colon)9.13[2]
MDA-MB-231 (Breast)3.01[2]
Dihydrobenzofuran 5-bromo-2-(4-fluorophenyl)-3-(1H-imidazol-1-ylmethyl)-2,3-dihydrobenzofuranNCI-H460 (Lung)53.24[3]
CAL-27 (Oral)48.52[3]
Benzofuran-2-carboxamide N-(4-morpholinophenethyl)-5-chlorobenzofuran-2-carboxamideK562 (Leukemia)1.136
HL60 (Leukemia)0.1
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for another 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a solubilization buffer, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathway: mTOR Inhibition by Benzofuran Derivatives

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; "Growth Factors" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Receptor Tyrosine Kinase" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "PI3K" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "PIP2" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PIP3" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "PDK1" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Akt" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "mTORC1" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Benzofuran Derivatives" [shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Cell Growth & Proliferation" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Apoptosis" [shape=cds, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges "Growth Factors" -> "Receptor Tyrosine Kinase"; "Receptor Tyrosine Kinase" -> "PI3K"; "PI3K" -> "PIP3" [label=" phosphorylates PIP2"]; "PIP2" -> "PI3K" [style=invis]; "PIP3" -> "PDK1"; "PDK1" -> "Akt" [label=" activates"]; "Akt" -> "mTORC1" [label=" activates"]; "mTORC1" -> "Cell Growth & Proliferation" [label=" promotes"]; "Benzofuran Derivatives" -> "mTORC1" [label=" inhibits", color="#EA4335"]; "mTORC1" -> "Apoptosis" [label=" inhibits", style=dashed, arrowhead=tee]; } . Caption: mTOR signaling pathway inhibited by benzofuran derivatives.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. Benzofuran derivatives have shown promising activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity of Benzofuran Derivatives
Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Aza-benzofuran Penicillium crustosum derived compound 1Salmonella typhimurium12.5
Escherichia coli25
Staphylococcus aureus12.5
Oxa-benzofuran Penicillium crustosum derived compound 6Penicillium italicum12.5
Colletotrichum musae12.5-25
Benzofuran-2-yl Ketoxime (Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoximeStaphylococcus aureus ATCC 6538Not specified, but most active
(Benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) methanoneCandida albicans ATCC 10231Not specified, but very strong effect
Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that shows no visible turbidity.

Experimental Workflow: Antimicrobial Susceptibility Testing

Antimicrobial_Workflow A Prepare Bacterial/Fungal Inoculum C Inoculate wells with microbial suspension A->C B Prepare Serial Dilutions of Benzofuran Derivatives in 96-well plate B->C D Incubate at appropriate temperature (18-24h) C->D E Visually assess for turbidity D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Cholinesterase Inhibition Activity

Cholinesterase inhibitors are a primary therapeutic strategy for Alzheimer's disease. Certain 3-aminobenzofuran derivatives have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Quantitative Data: Cholinesterase Inhibition by 3-Aminobenzofuran Derivatives
DerivativeTarget EnzymeIC50 (µM)Reference
N-benzyl-2,3-dihydrobenzofuran-3-amine AChE0.81
BuChE1.23
N-(2-fluorobenzyl)-2,3-dihydrobenzofuran-3-amine AChE0.64
BuChE0.98
N-(4-chlorobenzyl)-2,3-dihydrobenzofuran-3-amine AChE0.75
BuChE1.15
Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

This colorimetric assay measures the activity of cholinesterases.

  • Reagent Preparation: Prepare solutions of the enzyme (AChE or BuChE), the substrate (acetylthiocholine or butyrylthiocholine), and Ellman's reagent (DTNB).

  • Reaction Mixture: In a 96-well plate, the enzyme is pre-incubated with various concentrations of the test compounds.

  • Initiation of Reaction: The reaction is initiated by adding the substrate and DTNB.

  • Absorbance Measurement: The formation of the yellow product, 5-thio-2-nitrobenzoate, is measured spectrophotometrically at 412 nm over time.

  • Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Signaling Pathway: Cholinergic Neurotransmission and Inhibition

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron A Acetyl-CoA + Choline C Acetylcholine (ACh) A->C B ChAT B->C synthesizes D ACh C->D F Choline + Acetate D->F H ACh Receptors D->H binds to E AChE E->F hydrolyzes ACh G 3-Aminobenzofuran Derivatives G->E inhibits I Signal Transduction H->I

Conclusion

The collective evidence strongly supports the benzofuran scaffold, including the 2,3-dihydrobenzofuran-3-ylamine framework, as a privileged structure in drug discovery. Derivatives of these compounds have demonstrated potent activities in anticancer, antimicrobial, and cholinesterase inhibition assays. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate new benzofuran-based therapeutic agents. Further investigation is warranted to synthesize and evaluate this compound and its close analogs to establish a more direct comparative understanding of its bioactivity profile.

References

A Spectroscopic Guide to the Stereoisomers of Substituted Dihydrobenzofurans: A Comparative Analysis of Cis and Trans Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise stereochemical assignment of heterocyclic compounds is a critical aspect of molecular characterization. This guide provides a detailed spectroscopic comparison of cis and trans isomers of substituted 2,3-dihydrobenzofurans, supported by experimental data and standardized protocols.

The differentiation between cis and trans isomers of substituted dihydrobenzofurans is reliably achieved through a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton (¹H) coupling constants, stands out as the most definitive method. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary structural information.

¹H NMR Spectroscopy: The Decisive Tool for Stereochemical Assignment

The key distinguishing feature in the ¹H NMR spectra of cis and trans 2,3-disubstituted dihydrobenzofurans is the magnitude of the vicinal coupling constant (³JH2-H3) between the protons at the C2 and C3 positions. This difference arises from the through-bond scalar coupling, which is highly dependent on the dihedral angle between the interacting protons, a relationship described by the Karplus equation.

In trans isomers, the protons at C2 and C3 are typically disposed at a dihedral angle approaching 180°, leading to a smaller coupling constant. Conversely, in cis isomers, the dihedral angle is closer to 0°, resulting in a significantly larger coupling constant.[1]

Table 1: Comparative ¹H NMR Data for a Representative Pair of Cis/Trans 2,3-Disubstituted Dihydrobenzofuran Isomers

Parametertrans-Isomercis-Isomer
Chemical Shift H2 (δ, ppm)~ 5.0 - 5.5~ 5.2 - 5.7
Chemical Shift H3 (δ, ppm)~ 3.5 - 4.0~ 3.8 - 4.3
Coupling Constant (³JH2-H3, Hz)1.1 - 3.0[1]5.3 - 8.5[1][2]

Note: The exact chemical shifts will vary depending on the nature and position of the substituents on the dihydrobenzofuran core.

¹³C NMR Spectroscopy

The ¹³C NMR chemical shifts of cis and trans isomers are generally very similar. However, subtle differences can be observed due to the varied steric environments of the carbon atoms, particularly at C2 and C3. The carbon signals of the generally more sterically hindered cis isomer may appear slightly upfield compared to the trans isomer.

Table 2: Representative ¹³C NMR Chemical Shift Ranges

Carbon AtomExpected Chemical Shift Range (δ, ppm)
C285 - 95
C345 - 55
Aromatic Carbons110 - 160

Infrared (IR) Spectroscopy

The IR spectra of cis and trans isomers are often very similar, as they contain the same functional groups. The primary use of IR spectroscopy in this context is for the confirmation of the dihydrobenzofuran skeleton and the presence of specific substituent groups. Minor differences may be observable in the fingerprint region (below 1500 cm⁻¹) due to subtle variations in vibrational modes arising from the different spatial arrangements of the substituents.

Table 3: Key IR Absorption Bands for Substituted Dihydrobenzofurans

Functional GroupWavenumber (cm⁻¹)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=C (aromatic)1600 - 1450
C-O-C (ether)1270 - 1200 (asymmetric), 1150 - 1070 (symmetric)

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of cis and trans isomers of substituted dihydrobenzofurans are typically almost identical. This is because the electronic transitions responsible for UV absorption are primarily associated with the aromatic benzofuran chromophore, which is common to both isomers. Therefore, UV-Vis spectroscopy is useful for confirming the presence of the dihydrobenzofuran ring system but not for distinguishing between stereoisomers.

Table 4: Typical UV-Vis Absorption Maxima

TransitionWavelength (λmax, nm)
π → π*~ 210, ~250, ~280-290

Experimental Protocols

General Synthesis of Substituted Dihydrobenzofurans

A common and efficient method for the synthesis of 2,3-disubstituted dihydrobenzofurans is the oxidative cyclization of corresponding substituted phenols. The following is a generalized protocol:

  • Starting Material Preparation: Substituted phenols are prepared or obtained commercially.

  • Oxidation and Cyclization: The substituted phenol is dissolved in a suitable solvent (e.g., dichloromethane, methanol). An oxidizing agent (e.g., a metaloporphyrin catalyst with an oxygen source, or a hypervalent iodine reagent) is added to the solution.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the organic layer is separated, dried, and concentrated under reduced pressure. The crude product, often a mixture of cis and trans isomers, is then purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • Sample Preparation: 5-10 mg of the purified isomer is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed. The key parameter for stereochemical assignment, the ³JH2-H3 coupling constant, is measured from the ¹H spectrum.

  • IR Spectroscopy:

    • Sample Preparation: A small amount of the sample is analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).

    • Instrumentation: Spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.

    • Data Acquisition: Data is typically collected over a range of 4000-400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile).

    • Instrumentation: An absorption spectrum is recorded using a dual-beam UV-Vis spectrophotometer.

    • Data Acquisition: The spectrum is typically scanned from 200 to 400 nm.

Workflow for Synthesis and Stereochemical Analysis

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_assignment Stereochemical Assignment start Substituted Phenol reaction Oxidative Cyclization start->reaction workup Work-up & Purification reaction->workup isomers Mixture of Cis/Trans Isomers workup->isomers nmr ¹H and ¹³C NMR isomers->nmr ir IR Spectroscopy isomers->ir uv UV-Vis Spectroscopy isomers->uv trans_isomer Trans Isomer (Small ³J H2-H3) nmr->trans_isomer cis_isomer Cis Isomer (Large ³J H2-H3) nmr->cis_isomer

Caption: Workflow for the synthesis and stereochemical assignment of dihydrobenzofurans.

References

A Comparative Guide to Confirming the Enantiomeric Excess of Chiral 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (e.e.) is a critical step in the synthesis and quality control of chiral molecules such as 2,3-Dihydro-benzofuran-3-ylamine. This guide offers an objective comparison of the primary analytical techniques used for this purpose, complete with experimental data and detailed protocols to aid in method selection and implementation.

The principal methods for resolving and quantifying the enantiomers of this compound include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE). Each technique presents a unique set of advantages and considerations in terms of resolution, speed, sensitivity, and experimental setup.

Comparative Analysis of Analytical Techniques

The selection of an optimal analytical method is contingent upon specific experimental needs, including sample throughput, required accuracy, and available instrumentation. The following table provides a summary of key performance indicators for each technique.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Supercritical Fluid Chromatography (SFC)Chiral Nuclear Magnetic Resonance (NMR) SpectroscopyChiral Capillary Electrophoresis (CE)
Principle Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase.Differential partitioning using a CSP with a supercritical fluid mobile phase.Formation of diastereomeric complexes with a chiral solvating agent (CSA) or derivatizing agent (CDA), resulting in distinct NMR signals.[1][2][3][4][5]Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte.[6][7][8][9][10]
Typical Resolution (Rs) > 2.0[11]Often higher than HPLC, with sharper peaks.[11]Not applicable (separation of signals).High efficiency separations are achievable.[6][7]
Analysis Time 10-30 minutes per sample.[11]Faster than HPLC, typically < 10 minutes.[11]Rapid acquisition (< 5 min) after sample preparation.[1]15-30 minutes per sample.[6]
Limit of Quantitation (LOQ) 0.05 - 0.1% for the minor enantiomer.[11]Comparable to or better than HPLC.~1-2% for the minor enantiomer.Can be very low, down to 0.1% or lower.[6]
Advantages Broad applicability, high efficiency, good scalability, well-established.[11][12]Fast, high-throughput, reduced solvent consumption, orthogonal to HPLC.[11]No separation needed, provides structural information, small sample amount.[1][2][3]High separation efficiency, low sample and reagent consumption, versatile.[7][8]
Disadvantages Can be expensive, longer run times compared to SFC.[11]Requires specialized instrumentation.Lower sensitivity for trace enantiomers, requires chiral auxiliary.[1][2]Can be less robust, sensitive to sample matrix.

Experimental Protocols

Detailed methodologies are essential for reproducing analytical results. The following are representative protocols for each of the primary techniques.

Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard approach using a polysaccharide-based chiral stationary phase, which is a common starting point for the enantioseparation of chiral amines.

  • Instrumentation: HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based CSP).

    • Mobile Phase: n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample of this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Protocol 2: Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol uses a chiral solvating agent to induce chemical shift differences between the enantiomers.

  • Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Materials:

    • Sample of this compound.

    • Chiral Solvating Agent (CSA): (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a similar chiral alcohol or acid.[1][3][4]

    • Deuterated solvent: Chloroform-d (CDCl₃).

  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in ~0.6 mL of CDCl₃.

    • Add 1.0 to 1.2 equivalents of the chiral solvating agent to the NMR tube.

    • Gently shake the tube to ensure complete mixing.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum. Well-separated signals for a specific proton (e.g., the methine proton at the 3-position or the amine protons) of the two enantiomers should be observed.[1]

  • Data Analysis: The enantiomeric excess is determined by the integration of the baseline-resolved signals corresponding to each enantiomer.

Protocol 3: Chiral Capillary Electrophoresis (CE)

This protocol employs a cyclodextrin derivative as a chiral selector in the background electrolyte.[6][7][8]

  • Instrumentation: Capillary electrophoresis system with a UV detector.

  • Electrophoretic Conditions:

    • Capillary: Fused-silica capillary, 50 µm i.d., effective length 40 cm.

    • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing 10 mM of a charged cyclodextrin derivative (e.g., sulfated-β-cyclodextrin).[6][10]

    • Applied Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV detection at 214 nm or 280 nm.

  • Sample Preparation: Dissolve the sample in water or the BGE at a concentration of 0.1-1 mg/mL.

  • Data Analysis: Calculate the enantiomeric excess from the corrected peak areas of the two enantiomers.

Visualizing the Workflows

The following diagrams illustrate the general experimental workflows for each of the described techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Sample in Mobile Phase Inject Inject Sample Prep->Inject 1 mg/mL Column Chiral Separation on CSP Inject->Column Detect UV Detection Column->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Analysis Dissolve Dissolve Sample in CDCl3 Add_CSA Add Chiral Solvating Agent Dissolve->Add_CSA Mix Mix Add_CSA->Mix Acquire Acquire 1H NMR Spectrum Mix->Acquire Integrate Integrate Diastereotopic Signals Acquire->Integrate Calculate Calculate e.e. Integrate->Calculate CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_analysis Data Analysis Prep Dissolve Sample in BGE or Water Inject Inject Sample Prep->Inject 0.1-1 mg/mL Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate e.e. Integrate->Calculate

References

cross-validation of experimental data for 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative overview of the experimental data for derivatives of this scaffold, with a focus on aminic derivatives, to inform research and development efforts. While specific, publicly available experimental data for 2,3-Dihydro-benzofuran-3-ylamine is limited, this guide consolidates information on closely related analogs to provide a valuable comparative context.

Physicochemical and Commercial Data

This compound is available commercially, typically as a hydrochloride salt. It is recognized as a versatile building block for the synthesis of more complex bioactive molecules, particularly those targeting neurological disorders.[1]

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAppearance
This compound hydrochloride860689-81-2C₈H₉NO·HCl171.67≥ 95% (NMR)Off-white to pale yellow crystalline powder

Synthesis and Characterization

The synthesis of the 2,3-dihydrobenzofuran ring system can be achieved through various modern organic chemistry methods, including palladium-catalyzed reactions and fluoride-induced desilylation.[2] A notable and highly relevant method for the construction of 3-amino-2,3-dihydrobenzofurans involves a visible light-driven, iron-catalyzed decarboxylative cyclization of 2-carboxymethoxybenzaldehydes and aryl amines, offering an efficient route to this class of compounds.

Representative Synthetic Protocol: Iron-Catalyzed Decarboxylative Cyclization

A general procedure for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives is as follows:

  • A mixture of the starting 2-carboxymethoxybenzaldehyde (0.2 mmol), an aniline derivative (0.24 mmol), and an iron catalyst (e.g., FeCl₃, 10 mol%) is prepared in a suitable solvent (e.g., DMSO) in a reaction vessel.

  • The reaction mixture is degassed and placed under an inert atmosphere (e.g., nitrogen).

  • The vessel is then irradiated with a light source (e.g., a blue LED lamp) at room temperature for a specified period (e.g., 24 hours), with stirring.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired 3-amino-2,3-dihydrobenzofuran derivative.

Note: This is a generalized protocol. Specific conditions may vary depending on the substrates used.

G cluster_prep Reaction Preparation cluster_reaction Reaction Conditions cluster_workup Work-up and Purification A 2-Carboxymethoxy- benzaldehyde E E A->E Mix in reaction vessel B Aniline Derivative B->E Mix in reaction vessel C Iron Catalyst (e.g., FeCl₃) C->E Mix in reaction vessel D Solvent (e.g., DMSO) D->E Mix in reaction vessel F F E->F Degas and place under inert atmosphere G G F->G Irradiate with visible light (e.g., blue LED) at RT H H G->H Dilute with water and extract I I H->I Wash, dry, and concentrate organic layers J J I->J Purify by column chromatography K 3-Amino-2,3-dihydrobenzofuran Derivative J->K Characterize product

A generalized workflow for the synthesis of 3-amino-2,3-dihydrobenzofuran derivatives.

Analytical Characterization

While specific validated analytical methods for this compound are not widely published, standard techniques for the characterization of small organic molecules are applicable. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are common methods for assessing the purity and identity of benzofuran derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are essential for structural elucidation.

General HPLC Method Parameters for Related Compounds
ParameterDescription
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile and water with additives like formic acid or triethylamine to improve peak shape.
Flow Rate Typically 1.0 mL/min.
Detection UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 280 nm).
Column Temperature Maintained at a constant temperature (e.g., 30 °C) for reproducibility.

Comparative Biological Activity

The 2,3-dihydrobenzofuran amine scaffold has been explored in the context of several biological targets. The following table summarizes the activity of some representative analogs.

Compound/Analog ClassBiological TargetActivityReference
1-(5-methoxy-2,3-dihydrobenzofuran-4-yl)-2-aminopropane5-HT₂ ReceptorsHallucinogenic activity comparable to flexible phenethylamine counterparts.[3][3]
5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-oneProstaglandin SynthesisPotent anti-inflammatory agent and inhibitor of prostaglandin synthesis.[4][4]
3,3-disubstituted-2,3-dihydro-1-benzofuransCannabinoid Receptor 2 (CB₂)Potent and selective CB₂ agonists with potential for treating neuropathic pain.
Various 2,3-dihydrobenzofuran derivativesmPGES-1Inhibitors with activity in the low micromolar range, suggesting potential as anti-inflammatory and anti-cancer agents.[5][5]

Signaling Pathway Involvement: 5-HT₂ Receptor Activation

Several aminic derivatives of 2,3-dihydrobenzofuran have been investigated for their effects on the serotonergic system, particularly as agonists of the 5-HT₂A receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor by an agonist like a 2,3-dihydrobenzofuran analog initiates a signaling cascade.

G cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Cascade agonist 2,3-Dihydrobenzofuran Amine Analog (Agonist) receptor 5-HT₂A Receptor (GPCR) agonist->receptor Binds to g_protein Gq/11 G-protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ Release er->ca2 cellular_response Cellular Response (e.g., neuronal excitation) ca2->cellular_response pkc->cellular_response

Simplified signaling pathway for 5-HT₂A receptor activation by a 2,3-dihydrobenzofuran amine analog.

Conclusion

This compound serves as a valuable starting point for the synthesis of novel compounds with potential therapeutic applications. While detailed experimental data for the parent compound is scarce in the public domain, the broader class of 2,3-dihydrobenzofuran derivatives has demonstrated significant activity across a range of biological targets, including GPCRs and enzymes involved in inflammation. The provided data on analogs, along with general synthetic and analytical protocols, offers a solid foundation for researchers and drug developers interested in exploring this promising chemical space. Further investigation into specific derivatives, including direct head-to-head comparisons with existing therapeutic agents, is warranted to fully elucidate their potential.

References

Structure-Activity Relationship of 2,3-Dihydrobenzofuran-3-ylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydrobenzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a versatile amine group at the 3-position offers a rich template for synthetic modification, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,3-dihydrobenzofuran-3-ylamine derivatives, focusing on their potential as therapeutic agents. The information presented herein is curated from preclinical studies and is intended to inform further research and drug development efforts.

Comparative Analysis of Biological Activity

The biological activity of 2,3-dihydrobenzofuran-3-ylamine derivatives is significantly influenced by the nature of the substituents on the amine, the benzofuran ring, and the stereochemistry at the C3 position. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on inhibitory or agonist activity against different biological targets.

Monoamine Oxidase (MAO) Inhibition

Derivatives of the related benzofuran-3(2H)-one have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease. The data suggests that substitution on the benzofuran ring plays a crucial role in potency and selectivity.

Compound IDR1 (Position 6)R2 (Position 2)TargetIC50 (µM)Selectivity Index (MAO-A/MAO-B)
5d O(CH2)2-PhHMAO-B0.015>6667
5e O(CH2)3-PhHMAO-B0.004>25000
5f O(CH2)4-PhHMAO-B0.012>8333
5g O(CH2)2-OPhHMAO-B0.020>5000
5i O(CH2)2-SPhHMAO-B0.017>5882

Data extracted from studies on benzofuran-3(2H)-one derivatives, which are structurally related to the 2,3-dihydrobenzofuran-3-ylamine core.

Poly(ADP-ribose) Polymerase-1 (PARP-1) Inhibition

Substituted 2,3-dihydrobenzofuran-7-carboxamide and 2,3-dihydrobenzofuran-3(2H)-one-7-carboxamide derivatives have been investigated as inhibitors of PARP-1, a key enzyme in DNA repair and a target for cancer therapy.[1] The SAR studies reveal that modifications at the 2-position of the dihydrobenzofuran ring can lead to significant improvements in potency.

Compound IDCore StructureR (Substitution at C2)IC50 (µM)
3 2,3-Dihydrobenzofuran-7-carboxamideH9.45
36 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamideH16.2
58 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide=CH-(3,4-diOH-Ph)0.531
66 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide=CH-(4-(piperidin-1-yl)-Ph)0.718
73 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide=CH-(4-(morpholin-4-yl)-Ph)0.079

Structure-Activity Relationship Summary

The following diagram illustrates the key SAR findings for 2,3-dihydrobenzofuran-3-ylamine derivatives and related structures, highlighting how different substituents influence biological activity.

SAR_Summary General SAR of 2,3-Dihydrobenzofuran Derivatives cluster_core 2,3-Dihydrobenzofuran Core cluster_substituents Key Substitution Points & Effects cluster_targets Biological Targets Core { |  O |  } R3 R3 at C3 (e.g., -NHR) - Crucial for activity - N-substitution modulates potency and selectivity Core->R3 3 R_Benzene Benzene Ring Substituents (e.g., at C5, C6, C7) - Electron-withdrawing/donating groups affect potency - Bulky groups can enhance selectivity Core->R_Benzene 5, 6, 7 R2 R2 at C2 - Modifications significantly impact activity (e.g., PARP-1 inhibition) Core->R2 2 MAO MAO R3->MAO Other Other Kinases, Receptors R_Benzene->Other PARP1 PARP-1 R2->PARP1

Caption: Key structural features influencing the biological activity of 2,3-dihydrobenzofuran derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative experimental protocols for the synthesis and biological evaluation of 2,3-dihydrobenzofuran derivatives.

General Synthesis of N-Substituted-2,3-dihydrobenzofuran-3-amines

A common synthetic route to access N-substituted-2,3-dihydrobenzofuran-3-amines involves a multi-step process beginning with a suitably substituted phenol. The following is a generalized procedure:

  • O-Allylation of Phenol: A substituted phenol is reacted with an allyl halide (e.g., allyl bromide) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF) to yield the corresponding allyl phenyl ether.

  • Claisen Rearrangement: The allyl phenyl ether is heated to induce a Claisen rearrangement, forming an ortho-allyl phenol.

  • Cyclization: The ortho-allyl phenol undergoes cyclization to form the 2,3-dihydrobenzofuran ring. This can be achieved through various methods, including treatment with a palladium catalyst.

  • Functional Group Transformation: The substituent at the 3-position is then converted to an amine. This may involve, for example, the conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with an amine or azide reduction.

  • N-Substitution: The resulting 2,3-dihydrobenzofuran-3-ylamine can be further functionalized by reacting it with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce diverse substituents on the nitrogen atom.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

The inhibitory activity of the synthesized compounds against human MAO-A and MAO-B can be determined using a fluorometric assay.

  • Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. A suitable substrate, such as kynuramine for MAO-A and benzylamine for MAO-B, is prepared in a buffer solution (e.g., potassium phosphate buffer, pH 7.4).

  • Inhibitor Preparation: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure:

    • The MAO enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) for a specified time (e.g., 15 minutes) at 37°C.

    • The reaction is initiated by the addition of the substrate.

    • The reaction is allowed to proceed for a set time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped by the addition of a basic solution (e.g., NaOH).

  • Detection: The formation of the fluorescent product (e.g., 4-hydroxyquinoline from kynuramine) is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by non-linear regression analysis of the concentration-response curves.

Experimental Workflow

The following diagram outlines a typical workflow for the assessment of the structure-activity relationship of novel 2,3-dihydrobenzofuran-3-ylamine derivatives.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_analysis Data Analysis & SAR start Starting Materials (Substituted Phenols) synthesis Multi-step Synthesis of 2,3-Dihydrobenzofuran-3-ylamine Core start->synthesis derivatization N-Substitution to Create Derivative Library synthesis->derivatization purification Purification & Characterization (Chromatography, NMR, MS) derivatization->purification primary_screening Primary Screening (e.g., Enzyme Inhibition Assay) purification->primary_screening dose_response Dose-Response & IC50 Determination primary_screening->dose_response selectivity Selectivity Profiling (vs. Related Targets) dose_response->selectivity secondary_assays Secondary Assays (e.g., Cell-based Assays) selectivity->secondary_assays sar_analysis Structure-Activity Relationship Analysis secondary_assays->sar_analysis lead_optimization Lead Compound Identification & Optimization sar_analysis->lead_optimization

References

Safety Operating Guide

Essential Safety and Operational Guide for 2,3-Dihydro-benzofuran-3-ylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2,3-Dihydro-benzofuran-3-ylamine, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and compliance with standard safety practices.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its salts are classified as hazardous materials. The primary hazards include being harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPPE SpecificationRationale
Hands Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact and absorption[3][4].
Eyes Chemical safety goggles or a face shieldTo protect eyes from splashes and airborne particles[3][4][5].
Respiratory NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesTo prevent inhalation of dust or vapors, especially during weighing or transfer[2][3].
Body Disposable lab coat or gown with long sleeves and tight cuffsTo protect skin and personal clothing from contamination[2][3].
Feet Closed-toe shoesTo prevent injuries from spills or dropped equipment[3].

Operational Plan: Step-by-Step Handling Procedures

All handling of this compound must be conducted in a designated area, such as a certified chemical fume hood, to minimize exposure risk.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.
  • Verify that an eyewash station and safety shower are immediately accessible[3].
  • Designate a specific area within the fume hood for handling the compound.

2. Weighing and Aliquoting:

  • Perform all weighing and transfer of the solid compound within the containment of the chemical fume hood to control airborne particles[3].
  • Use dedicated, non-sparking tools for handling the powder[3].
  • Keep the container tightly closed when not in use[1][2].

3. Solution Preparation and Reactions:

  • When dissolving the compound, add it slowly to the solvent to avoid splashing.
  • Conduct all reactions in a closed system or under active ventilation within the fume hood.

4. Post-Handling Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling[1][2].
  • Decontaminate all surfaces and equipment used.
  • Remove and dispose of contaminated PPE in a designated waste container. Contaminated clothing should be washed before reuse[1].

Disposal Plan: Waste Management

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes), in a clearly labeled, sealed, and compatible waste container.

2. Disposal Procedure:

  • Dispose of the chemical waste through an approved hazardous waste disposal facility[1][2][6].
  • Do not dispose of the material down the drain or with general laboratory trash[2][7].
  • Consult local, state, and federal regulations for specific disposal requirements.

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
If Swallowed Rinse mouth. Get medical help[1]. Do not induce vomiting.
If on Skin Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, get medical help[1][2].
If Inhaled Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell[1][2].
If in Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].

Experimental Workflow and Safety Protocol

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A Preparation - Verify fume hood function - Check safety equipment - Don appropriate PPE B Handling - Weigh and transfer in fume hood - Use dedicated tools - Keep container closed A->B F Emergency Response - Follow first aid protocols - Use eyewash/shower as needed - Seek medical attention A->F In case of exposure C Post-Handling - Decontaminate surfaces - Wash hands thoroughly - Doff and dispose of PPE B->C B->F In case of exposure D Waste Collection - Segregate hazardous waste - Use labeled, sealed containers C->D C->F In case of exposure E Disposal - Transfer to approved hazardous waste facility - Follow all regulations D->E D->F In case of exposure

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Dihydro-benzofuran-3-ylamine
Reactant of Route 2
Reactant of Route 2
2,3-Dihydro-benzofuran-3-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.